4-(Pentafluorosulfanyl)phenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(pentafluoro-λ6-sulfanyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F5OS/c7-13(8,9,10,11)6-3-1-5(12)2-4-6/h1-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJLGVIUMCBMHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)S(F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381318 | |
| Record name | 4-(Pentafluoro-lambda~6~-sulfanyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
774-94-7 | |
| Record name | 4-(Pentafluoro-lambda~6~-sulfanyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydroxyphenylsulfur pentafluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis and properties of 4-(pentafluorosulfanyl)phenol
An In-depth Technical Guide to the Synthesis and Properties of 4-(Pentafluorosulfanyl)phenol: A Versatile Building Block for Modern Drug Discovery
Abstract
The pentafluorosulfanyl (SF₅) group has rapidly emerged as a uniquely powerful substituent in medicinal chemistry and materials science, often dubbed a "super-trifluoromethyl" group for its exceptional combination of properties. This guide provides a comprehensive technical overview of this compound, a key building block for introducing the SF₅-aryl motif. We delve into the rationale behind its synthesis, present a detailed experimental protocol, and thoroughly analyze its distinctive physicochemical and spectroscopic properties. Furthermore, this whitepaper explores the reactivity of the molecule and its practical applications in drug development, offering researchers and scientists a foundational resource for leveraging this high-value compound in their work.
Part 1: The Pentafluorosulfanyl (SF₅) Group: A Bioisostere of Unparalleled Potential
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design, profoundly influencing metabolic stability, binding affinity, and bioavailability. While the trifluoromethyl (CF₃) group has been the workhorse in this domain, the pentafluorosulfanyl (SF₅) group is now attracting significant attention for its superior and distinct characteristics.[1]
The SF₅ group is an exceptionally stable, highly electronegative, and surprisingly lipophilic moiety.[2] Its octahedral geometry and the robust S-F bonds confer remarkable resistance to chemical and thermal degradation, a critical attribute for developing durable therapeutic agents.[3] Unlike the CF₃ group, the SF₅ group is not a hydrogen bond acceptor, and its electronic effect is almost purely inductive, with minimal resonance contribution. This unique electronic profile allows chemists to finely tune molecular properties without introducing the confounding resonance effects seen with groups like the nitro (NO₂) moiety.
Its steric bulk is comparable to a tert-butyl group, yet its electronic nature is strongly withdrawing, a rare and valuable combination. These features make the SF₅ group an outstanding bioisosteric replacement for CF₃, tert-butyl, and nitro groups, enabling chemists to modulate pharmacokinetics and pharmacodynamics in ways previously unattainable.[4]
| Property | Pentafluorosulfanyl (-SF₅) | Trifluoromethyl (-CF₃) | tert-Butyl (-C(CH₃)₃) | Nitro (-NO₂) |
| Hammett Constant (σₚ) | ~0.68 | ~0.53 | ~-0.20 | ~0.78 |
| Lipophilicity (π) | ~1.5 | ~0.88 | ~1.98 | ~-0.28 |
| Geometry | Octahedral | Tetrahedral | Tetrahedral | Planar |
| Stability | Very High | High | High | Moderate (Reducible) |
| H-Bond Acceptor? | No | Weak | No | Yes |
| Table 1: Comparative Properties of Key Functional Groups. The SF₅ group uniquely combines high electronegativity and high lipophilicity, setting it apart from other common bioisosteres. |
Part 2: Synthesis of this compound
The accessibility of SF₅-containing building blocks has historically been a barrier to their widespread adoption.[1] However, with the commercial availability of precursors like 4-(pentafluorosulfanyl)aniline, the synthesis of the corresponding phenol is a straightforward and critical transformation for further derivatization.
The most reliable and established method for converting an aromatic amine to a phenol is through the formation of a diazonium salt, followed by thermal hydrolysis. This process, a variation of the Sandmeyer reaction, is well-suited for SF₅-anilines due to the stability of the SF₅ group under the required acidic conditions.
Featured Protocol: Synthesis via Diazotization of 4-(Pentafluorosulfanyl)aniline
This protocol describes a robust, self-validating method for the preparation of this compound. The key to success is careful temperature control during the diazotization step to prevent premature decomposition of the diazonium salt and the formation of unwanted side products.
Step-by-Step Methodology:
-
Diazotization:
-
To a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 4-(pentafluorosulfanyl)aniline (1.0 eq).
-
Add a 3 M solution of sulfuric acid (H₂SO₄) and cool the resulting slurry to 0–5 °C in an ice-salt bath. The aniline salt may precipitate.
-
Dissolve sodium nitrite (NaNO₂) (1.1 eq) in a minimal amount of cold water.
-
Add the NaNO₂ solution dropwise to the cold aniline slurry via the addition funnel, ensuring the internal temperature does not exceed 5 °C. Vigorous stirring is essential.
-
Stir the reaction mixture for an additional 30 minutes at 0–5 °C after the addition is complete. The formation of the diazonium salt is typically indicated by a slight color change and the dissolution of solids.
-
-
Hydrolysis:
-
In a separate, larger flask, prepare a boiling solution of 1.5 M H₂SO₄.
-
Slowly and carefully add the cold diazonium salt solution to the boiling acidic solution. This step should be performed behind a blast shield, as it involves the vigorous evolution of nitrogen gas.
-
After the addition is complete, maintain the reflux for 15-20 minutes to ensure complete decomposition of the diazonium intermediate.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Extract the aqueous solution with a suitable organic solvent, such as diethyl ether or ethyl acetate (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate (NaHCO₃) solution to remove excess acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude phenol.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford this compound as a solid.[5]
-
Part 3: Physicochemical Properties and Spectroscopic Profile
The potent electron-withdrawing nature of the SF₅ group dramatically influences the properties of the phenol ring, making it a unique chemical entity.
Acidity (pKa)
The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide ion. Electron-withdrawing groups on the aromatic ring delocalize the negative charge, stabilizing the phenoxide and thus increasing acidity (lowering the pKa). The SF₅ group is one of the strongest electron-withdrawing groups, leading to a significant increase in the acidity of this compound compared to phenol itself. While a definitive experimental value is not widely published, its pKa can be reliably estimated to be near 8.0, making it approximately 100 times more acidic than phenol.
| Compound | pKa (aqueous) | Rationale for Acidity |
| Phenol | 9.95 | Baseline acidity. |
| 4-Fluorophenol | 9.89 | Weak inductive effect from -F.[6] |
| 3-(Trifluoromethyl)phenol | 9.08 | Strong inductive effect from -CF₃.[6] |
| 3,5-Bis(trifluoromethyl)phenol | 8.03 | Additive strong inductive effects.[6] |
| This compound | ~8.0 (Est.) | Very strong inductive effect from -SF₅. |
| 4-Nitrophenol | 7.15 | Strong inductive and resonance effects. |
| Table 2: Acidity of Substituted Phenols. The estimated pKa of this compound highlights the powerful acidifying effect of the SF₅ group. |
Lipophilicity (LogP)
Despite its high polarity, the SF₅ group is known to increase the lipophilicity of parent molecules. Studies have shown that replacing a CF₃ group with an SF₅ group typically increases the octanol-water partition coefficient (LogP) by 0.5 to 0.6 units. This enhancement in lipophilicity can improve a drug candidate's ability to cross cellular membranes, potentially increasing its bioavailability and efficacy.
Spectroscopic Characterization
The spectroscopic signature of this compound is highly characteristic, particularly in its ¹⁹F NMR spectrum.
-
¹⁹F NMR: The SF₅ group provides a distinct and unmistakable signal. It appears as an A₄B spin system, consisting of two multiplets:
-
A quintet around δ ≈ 80-85 ppm corresponding to the single axial fluorine (Fₐₓ), which is coupled to the four equatorial fluorines.
-
A quintet around δ ≈ 60-65 ppm corresponding to the four equivalent equatorial fluorines (Fₑq), which are coupled to the single axial fluorine. The large chemical shift difference and clear coupling pattern make ¹⁹F NMR an invaluable tool for confirming the presence and integrity of the SF₅ group.[7][8]
-
-
¹H NMR: The aromatic region will display a classic AA'BB' system characteristic of a 1,4-disubstituted benzene ring. Two doublets will be observed, one for the protons ortho to the hydroxyl group and another for the protons ortho to the SF₅ group.
-
¹³C NMR: The carbon spectrum will show four aromatic signals. The carbon attached to the sulfur atom (C-S) will be significantly influenced by the five fluorine atoms, often appearing as a quintet due to C-F coupling.
| Nucleus | Expected Chemical Shift (δ) | Key Features |
| ¹⁹F | Fₑq: ~60-65 ppmFₐₓ: ~80-85 ppm | A₄B system: two quintets (JFF ≈ 140-150 Hz) |
| ¹H | 6.8-7.8 ppm | Two doublets (AA'BB' system) |
| ¹³C | 115-160 ppm | C-S bond shows coupling to fluorine (quintet) |
| Table 3: Predicted NMR Spectroscopic Data. The unique A₄B pattern in the ¹⁹F NMR spectrum is the definitive signature of the SF₅ group. |
Part 4: Chemical Reactivity and Derivatization
This compound is a versatile intermediate, offering two primary sites for chemical modification: the phenolic hydroxyl group and the aromatic ring.
-
Reactions of the Hydroxyl Group: The acidity of the phenol makes it easy to deprotonate, forming a nucleophilic phenoxide. This anion readily participates in Williamson ether synthesis (O-alkylation) with alkyl halides and O-acylation with acyl chlorides or anhydrides. These reactions are fundamental for creating vast libraries of SF₅-containing aryl ethers and esters, which are common motifs in drug candidates.
-
Reactions of the Aromatic Ring: The reactivity of the ring is governed by the interplay between the strongly activating, ortho,para-directing hydroxyl group and the strongly deactivating, meta-directing SF₅ group.
-
Electrophilic Aromatic Substitution (EAS): The powerful activating effect of the -OH group dominates, directing incoming electrophiles to the positions ortho to the hydroxyl group. Reactions like bromination or nitration will occur selectively at these positions.
-
Oxidative Dearomatization: Under strong oxidizing conditions, such as with hydrogen peroxide in concentrated sulfuric acid, the electron-rich phenol ring can undergo oxidative dearomatization to yield complex aliphatic SF₅-containing compounds like muconolactones.[1][3] This unique reactivity opens pathways to novel, non-aromatic SF₅ scaffolds.
-
Part 5: Applications in Drug Development: A Case Study
The value of this compound is best illustrated by its use in the synthesis of novel bioactive agents. For instance, SF₅-anilines, which are directly related to the phenol, have been used as key building blocks for a new class of meta-diamide insecticides.[2][9]
In a typical synthetic campaign, an SF₅-aniline (prepared from the corresponding phenol or vice-versa) is coupled with a tailored carboxylic acid to form an amide bond. The resulting molecule combines the unique properties of the SF₅-aryl core with other pharmacophores to target specific biological receptors, such as GABA receptors in insects.[2] In these cases, the SF₅ group serves to:
-
Enhance Lipophilicity: Improving the compound's ability to penetrate the waxy cuticle of insects.
-
Increase Metabolic Stability: Preventing enzymatic degradation and prolonging the compound's active lifetime.
-
Optimize Target Binding: The unique steric and electronic profile of the SF₅ group can lead to tighter and more selective binding to the target protein compared to analogues containing CF₃ or other groups.
This example underscores how this compound serves as a gateway to molecules where the SF₅ group is not merely a placeholder, but an active and crucial contributor to the overall biological activity.
Conclusion
This compound is more than just another fluorinated building block; it is a strategic entry point into a class of compounds with exceptional properties. Its synthesis is accessible from commercially available precursors, and its physicochemical profile—marked by high acidity, tailored lipophilicity, and a unique spectroscopic signature—makes it an ideal scaffold for modern medicinal chemistry. By understanding its synthesis, properties, and reactivity, researchers can effectively harness the power of the "super-trifluoromethyl" SF₅ group to design the next generation of pharmaceuticals and advanced materials.
References
-
Vida, N., Pastýříková, T., Klepetářová, B., & Beier, P. (2014). Synthesis of Aliphatic Sulfur Pentafluorides by Oxidation of SF₅-Containing Anisole, Phenols, and Anilines. The Journal of Organic Chemistry, 79(18), 8906–8911. [Link]
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Beier, P., Pastýříková, T., Vida, N., & Iakobson, G. (2014). Synthesis of Aliphatic Sulfur Pentafluorides by Oxidation of SF5-Containing Anisole, Phenols, and Anilines. American Chemical Society. [Link]
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Savoie, P. R., & Welch, J. T. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ChemMedChem, 12(18), 1481–1490. [Link]
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Le, T. V., & Daugulis, O. (2022). Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction. ACS Organic & Inorganic Au. [Link]
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Welch, J. T. (2012). Applications of Pentafluorosulfanyl Substitution in Life Sciences Research. Fluorine in Pharmaceutical and Medicinal Chemistry, 175-194. [Link]
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Colby, D. A., et al. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ChemMedChem, 12(18), 1481-1490. [Link]
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Beier, P., et al. (2014). Synthesis of Aliphatic Sulfur Pentafluorides by Oxidation of SF5-Containing Anisole, Phenols, and Anilines. ResearchGate. [Link]
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Prinz, C., et al. (2021). Pentafluorosulfanyl (SF₅) as a Superior ¹⁹F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives. ACS Sensors, 6(11), 3948–3956. [Link]
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Kim, J., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules, 25(23), 5536. [Link]
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Kim, J., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF₅)-Containing Meta-Diamide Insecticides. MDPI. [Link]
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Prinz, C., et al. (2021). Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives. Max Delbrück Center for Molecular Medicine. [Link]
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Haufe, G., et al. (2013). Synthesis and pKa values of 2-(3- and 4-pentafluorosulfanylphenyl)-2-fluorocyclopropylamines. ResearchGate. [Link]
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Prinz, C., et al. (2021). Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives. Semantic Scholar. [Link]
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National Center for Biotechnology Information. (n.d.). Pentafluorophenol. PubChem. [Link]
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Rebowe, M. A., & O'Hagan, D. (2016). New Frontiers and Developing Applications in ¹⁹F NMR. Magnetic Resonance in Chemistry, 54(7), 527-540. [Link]
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Stare, J., & Kokalj, A. (2017). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 8(1), 733-743. [Link]
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Aktaş, A. H., Şanlı, N., & Pekcan, G. (2003). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Acta Chimica Slovenica, 50(2), 213-222. [Link]
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Ciriminna, R., & Pagliaro, M. (2020). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Molecules, 25(24), 5848. [Link]
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Savoie, P. R., & Welch, J. T. (2015). ChemInform Abstract: Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. ResearchGate. [Link]
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Magre, M., et al. (2022). Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction. ACS Organic & Inorganic Au, 2(5), 423-432. [Link]
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Wang, F., et al. (2023). Photo-induced hydroxypentafluorosulfanylation of alkenes with SF5Cl and oxygen gas and their further derivatization. Nature Communications, 14(1), 1-10. [Link]
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NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted). NP-MRD. [Link]
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The Pentafluorosulfanyl (SF₅) Group: A Comprehensive Technical Guide to its Physicochemical Properties for Advanced Chemical Research
Introduction: Beyond the Trifluoromethyl Group
In the landscape of modern medicinal chemistry, agrochemicals, and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone for optimizing molecular properties. For decades, the trifluoromethyl (CF₃) group has been a workhorse for chemists seeking to enhance metabolic stability, binding affinity, and lipophilicity. However, the emergence of the pentafluorosulfanyl (SF₅) group has ushered in a new era of molecular design, offering a unique and often superior profile of physicochemical characteristics.[1][2][3] Often dubbed a "super-trifluoromethyl group," the SF₅ moiety presents a compelling alternative for researchers aiming to push the boundaries of chemical innovation.[1][2] This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of the pentafluorosulfanyl group, complete with field-proven experimental and computational methodologies, to empower researchers, scientists, and drug development professionals in their quest for next-generation molecules.
Electronic Properties: A Powerful Electron-Withdrawing Influence
The pentafluorosulfanyl group is one of the most strongly electron-withdrawing substituents known in organic chemistry.[2][4] This potent inductive effect, a consequence of the high electronegativity of the five fluorine atoms, profoundly influences the electronic landscape of a molecule.[4] This section delves into the quantitative assessment of these electronic effects and the computational tools used for their prediction.
Hammett Parameters: Quantifying Inductive and Resonance Effects
The electronic influence of the SF₅ group on an aromatic ring is effectively captured by Hammett substituent constants (σ). These empirically derived parameters provide a quantitative measure of the inductive (σI) and resonance (σR) effects of a substituent. The SF₅ group exhibits large positive Hammett constants, indicating its strong electron-withdrawing nature through both induction and, to a lesser extent, resonance.[3][5]
Table 1: Comparison of Hammett Constants for Common Electron-Withdrawing Groups
| Substituent | σm | σp |
| -SF₅ | 0.61 | 0.68 |
| -CF₃ | 0.43 | 0.54 |
| -NO₂ | 0.71 | 0.78 |
| -CN | 0.56 | 0.66 |
Data compiled from various sources.
The strong electron-withdrawing character of the SF₅ group can be leveraged to modulate the pKa of acidic or basic centers within a molecule, enhance the electrophilicity of reaction sites, and influence ligand-receptor binding interactions.
Experimental Protocol: Determination of Hammett Parameters for the p-SF₅-Substituted Benzoic Acid
This protocol outlines the potentiometric titration method for determining the pKa of a substituted benzoic acid, which is then used to calculate the Hammett constant.
Materials:
-
p-Pentafluorosulfanylbenzoic acid
-
Benzoic acid (reference compound)
-
Standardized 0.1 M NaOH solution
-
70:30 Ethanol-water solvent mixture
-
pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Burette (50 mL)
-
Beakers (100 mL)
Procedure:
-
Solution Preparation: Accurately weigh approximately 0.1 mmol of p-pentafluorosulfanylbenzoic acid and dissolve it in 50 mL of the 70:30 ethanol-water mixture in a beaker. Prepare a similar solution for the reference benzoic acid.
-
pH Meter Calibration: Calibrate the pH meter using standard buffer solutions (pH 4.00, 7.00, and 10.00).
-
Titration Setup: Place the beaker containing the acid solution on the magnetic stirrer and immerse the calibrated pH electrode.
-
Titration: Begin titrating with the standardized 0.1 M NaOH solution, adding small increments (e.g., 0.1-0.2 mL) and recording the pH after each addition. Continue the titration past the equivalence point.
-
Data Analysis:
-
Plot a titration curve (pH vs. volume of NaOH added).
-
Determine the equivalence point (Ve) from the point of maximum slope on the first derivative plot (ΔpH/ΔV vs. V).
-
The pKa is equal to the pH at the half-equivalence point (Ve/2).
-
-
Hammett Constant Calculation:
-
Calculate the Hammett constant (σp) using the following equation: σp = pKa (benzoic acid) - pKa (p-SF₅-benzoic acid)
-
Computational Workflow: Predicting Electronic Properties of SF₅-Arenes
Quantum chemical calculations offer a powerful in-silico approach to understanding the electronic properties of SF₅-containing molecules. This workflow provides a general outline for calculating electrostatic potential (ESP) surfaces and molecular orbitals.
Software:
-
A quantum chemistry software package (e.g., Gaussian, Spartan, etc.)
-
Molecular visualization software (e.g., GaussView, Avogadro, etc.)
Procedure:
-
Molecule Building: Construct the 3D structure of the SF₅-arene of interest.
-
Geometry Optimization: Perform a geometry optimization calculation to find the lowest energy conformation of the molecule. A common level of theory for this is B3LYP/6-31G*.
-
Frequency Calculation: Perform a frequency calculation to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Single-Point Energy Calculation: Using the optimized geometry, perform a single-point energy calculation at a higher level of theory (e.g., B3LYP/6-311+G**) to obtain more accurate electronic properties.
-
Property Calculation and Visualization:
-
Electrostatic Potential (ESP) Surface: Calculate and visualize the ESP surface mapped onto the electron density. This will reveal the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions of the molecule.
-
Molecular Orbitals: Visualize the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand the frontier molecular orbital energies and their distribution.
-
Caption: A step-by-step workflow for the experimental determination of logP using the shake-flask method.
Stability: A Chemically and Metabolically Robust Group
A hallmark of the pentafluorosulfanyl group is its exceptional thermal and chemical stability. [2][4][6]The strong S-F bonds are resistant to a wide range of chemical reagents and conditions, including strong acids and bases. This inherent robustness translates to high metabolic stability, a desirable trait in drug candidates as it can lead to a longer in-vivo half-life and reduced potential for the formation of reactive metabolites. [4][6]
In Vitro Metabolic Stability Assessment
The metabolic stability of an SF₅-containing compound can be assessed using in vitro assays with liver microsomes, which contain the key drug-metabolizing enzymes.
Principle:
The compound is incubated with liver microsomes and NADPH (a cofactor for many metabolic enzymes). The disappearance of the parent compound over time is monitored by a suitable analytical method, typically LC-MS/MS.
General Protocol Outline:
-
Incubation: Incubate the SF₅-containing compound at a known concentration with liver microsomes (e.g., human, rat, or mouse) in a phosphate buffer at 37°C.
-
Reaction Initiation: Start the metabolic reaction by adding a solution of NADPH.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins and collect the supernatant.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear portion of this plot is the rate constant of degradation (k). The in vitro half-life (t₁/₂) can then be calculated as: t₁/₂ = 0.693 / k
Synthesis of SF₅-Containing Building Blocks: Enabling Access to Novel Chemical Space
The historical challenge in utilizing the SF₅ group has been the limited availability of synthetic methods for its introduction. However, recent advances have led to the development of more practical and scalable routes to key SF₅-containing building blocks, such as 4-pentafluorosulfanyl-aniline.
Synthetic Pathway to 4-Pentafluorosulfanyl-aniline
A common route to 4-pentafluorosulfanyl-aniline involves the direct fluorination of a suitable precursor followed by reduction of a nitro group.
Caption: A representative synthetic pathway for the preparation of the key building block, 4-pentafluorosulfanyl-aniline.
The increasing commercial availability of such building blocks is paving the way for the broader exploration of the SF₅ group in various research and development programs. [3]
Conclusion: A Privileged Functional Group for Modern Chemical Design
The pentafluorosulfanyl group has firmly established itself as a valuable and often superior alternative to the trifluoromethyl group in the medicinal chemist's toolbox. Its unique combination of strong electron-withdrawing character, significant steric bulk, high lipophilicity, and exceptional stability provides a powerful means to fine-tune the physicochemical properties of molecules. As synthetic methodologies continue to improve and our understanding of its in-vivo behavior deepens, the SF₅ group is poised to play an increasingly important role in the design of next-generation pharmaceuticals, agrochemicals, and advanced materials. This guide has provided a foundational understanding of its core properties and the practical means to assess them, empowering researchers to confidently incorporate this remarkable functional group into their molecular design strategies.
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4-(Pentafluorosulfanyl)phenol: A Comprehensive Technical Guide to Structure, Reactivity, and Application
Introduction: The Emergence of a "Super-Trifluoromethyl" Building Block
In the landscape of modern medicinal and materials chemistry, the relentless pursuit of novel molecular functionalities that impart superior properties is paramount. The pentafluorosulfanyl (SF5) group has emerged as a substituent of significant interest, often dubbed a "super-trifluoromethyl group," for its unique combination of potent electron-withdrawing character, high thermal and chemical stability, and substantial lipophilicity.[1][2] This guide provides an in-depth technical exploration of 4-(pentafluorosulfanyl)phenol, a key building block that marries the influential SF5 moiety with the versatile phenolic scaffold. We will delve into its fundamental structure, dissect its nuanced reactivity, and highlight its proven and potential applications for researchers, scientists, and drug development professionals.
Deconstructing the Molecule: Structure and Intrinsic Properties
The this compound molecule, with the chemical formula C6H5F5OS, presents a fascinating case study in the interplay of electronic and steric effects.[3] Its structure is characterized by a phenol ring substituted at the para position with the hypervalent SF5 group.
The Dominance of the Pentafluorosulfanyl Group: Electronic and Steric Profile
The SF5 group is one of the most electron-withdrawing substituents known in organic chemistry.[1] This profound electronic influence stems from two primary factors:
-
Strong Inductive Effect (-I): The five highly electronegative fluorine atoms create a powerful dipole, drawing electron density away from the sulfur atom and, consequently, from the aromatic ring.
-
Negative Hyperconjugation: Beyond simple induction, the SF5 group exhibits a significant resonance effect through negative hyperconjugation.[4] This involves the overlap of filled p-orbitals of the aromatic ring with the low-lying σ*-orbitals of the apical S-F bonds, further delocalizing electron density away from the ring.[4]
This potent electron-withdrawing nature significantly impacts the electronic properties of the phenol ring, a concept we will explore further in the reactivity section.
Sterically, the SF5 group is more demanding than a trifluoromethyl (CF3) group, influencing the conformation of molecules and potentially providing a scaffold for designing compounds with specific three-dimensional architectures.[5]
Physical and Chemical Properties: A Quantitative Overview
The unique electronic and structural features of this compound translate into a distinct set of physical and chemical properties.
| Property | Value/Description | Source(s) |
| Molecular Formula | C6H5F5OS | [3] |
| Molecular Weight | 220.16 g/mol | [6] |
| Appearance | Solid | |
| Melting Point | 104-105 °C | [7] |
| Predicted pKa | 8.08 ± 0.13 | [7] |
| Purity | Typically ≥97% | |
| Storage Conditions | 2-8°C, inert atmosphere, protected from light | [6] |
The predicted pKa of ~8.08 is notably lower than that of phenol (~10), a direct consequence of the powerful electron-withdrawing SF5 group stabilizing the corresponding phenoxide anion. This enhanced acidity is a crucial factor in its reactivity.
Synthesis of this compound: Strategic Pathways
The synthesis of SF5-containing aromatics has historically been a challenge, limiting their widespread adoption. However, recent advancements have made building blocks like this compound more accessible.
Diels-Alder Cycloaddition: A Convergent Approach
A powerful and convergent strategy for the synthesis of SF5-phenols involves the [4+2] Diels-Alder cycloaddition reaction between SF5-alkynes and electron-rich dienes.[8] This method offers a direct route to highly functionalized aromatic systems.
Experimental Protocol: Diels-Alder Synthesis of a Substituted SF5-Phenol Derivative
This protocol is a representative example based on the principles described in the literature.[8]
-
Reactant Preparation: In a microwave-safe vial equipped with a magnetic stir bar, combine the desired SF5-alkyne (1.0 eq) and the electron-rich diene (e.g., Danishefsky's diene, 1.2 eq).
-
Solvent and Conditions: The reaction is often performed neat or in a high-boiling solvent like chlorobenzene.
-
Microwave Irradiation: Subject the reaction mixture to microwave irradiation at a temperature typically ranging from 150-170 °C for 1-2 hours. Monitoring the reaction progress by TLC or 19F NMR is recommended.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a solvent was used, remove it under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired SF5-phenol derivative.
Functionalization of Pre-existing SF5-Aromatics
Another common approach involves the introduction of the hydroxyl group onto a pre-functionalized pentafluorosulfanylbenzene ring. This can be achieved through various methods, including nucleophilic aromatic substitution (SNAr) on activated precursors like nitro-(pentafluorosulfanyl)benzenes.[8]
Reactivity Profile: A Tale of Two Moieties
The reactivity of this compound is dictated by the interplay between the nucleophilic hydroxyl group and the electron-deficient aromatic ring.
Reactions at the Hydroxyl Group
The phenolic proton is acidic and readily participates in reactions typical of phenols, such as deprotonation followed by nucleophilic attack.
-
Etherification and Esterification: The phenoxide, generated by treatment with a suitable base, is an excellent nucleophile for reactions with alkyl halides (Williamson ether synthesis) or acyl halides/anhydrides to form the corresponding ethers and esters. These reactions are fundamental for incorporating the 4-(pentafluorosulfanyl)phenyl moiety into larger molecular frameworks.
-
O-Arylation: Palladium-catalyzed cross-coupling reactions can also be employed to form diaryl ethers.
Reactivity of the Aromatic Ring
The potent electron-withdrawing nature of the SF5 group deactivates the aromatic ring towards electrophilic aromatic substitution (EAS). Reactions that would readily occur on phenol, such as nitration or halogenation under mild conditions, will require more forcing conditions with this compound.
Conversely, the ring is highly activated towards nucleophilic aromatic substitution (SNAr) , particularly if a leaving group is present at a position ortho or para to the SF5 group.[5]
Oxidative Dearomatization
Under strong oxidizing conditions, the aromatic ring of this compound can undergo dearomatization. For instance, oxidation with hydrogen peroxide in sulfuric acid can lead to the formation of aliphatic SF5-containing compounds.[9][10]
Applications in Drug Discovery and Materials Science
The unique properties of the SF5 group make this compound a highly valuable building block in several advanced scientific fields.[1]
Medicinal Chemistry: A Bioisostere with Benefits
In drug design, the SF5 group is often employed as a bioisostere for other common functional groups like trifluoromethyl (CF3), tert-butyl, or nitro groups.[11][12] Its advantages include:
-
Enhanced Lipophilicity: The SF5 group generally increases the lipophilicity of a molecule more than a CF3 group, which can improve membrane permeability and bioavailability.[1]
-
Metabolic Stability: The exceptional chemical and thermal stability of the S-F bonds confers high resistance to metabolic degradation, potentially extending the half-life of a drug.[1]
-
Modulation of Pharmacokinetics and Pharmacodynamics: By altering the electronic and steric profile of a lead compound, the SF5 group can fine-tune its binding affinity to biological targets and modify its absorption, distribution, metabolism, and excretion (ADME) properties.[1]
Materials Science: Engineering Novel Properties
The strong dipole moment and electronic effects of the SF5 group are being exploited in the design of advanced materials.[13] SF5-substituted chromophores have shown potential in applications such as two-photon absorption, a property relevant for bio-imaging and photodynamic therapy.[4][14] The thermal stability imparted by the SF5 group is also advantageous for creating robust materials for electronic applications.[13]
Conclusion and Future Outlook
This compound is more than just another fluorinated compound; it is a strategic building block that offers a unique and powerful combination of properties. Its potent electron-withdrawing nature, coupled with high stability and lipophilicity, provides chemists with a valuable tool for the rational design of new pharmaceuticals, agrochemicals, and advanced materials. As synthetic methodologies for SF5-containing compounds continue to improve and become more cost-effective, the utilization of this compound and its derivatives is poised to expand, unlocking new frontiers in chemical innovation.
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Foreword: The Emergence of the Pentafluorosulfanyl Moiety
An In-Depth Technical Guide to the Characterization of 4-(pentafluorosulfanyl)phenol
In the landscape of modern chemical research, particularly within drug discovery and materials science, the pursuit of novel molecular scaffolds with unique physicochemical properties is relentless. The pentafluorosulfanyl (SF₅) group has emerged as a "super-trifluoromethyl group," offering a compelling combination of high electronegativity, exceptional thermal and chemical stability, and significant lipophilicity.[1][2][3] These characteristics make it an attractive bioisostere for tert-butyl, trifluoromethyl, and nitro groups, capable of profoundly modulating the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1][4][5]
At the heart of this expanding chemical space lies this compound, a critical building block that marries the versatile reactivity of a phenol with the unique electronic and steric properties of the SF₅ substituent.[6][7] This guide provides a comprehensive, field-proven framework for the definitive characterization of this compound, moving beyond mere data reporting to explain the causality behind the analytical choices. It is designed for researchers who require not just a certificate of analysis, but a deep and actionable understanding of this molecule's structural and chemical identity.
Core Physicochemical & Safety Profile
A foundational understanding of a compound's basic properties and handling requirements is a non-negotiable prerequisite for any laboratory work. This knowledge ensures both experimental success and, more importantly, the safety of the researcher.
Identity and Physical Properties
The intrinsic properties of this compound are summarized below. These values are the first-pass criteria for identity confirmation upon receiving a new batch or completing a synthesis.
| Property | Value | Source |
| CAS Number | 774-94-7 | [8][9] |
| Molecular Formula | C₆H₅F₅OS | [8][9] |
| Molecular Weight | 220.16 g/mol | [8][9] |
| Appearance | Solid | [8] |
| Acidity (pKa) | Predicted to be highly acidic (est. pKa ≈ 6-7) | |
| Lipophilicity (logP) | High, due to the SF₅ group | [1][2][10] |
Expert Insight on Acidity: The precise pKa of this compound is not widely reported, but we can infer its properties from fundamental principles. The SF₅ group is one of the most powerful electron-withdrawing groups known, with a Hammett constant (σₚ = 0.68) exceeding that of the nitro (σₚ = 0.78 is often cited, but SF5 is comparable or stronger in many contexts) and trifluoromethyl (σₚ = 0.53) groups.[10][11] This intense inductive and resonance withdrawal of electron density from the phenyl ring significantly stabilizes the corresponding phenoxide anion. For context, the pKa of phenol is ~10, while the pKa of 4-nitrophenol is 7.15 and that of pentafluorophenol is 5.5.[12] Therefore, it is logical to conclude that this compound is a considerably stronger acid than phenol and is likely more acidic than 4-nitrophenol.
Safety & Handling: A Self-Validating Protocol
Trustworthiness in the lab begins with safety. The hazardous nature of this compound necessitates strict adherence to handling protocols.
-
GHS Hazard Statements: H301 (Toxic if swallowed), H331 (Toxic if inhaled), H410 (Very toxic to aquatic life with long lasting effects).[8]
-
Signal Word: Danger[8]
-
GHS Pictograms: Skull and crossbones, Environment.[8]
Mandatory Handling Protocol:
-
Engineering Controls: All manipulations involving the solid or solutions must be conducted within a certified chemical fume hood to prevent inhalation.
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves (double-gloving is recommended), and chemical splash goggles with a face shield.
-
Dispensing: Use a dedicated spatula for solids. Avoid creating dust. If preparing solutions, add the solid to the solvent slowly.
-
Storage: Store the compound in a tightly sealed container, in a dark, refrigerated (2-8°C), and well-ventilated area under an inert atmosphere (e.g., argon or nitrogen).[8]
-
Disposal: Dispose of waste as hazardous chemical waste in accordance with local, state, and federal regulations. Due to its high aquatic toxicity, do not allow it to enter the environment.[8][13]
Spectroscopic and Structural Elucidation
The core of characterization lies in a multi-technique spectroscopic and structural analysis. Each technique provides a unique and complementary piece of the structural puzzle. A failure to correlate data across these methods indicates a potential impurity or misidentification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural analysis for this molecule, providing detailed information about the hydrogen, carbon, and fluorine environments. For a molecule containing these three NMR-active nuclei, a comprehensive, multinuclear approach is essential.
Experimental Protocol: Multinuclear NMR Analysis
-
Sample Preparation: Accurately weigh ~10-15 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). Causality: The choice of solvent is critical. CDCl₃ is a good first choice for general structure, but the acidic phenolic proton may exchange or be broad. DMSO-d₆ is excellent for observing exchangeable protons like -OH due to hydrogen bonding with the solvent.
-
Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz for ¹H) equipped with a broadband probe capable of tuning to ¹H, ¹³C, and ¹⁹F frequencies.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure sufficient spectral width to cover both aromatic and phenolic regions.
-
¹⁹F NMR Acquisition: Acquire a one-dimensional fluorine spectrum. This is the key signature for the SF₅ group. It is often necessary to acquire this spectrum with ¹H decoupling to simplify the signals, although the coupled spectrum can provide useful information.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. An extended acquisition time (or a higher concentration) may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Data Processing: Process all spectra with appropriate phasing and baseline correction. Reference the spectra internally to the residual solvent peak (for ¹H and ¹³C) or an external standard for ¹⁹F (typically CFCl₃ at 0 ppm).[14][15]
Expected NMR Data for this compound
| Nucleus | Region | Multiplicity | J-Coupling (Hz) | Assignment & Expert Insight |
| ¹H | ~9-10 ppm (DMSO-d₆) | Broad singlet | - | Phenolic -OH: The chemical shift is solvent-dependent and concentration-dependent. Its broadness is due to chemical exchange. |
| ~7.6-7.8 ppm | Doublet (AA'BB') | ³J(H-H) ≈ 8-9 | Aromatic H (ortho to SF₅): These protons are deshielded by the strongly electron-withdrawing SF₅ group, shifting them significantly downfield. | |
| ~7.0-7.2 ppm | Doublet (AA'BB') | ³J(H-H) ≈ 8-9 | Aromatic H (ortho to OH): These protons are shielded relative to those ortho to the SF₅ group. The classic AA'BB' pattern confirms 1,4-disubstitution. | |
| ¹⁹F | ~80-85 ppm | Quintet (or pentet) | ²J(Fₐₓ-Fₑq) ≈ 150 | Axial Fluorine (Fₐₓ): This is the unique fluorine atom trans to the phenyl ring. It is split into a quintet by the four equivalent equatorial fluorines.[2] |
| ~60-65 ppm | Doublet | ²J(Fₑq-Fₐₓ) ≈ 150 | Equatorial Fluorines (Fₑq): These four magnetically equivalent fluorines are split into a doublet by the single axial fluorine.[2] The A¹B⁴ pattern is the unmistakable fingerprint of an aryl-SF₅ group. | |
| ¹³C | ~155-160 ppm | Singlet | - | C-OH: The carbon directly attached to the electronegative oxygen atom. |
| ~150-155 ppm | Quintet | ¹J(C-F) ≈ 18-20 | C-SF₅: The ipso-carbon attached to the SF₅ group. It appears as a quintet due to coupling with the four equatorial fluorine atoms. | |
| ~128-130 ppm | Singlet | - | CH (ortho to SF₅): Aromatic methine carbons. | |
| ~116-118 ppm | Singlet | - | CH (ortho to OH): Aromatic methine carbons. |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and offers insights into the molecule's fragmentation, further confirming its identity.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
-
Ionization: Electrospray ionization (ESI) is a robust choice for this molecule. In negative ion mode, it will readily deprotonate to form the [M-H]⁻ ion. Electron ionization (EI) can also be used and will show the molecular ion [M]⁺•.[16]
-
Analysis: Analyze the sample using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Data Analysis: Compare the experimentally determined monoisotopic mass to the calculated exact mass. The difference should be less than 5 ppm.
Expected Results:
-
Calculated Exact Mass: 220.0003 [Calculated from C₆H₅F₅OS]
-
Expected Ion (ESI-): [M-H]⁻ at m/z 218.9925
-
Expected Ion (EI+): [M]⁺• at m/z 220.0003
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.
Expected Vibrational Frequencies:
| Wavenumber (cm⁻¹) | Vibration Type | Significance |
| 3600-3200 (broad) | O-H stretch | Confirms the presence of the phenolic hydroxyl group. |
| 3100-3000 | Aromatic C-H stretch | Indicates the aromatic ring. |
| 1600, 1500, 1450 | Aromatic C=C stretch | Fingerprint region for the benzene ring. |
| 1250-1200 | C-O stretch | Phenolic C-O bond vibration. |
| 850-800 | S-F stretch | Characteristic absorption for the SF₅ group. |
Single-Crystal X-ray Diffraction
For absolute, unambiguous structural proof, no technique surpasses single-crystal X-ray diffraction. It provides the precise three-dimensional arrangement of atoms, bond lengths, and bond angles.
Protocol for Crystallographic Analysis:
-
Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step. Slow evaporation of a solution in a binary solvent system (e.g., hexane/ethyl acetate) or slow cooling of a saturated solution are common methods.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data, typically at a low temperature (~100 K) to minimize thermal motion.
-
Structure Solution & Refinement: Solve the crystal structure using direct methods and refine the model against the collected data.
Key Structural Features from Crystallography:
-
Sulfur Geometry: The analysis will confirm the slightly distorted octahedral geometry around the central sulfur atom.[17]
-
Bond Lengths: Typical S-F bond lengths are in the range of 1.57 Å to 1.62 Å.[17][18]
-
Bond Angles: The C-S-Fₐₓ bond angle will be nearly linear (approaching 180°), while adjacent Fₑq-S-Fₑq angles will be approximately 90°.[17]
-
Intermolecular Interactions: The crystal packing will likely be dominated by hydrogen bonding from the phenol O-H group to an oxygen or fluorine atom on an adjacent molecule, as well as potential C-H···F interactions.[17][18]
Conclusion: A Validated Identity
The comprehensive characterization of this compound is a multi-faceted process that relies on the synergistic interpretation of data from orthogonal analytical techniques. The unmistakable A¹B⁴ signature in the ¹⁹F NMR spectrum confirms the SF₅ group, while ¹H and ¹³C NMR validate the 1,4-disubstituted phenolic scaffold. High-resolution mass spectrometry provides definitive proof of the elemental composition, and IR spectroscopy offers rapid functional group confirmation. Finally, single-crystal X-ray diffraction provides the ultimate, unambiguous evidence of the molecular structure. By following the protocols and understanding the causal relationships outlined in this guide, researchers can establish the identity, purity, and structural integrity of this valuable chemical building block with the highest degree of scientific confidence.
References
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Welch, J. T., & Lim, D. S. (2014). Synthesis of Aliphatic Sulfur Pentafluorides by Oxidation of SF5-Containing Anisole, Phenols, and Anilines. The Journal of Organic Chemistry, 79(17), 8133–8139. [Link]
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Sereda, O., Ponomarenko, M. V., & Shumburotu, T. (2014). Synthesis of aliphatic sulfur pentafluorides by oxidation of SF₅-containing anisole, phenols, and anilines. PubMed, 79(17), 8133-9. [Link]
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Popek, L., Nguyen, T. M., Blanchard, N., & Cahard, D. (2025). Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction. ACS Organic & Inorganic Au. [Link]
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Beier, P., & Nenajdenko, V. G. (2012). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. Beilstein Journal of Organic Chemistry, 8, 1349–1355. [Link]
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Ritter, T., et al. (2015). Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. Journal of the American Chemical Society, 137(40), 12985–12988. [Link]
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Colby, D. A., et al. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. Journal of Medicinal Chemistry, 60(19), 7846–7857. [Link]
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Rowan. (n.d.). The Pentafluorosulfanyl Group (SF5). Retrieved from [Link]
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Paquin, J.-F., et al. (2022). Straightforward Pentafluorosulfanylation for Molecular Design. ChemRxiv. [Link]
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ResearchGate. (2002). Synthesis and characterisation of 3- and 4-(pentafluorosulfanyl)benzoic acid derivatives. X-ray structure of 3-SF5-C6H4-COOH. Retrieved from [Link]
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The Pentafluorosulfanyl Group: From Serendipitous Discovery to a "Super" Substituent in Modern Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Allure of a "Super-Trifluoromethyl" Group
In the vast landscape of functional groups available to the modern chemist, few possess the enigmatic and powerful properties of the pentafluorosulfanyl (SF5) group. Often dubbed the "super-trifluoromethyl group," its unique combination of extreme stability, high electronegativity, and significant lipophilicity has propelled it from a laboratory curiosity to a prized substituent in the design of advanced materials, agrochemicals, and, most notably, pharmaceuticals.[1][2] This guide provides an in-depth exploration of the discovery, history, and synthetic evolution of organo-SF5 compounds, offering both a historical narrative and a practical resource for researchers looking to harness the remarkable potential of this unique functional group.
Part 1: A Historical Perspective: The Dawn of SF5 Chemistry
The story of organo-SF5 compounds begins in the Cold War era, a time of intense exploration in fluorine chemistry. The initial synthesis of a compound bearing a carbon-pentafluorosulfanyl (C-SF5) bond was reported in the 1960s by William A. Sheppard, a pioneering chemist at DuPont.[3][4] His early work involved the high-temperature reaction of aryl disulfides or aryl sulfur trifluorides with silver difluoride (AgF2).[3][5] This method, while groundbreaking, was fraught with challenges, most notably extremely low yields, which limited the widespread adoption and exploration of this novel functional group.[3][5]
For several decades, the chemistry of SF5 compounds remained a niche area of research. However, the 1990s witnessed a renaissance of interest, driven by the agrochemical and pharmaceutical industries' relentless pursuit of molecules with enhanced stability and bioactivity.[3][6] This renewed focus spurred the development of more practical and higher-yielding synthetic methodologies, transforming the SF5 group from a chemical curiosity into a valuable tool for molecular design.
Part 2: The Synthetic Toolkit: Accessing the SF5 Moiety
The journey from Sheppard's low-yield synthesis to the diverse and efficient methods available today is a testament to the ingenuity of synthetic chemists. The development of robust protocols for introducing the SF5 group has been the single most important factor in unlocking its potential.
The Precursor: Pentafluorosulfanyl Chloride (SF5Cl)
A cornerstone of modern SF5 chemistry is the availability of pentafluorosulfanyl chloride (SF5Cl), a versatile reagent for introducing the SF5 group. While SF5Cl is a gas at room temperature, recent advancements have led to the development of methods for its safe and convenient in-situ generation or as a bench-stable solution.
Experimental Protocol: Preparation of a Bench-Stable Solution of SF5Cl
This protocol is adapted from a gas-reagent-free method, enhancing safety and accessibility.
-
Materials: Sulfur powder (S8), Trichloroisocyanuric acid (TCCA), spray-dried Potassium fluoride (KF), anhydrous Acetonitrile (CH3CN), anhydrous n-Hexane.
-
Procedure:
-
In a suitable reaction vessel equipped with a mechanical stirrer, combine sulfur powder (1.0 equiv), potassium fluoride (9.0 equiv), and trichloroisocyanuric acid (4.5 equiv).
-
Add anhydrous acetonitrile to the reactor.
-
Stir the mixture vigorously at room temperature. The reaction progress can be monitored by observing the disappearance of the solid reagents.
-
Upon completion, the resulting SF5Cl in acetonitrile is carefully extracted into n-hexane.
-
The concentration of the SF5Cl solution in n-hexane should be determined by 19F NMR spectroscopy prior to use.
-
-
Safety: This reaction should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn. SF5Cl is toxic and should be handled with extreme care.[7]
Radical Addition of SF5Cl to Unsaturated Bonds
One of the most powerful methods for creating C(sp3)-SF5 bonds is the radical addition of SF5Cl to alkenes and alkynes. This reaction proceeds via a radical chain mechanism, typically initiated by a radical initiator such as triethylborane (Et3B) or through photolysis.
Sources
The "Super-Trifluoromethyl" Effect: An In-depth Technical Guide to the Electronic Properties of SF5-Substituted Phenols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of the Pentafluorosulfanyl Group in Molecular Design
In the landscape of contemporary medicinal and materials chemistry, the relentless pursuit of novel molecular functionalities that can fine-tune the properties of organic molecules is paramount. Among the arsenal of fluorine-containing groups, the pentafluorosulfanyl (SF5) group has emerged as a substituent of significant interest, often dubbed a "super-trifluoromethyl group".[1][2] This is attributed to its unique combination of properties: exceptional thermal and chemical stability, high electronegativity, and significant lipophilicity.[3][4] When appended to a phenolic scaffold, the SF5 group exerts profound electronic effects, dramatically altering the acidity, reactivity, and potential biological activity of the parent molecule.
This technical guide provides a comprehensive exploration of the electronic properties of SF5-substituted phenols. We will delve into the fundamental electronic nature of the SF5 group, its powerful influence on the acidity of the phenolic proton, and the methodologies employed to quantify these effects. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel bioactive compounds and advanced materials, offering both foundational knowledge and practical insights into the application of this remarkable functional group.
Deconstructing the Electronic Influence of the Pentafluorosulfanyl Group
The SF5 group is one of the most electron-withdrawing substituents known in organic chemistry.[2] Its potent electronic effect is a consequence of the high electronegativity of the five fluorine atoms bonded to a central sulfur atom. This creates a strong dipole moment and significantly polarizes the C-S bond, leading to a powerful electron-withdrawing inductive effect (-I).
Hammett Parameters: Quantifying the Electron-Withdrawing Strength
The electronic influence of a substituent on an aromatic ring can be quantified using Hammett parameters (σ). These parameters provide a measure of the inductive and resonance effects of a substituent. The SF5 group exhibits large positive Hammett constants, indicating its strong electron-withdrawing nature.[5][6]
| Parameter | Value | Interpretation |
| σp | 0.68 | Strong electron-withdrawing effect at the para position. |
| σm | 0.61 | Strong electron-withdrawing effect at the meta position. |
Table 1: Hammett Parameters for the Pentafluorosulfanyl (SF5) Group.[5][6]
The large σp value highlights the significant withdrawal of electron density from the aromatic ring, which is a combination of a dominant inductive effect and a minor resonance contribution.
The Impact of SF5 Substitution on Phenol Acidity (pKa)
The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide ion. Electron-withdrawing groups on the aromatic ring stabilize the phenoxide ion by delocalizing the negative charge, thereby increasing the acidity of the phenol (i.e., lowering its pKa).
Given the potent electron-withdrawing nature of the SF5 group, its introduction to a phenol ring is expected to dramatically increase its acidity.
Expected pKa Trends in SF5-Substituted Phenols
-
p-SF5-phenol: The SF5 group at the para position can exert both its strong -I effect and a resonance-withdrawing effect, leading to significant stabilization of the phenoxide ion. This is expected to result in a substantial decrease in the pKa compared to phenol (pKa ≈ 10).
-
m-SF5-phenol: At the meta position, the SF5 group primarily exerts its strong -I effect, with no direct resonance interaction with the phenoxide oxygen. This will still lead to a significant increase in acidity.
-
o-SF5-phenol: The ortho isomer is expected to be a strong acid due to the proximity of the electron-withdrawing SF5 group to the hydroxyl group. However, steric and potential intramolecular hydrogen bonding effects could also play a role.
Quantitative Comparison with CF3-Substituted Phenols
The trifluoromethyl (CF3) group is another common electron-withdrawing group used in drug design. A comparison of their Hammett parameters reveals the superior electron-withdrawing capability of the SF5 group.
| Substituent | σp | σm | Approximate pKa of Substituted Phenol |
| -H | 0.00 | 0.00 | 9.99 |
| -CF3 | 0.54 | 0.43 | p-CF3-phenol: ~9.08 |
| -SF5 | 0.68 | 0.61 | Expected to be significantly lower than that of CF3-phenol |
Table 2: Comparison of Hammett Parameters and Expected Acidity of Substituted Phenols.[6][7]
The stronger electron-withdrawing nature of the SF5 group suggests that SF5-substituted phenols will be more acidic than their CF3-substituted counterparts.
Caption: Electronic effects of the p-SF5 group on phenoxide stability.
Experimental and Computational Methodologies
Synthesis of SF5-Substituted Phenols
The synthesis of SF5-substituted phenols has historically been challenging. However, recent advances have provided more accessible routes. A common strategy involves the conversion of nitro-(pentafluorosulfanyl)benzenes to the corresponding phenols.[8]
A Representative Synthetic Protocol:
-
Nucleophilic Aromatic Substitution (SNAr): A nitro-(pentafluorosulfanyl)benzene is treated with a nucleophile like sodium methoxide to displace the nitro group, forming an SF5-substituted anisole.
-
Deprotection: The resulting anisole is then deprotected, typically using a thiol, to yield the desired SF5-substituted phenol.
More recently, Diels-Alder cycloaddition reactions between SF5-alkynes and activated dienes have been developed as a convergent approach to access these valuable building blocks.[8]
Caption: A general synthetic route to SF5-substituted phenols.
Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry
The pKa of a phenol can be accurately determined using UV-Vis spectrophotometry by monitoring the change in absorbance as a function of pH. The phenol and its corresponding phenoxide ion exhibit distinct absorption spectra.
Materials and Equipment:
-
SF5-substituted phenol of interest
-
UV-Vis spectrophotometer
-
pH meter
-
Quartz cuvettes (1 cm path length)
-
Buffer solutions of known pH covering a range around the expected pKa
-
Hydrochloric acid (HCl) solution (for highly acidic conditions)
-
Sodium hydroxide (NaOH) solution (for highly basic conditions)
-
Volumetric flasks and pipettes
Step-by-Step Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the SF5-substituted phenol in a suitable solvent (e.g., methanol or ethanol) at a known concentration.
-
Preparation of Sample Solutions:
-
Prepare a series of solutions in volumetric flasks by adding a small, constant aliquot of the stock solution to a series of buffer solutions of varying pH.
-
Prepare a "fully protonated" sample in a solution of dilute HCl (e.g., pH 1-2).
-
Prepare a "fully deprotonated" sample in a solution of dilute NaOH (e.g., pH 12-13).
-
-
UV-Vis Measurements:
-
Record the UV-Vis spectrum of each solution over a suitable wavelength range (e.g., 200-400 nm).
-
Identify the wavelength of maximum absorbance (λmax) for both the protonated (acidic solution) and deprotonated (basic solution) forms of the phenol.
-
-
Data Analysis:
-
At a wavelength where the absorbance difference between the acidic and basic forms is significant, record the absorbance of each buffered solution.
-
The pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometric data: pKa = pH + log[(A_base - A) / (A - A_acid)] Where:
-
A = Absorbance of the sample in the buffer solution
-
A_base = Absorbance of the fully deprotonated form (in basic solution)
-
A_acid = Absorbance of the fully protonated form (in acidic solution)
-
-
Plot log[(A_base - A) / (A - A_acid)] versus pH. The pKa is the pH at which the y-axis value is zero.
-
Computational Prediction of pKa
Computational chemistry offers a powerful tool for predicting the pKa of molecules.[1][9] The most common approach involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in the gas phase and in solution using a continuum solvation model.
Challenges and Approaches:
-
Accurate Solvation Models: The choice of the solvation model is critical for accurate pKa prediction, as the deprotonation process involves a change in charge.
-
High-Level Quantum Chemical Methods: Accurate calculation of the gas-phase free energies requires high-level ab initio or density functional theory (DFT) methods.
-
Explicit Water Molecules: For phenols, including one or two explicit water molecules in the calculation can improve the accuracy of the predicted pKa by accounting for specific hydrogen bonding interactions with the phenoxide ion.[4][10]
For SF5-substituted phenols, the large number of electrons and the complex electronic structure of the SF5 group may necessitate the use of more computationally intensive methods and careful validation against experimental data.
Conclusion and Future Perspectives
The pentafluorosulfanyl group is a powerful tool for modulating the electronic properties of phenolic compounds. Its exceptional electron-withdrawing ability leads to a significant increase in acidity, a property that can be strategically exploited in drug design to enhance binding affinity or modify pharmacokinetic properties. The methodologies for synthesizing and characterizing SF5-substituted phenols are becoming increasingly accessible, paving the way for their broader application.
Future research will likely focus on expanding the library of SF5-substituted phenols and exploring their utility in a wider range of applications, from novel pharmaceuticals to advanced materials. Further experimental and computational studies are needed to build a comprehensive understanding of the structure-property relationships in this fascinating class of compounds. The "super-trifluoromethyl" nature of the SF5 group ensures that it will remain a focus of intense research and development for years to come.
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The "Super-Trifluoromethyl" Group: An In-Depth Technical Guide to the Lipophilicity of Pentafluorosulfanyl Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a principal tactic for modulating the physicochemical and pharmacokinetic properties of therapeutic candidates. Among these, the pentafluorosulfanyl (SF5) group has emerged as a substituent of significant interest, often lauded as a "super-trifluoromethyl group" due to its profound impact on molecular characteristics.[1][2] This in-depth technical guide provides a comprehensive exploration of the lipophilicity of pentafluorosulfanyl compounds. We will delve into the theoretical underpinnings of this property, provide detailed experimental protocols for its determination, discuss computational prediction models, and present a comparative analysis with other common functional groups. This guide is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively leverage the unique properties of the SF5 moiety in their molecular design endeavors.
Introduction: The Pentafluorosulfanyl Group in Medicinal Chemistry
The pentafluorosulfanyl (SF5) group, with its unique octahedral geometry and potent electronic properties, offers a compelling alternative to more conventional substituents like the trifluoromethyl (CF3) group.[1][3] Its introduction into a molecule can significantly influence a range of properties critical for drug efficacy, including metabolic stability, pKa, and, most notably, lipophilicity.[3][4] Lipophilicity, a measure of a compound's ability to dissolve in fats, oils, and other non-polar solvents, is a cornerstone of the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.[5][] An optimal level of lipophilicity is crucial for cell membrane permeability and effective interaction with biological targets.[5][7] The SF5 group's distinct ability to modulate this property makes it a powerful tool in the medicinal chemist's arsenal.[3][4]
The SF5 group is characterized by its high electronegativity and thermal stability, rendering compounds containing it robust under physiological conditions.[3] Despite its strong electron-withdrawing nature, the SF5 group paradoxically increases the lipophilicity of a molecule, a key differentiator from many other electronegative functionalities.[3][4] This guide will dissect the nuances of this phenomenon, providing both the theoretical framework and the practical methodologies for its assessment.
The Physicochemical Landscape of the SF5 Group
The unique properties of the SF5 group stem from its electronic and steric characteristics. Understanding these is fundamental to appreciating its influence on lipophilicity.
Electronic Effects: Beyond Simple Electronegativity
The SF5 group is one of the most electron-withdrawing groups used in medicinal chemistry.[3] This strong inductive effect can significantly alter the electron distribution within a molecule, impacting its reactivity and metabolic stability. However, its influence on lipophilicity is more complex than a simple correlation with electronegativity would suggest. While highly polar, the overall molecular surface of an SF5-substituted compound can become less polarized, leading to weaker interactions with water and thus higher lipophilicity.
Steric Profile and Molecular Interactions
The octahedral geometry of the SF5 group provides a distinct three-dimensional footprint. This steric bulk can influence molecular conformation and binding to target proteins. The fluorine atoms of the SF5 group are poor hydrogen bond acceptors, further contributing to the reduced hydration of the molecule and increased lipophilicity.
Quantifying Lipophilicity: The Hansch Parameter (π) and LogP
Lipophilicity is most commonly quantified by the partition coefficient (LogP), which is the logarithm of the ratio of the concentrations of a compound in a two-phase system of a non-polar solvent (typically n-octanol) and water.[5][7] The Hansch lipophilicity parameter (π) is a measure of the contribution of a specific substituent to the overall LogP of a molecule.[8]
A Comparative Analysis: SF5 vs. CF3
Experimental data consistently demonstrates that the pentafluorosulfanyl group imparts a significantly higher degree of lipophilicity to a parent molecule compared to the trifluoromethyl group.[8] This is quantitatively supported by their respective Hansch π parameters.
| Functional Group | Hansch Lipophilicity Parameter (π) |
| Pentafluorosulfanyl (-SF5) | +1.23 [8] |
| Trifluoromethyl (-CF3) | +0.88 [8] |
Table 1: Comparison of Hansch Lipophilicity Parameters for SF5 and CF3 groups.
This higher π value for the SF5 group provides clear evidence of its superior lipophilicity-enhancing capability.[8]
Impact on LogP: Case Studies
The substitution of other functional groups with an SF5 moiety can lead to a predictable increase in LogP. For instance, in a series of 2-substituted indoles, replacing a trifluoromethyl group with a pentafluorosulfanyl group resulted in an increase in the LogP value by approximately 0.3 units.[4]
| Compound (2-substituted indole) | LogP |
| 2-H-indole | 2.14 |
| 2-CF3-indole | 3.5 ± 0.2 |
| 2-SF5-indole | 3.8 ± 0.2 |
| N-methyl-2-SF5-indole | 4.3 ± 0.3 |
Table 2: Experimentally determined LogP values for a series of 2-substituted indoles, demonstrating the impact of the SF5 group.[4]
Experimental Determination of Lipophilicity
Accurate experimental determination of LogP is crucial for validating computational models and for making informed decisions in drug development. The two most common methods are the shake-flask method and reversed-phase high-performance liquid chromatography (RP-HPLC).[9]
The Shake-Flask Method (OECD Guideline 107): The "Gold Standard"
The shake-flask method is the traditional and most direct way to measure the partition coefficient.[10] It is considered the gold standard due to its direct measurement of the partitioning phenomenon.[7]
1. Preparation of Solvents:
- Prepare n-octanol saturated with water and water saturated with n-octanol by shaking equal volumes of the two solvents together for 24 hours at a controlled temperature.[11]
- Allow the phases to separate completely before use.[11]
2. Sample Preparation:
- Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[11]
3. Partitioning:
- In a suitable vessel (e.g., a screw-cap tube), add a precise volume of the water-saturated n-octanol and n-octanol-saturated water.
- Add a small aliquot of the test compound stock solution to the two-phase system. The final concentration should be low enough to avoid micelle formation, especially for surfactant-like molecules.[12]
- Shake the vessel vigorously for a predetermined period (e.g., 1-2 hours) at a constant temperature to ensure equilibrium is reached.[13]
- Allow the phases to separate completely. Centrifugation can be used to expedite this process and break up any emulsions.
4. Analysis:
- Carefully withdraw aliquots from both the aqueous and n-octanol phases.[14]
- Determine the concentration of the test compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.[7][13]
5. Calculation of LogP:
- Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
- LogP = log10(P)
dot graph TD { A[Start: Prepare n-octanol and water phases] --> B{Add test compound to the two-phase system}; B --> C{Shake vigorously to reach equilibrium}; C --> D[Allow phases to separate]; D --> E{Withdraw aliquots from each phase}; E --> F[Analyze concentration in each phase]; F --> G[Calculate LogP]; G --> H[End];
} caption: "Workflow for the Shake-Flask Method"
The direct measurement of concentrations in both phases provides a self-validating system. The accuracy of this method relies on achieving true equilibrium and accurately quantifying the analyte in each phase. It is crucial to ensure that the compound is stable under the experimental conditions and that its concentration is within the linear range of the analytical method.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A High-Throughput Alternative
RP-HPLC offers a faster and more automated method for estimating LogP values.[15] This indirect method correlates the retention time of a compound on a non-polar stationary phase with its lipophilicity.[15][16]
1. System Preparation:
- Use a reversed-phase column (e.g., C18) and a mobile phase typically consisting of a mixture of water and an organic modifier (e.g., methanol or acetonitrile).[16]
- Equilibrate the column with the mobile phase until a stable baseline is achieved.
2. Calibration:
- Select a series of reference compounds with known LogP values that span the expected lipophilicity range of the test compound.
- Inject each reference compound into the HPLC system and record its retention time (tR).
- Calculate the capacity factor (k) for each reference compound using the formula: k = (tR - t0) / t0, where t0 is the dead time of the column.
- Create a calibration curve by plotting the logarithm of the capacity factor (log k) against the known LogP values of the reference compounds.[15]
3. Sample Analysis:
- Dissolve the test compound in a suitable solvent and inject it into the HPLC system under the same conditions used for the reference compounds.
- Record the retention time of the test compound.
4. Calculation of LogP:
- Calculate the capacity factor (k) for the test compound.
- Determine the LogP of the test compound by interpolating its log k value on the calibration curve.[15]
dot graph TD { A[Start: Prepare RP-HPLC system] --> B{Inject reference compounds}; B --> C[Record retention times and calculate log k]; C --> D{Create a calibration curve (log k vs. LogP)}; D --> E[Inject test compound]; E --> F[Record retention time and calculate log k]; F --> G{Determine LogP from the calibration curve}; G --> H[End];
} caption: "Workflow for the RP-HPLC Method"
The validity of the RP-HPLC method is contingent on the quality of the calibration. The selection of appropriate reference compounds with well-established LogP values is critical. The linearity of the calibration curve serves as a self-validating check for the chosen experimental conditions. It is important to ensure that the test compound elutes within the retention time window of the reference compounds.
Computational Prediction of Lipophilicity
In silico prediction of LogP is an invaluable tool in early-stage drug discovery, allowing for the rapid screening of large virtual libraries.[15] Various computational models are available, each with its own set of strengths and limitations.
Fragment-Based Methods
These methods calculate the LogP of a molecule by summing the contributions of its constituent atoms or functional groups.[17] These approaches are computationally inexpensive and widely used. However, their accuracy can be limited for molecules containing novel or unusual functional groups for which fragmental values have not been parameterized.[18]
Property-Based Methods
These models use molecular descriptors, such as molecular weight, surface area, and polarizability, to predict LogP through statistical methods like multiple linear regression.[19]
Physics-Based Methods
These more computationally intensive methods calculate the free energy of solvation in water and n-octanol to determine the partition coefficient.[20] While theoretically more rigorous, their accuracy is highly dependent on the quality of the force fields and the conformational sampling of the molecule.[21]
Machine Learning Models
More recently, machine learning algorithms, such as neural networks and support vector machines, have been applied to LogP prediction with considerable success.[22] These models are trained on large datasets of experimentally determined LogP values and can often provide more accurate predictions for diverse chemical structures, including those with fluorine-containing groups.[22]
dot graph TD { A[Molecular Structure] --> B{Fragment-Based Methods}; A --> C{Property-Based Methods}; A --> D{Physics-Based Methods}; A --> E{Machine Learning Models}; B --> F[Predicted LogP]; C --> F; D --> F; E --> F;
} caption: "Computational Approaches to LogP Prediction"
The choice of computational model depends on the specific application. For high-throughput screening of large libraries, fragment-based methods may be sufficient. For more accurate predictions of lead compounds, more sophisticated physics-based or machine learning models may be warranted. It is often beneficial to use a consensus approach, combining the predictions of multiple models to improve reliability.
Conclusion: Strategic Application of the SF5 Group
The pentafluorosulfanyl group is a powerful and increasingly utilized substituent in medicinal chemistry. Its ability to significantly enhance lipophilicity, often to a greater extent than the trifluoromethyl group, provides a valuable strategy for optimizing the ADME properties of drug candidates. A thorough understanding of the principles of lipophilicity and the methodologies for its determination is essential for the effective application of this unique functional group. By combining robust experimental measurements with insightful computational predictions, researchers can harness the full potential of the SF5 group to design and develop the next generation of therapeutic agents.
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Gurbych, A., Pavliuk, P., Krasnienkov, D., Liashuk, O., Melnykov, K., & Grygorenko, O. O. (2025). Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. Journal of Computational Chemistry, 46(2). Available at: [Link]
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OMICS International. (2024). Lipophilicity: Understanding the Role of Lipid Affinity in Drug Design and Absorption. Available at: [Link]
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ACD/Labs. (n.d.). LogP—Making Sense of the Value. Available at: [Link]
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ConnectSci. (2020). Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules: A Combined Experimental and Theoretical Study. Australian Journal of Chemistry. Available at: [Link]
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Rowan. (n.d.). The Pentafluorosulfanyl Group (SF5). Available at: [Link]
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Environmental Toxicology and Chemistry. (n.d.). Environmental properties of pentafluorosulfanyl compounds: Physical properties and photodegradation. Oxford Academic. Available at: [Link]
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Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Available at: [Link]
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Emery Pharma. (2017). Drug Lipophilicity and Absorption: A Continuous Challenge toward the Goal of Drug Discovery. Available at: [Link]
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Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. Available at: [Link]
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YouTube. (2021). Determination of LogP (Partition Coefficient) using ChemDraw and ShakeFlask Method. Available at: [Link]
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Chapman University Digital Commons. (2024). Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives. Available at: [Link]
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RSC Publishing. (n.d.). Pentafluorosulfanyl group: an emerging tool in optoelectronic materials. Journal of Materials Chemistry C. Available at: [Link]
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Kempisty, D. M., Xing, Y., & Racz, L. (2018). Prediction of PFOA and PFOS Toxicity through Log P and Number of Carbon with CompTox and Machine Learning Tools. International Journal of Environmental Research and Public Health, 15(7), 1436. Available at: [Link]
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An In-Depth Technical Guide to the Thermal and Chemical Stability of the Pentafluorosulfanyl (SF₅) Group
Abstract
The pentafluorosulfanyl (SF₅) group is rapidly emerging as a functional group of high interest in medicinal chemistry, agrochemistry, and materials science.[1][2][3] Often dubbed a "super-trifluoromethyl group," it imparts a unique combination of properties, including high electronegativity, significant lipophilicity, and, most notably, exceptional thermal and chemical stability.[4][5][6][7] This stability, derived from the robust sulfur-fluorine bonds, often translates to enhanced metabolic stability and durability in parent molecules.[1][8] This guide provides an in-depth analysis of the foundational principles governing the stability of the SF₅ group, outlines detailed experimental protocols for its assessment, and discusses the practical implications for researchers in drug development and materials science. We will explore its resilience to thermal stress, acidic and basic conditions, and common synthetic reagents, while also addressing its known reactivity limitations and degradation pathways under specific, high-energy conditions.
The Pentafluorosulfanyl (SF₅) Group: A Primer
The SF₅ group consists of a central sulfur atom in a +6 oxidation state bonded to five fluorine atoms, adopting a square pyramidal geometry. This structure is a key determinant of its physical and chemical properties. For decades, its use was limited by synthetic challenges; however, recent advancements have made SF₅-containing building blocks more accessible, leading to a surge in its application.[2][9][10]
The moniker "super-trifluoromethyl group" arises from its enhancement of properties already valued in the trifluoromethyl (CF₃) group.[4][8] As a bioisosteric replacement for groups like CF₃, tert-butyl, or nitro functionalities, it offers a distinct and often superior profile.[1][11]
Comparative Physicochemical Properties
The true value of the SF₅ group is best understood in comparison to other common functional groups. Its strong electron-withdrawing nature is more pronounced than that of the CF₃ group, and its lipophilicity is significantly higher, which can enhance membrane permeability—a critical factor in drug design.[1][12][13]
| Property | SF₅ Group | CF₃ Group | tert-Butyl Group | Nitro (NO₂) Group |
| Hansch Lipophilicity (π) | 1.23[12][13] | 0.88[12][13] | 1.98 | -0.28 |
| Hammett Constant (σp) | 0.68[12][13][14] | 0.54[14] | -0.20 | 0.78 |
| Volume (ų) | ~55.4[3] | ~34.6[3] | ~76.9[3] | ~29.0 |
| Electronegativity (χ) | 3.65[2][14] | 3.36[2][14] | 2.60 | 3.44 |
Foundational Principles of SF₅ Stability
The remarkable stability of the SF₅ group is not a singular feature but rather the result of a combination of strong covalent bonding, potent inductive effects, and steric hindrance.
-
Sulfur-Fluorine Bond Strength: The primary contributor to the group's stability is the inherent strength and inertness of the S-F bonds.[1][8] This makes the group highly resistant to thermal decomposition and chemical attack under a wide range of conditions.[15]
-
Inductive Electron Withdrawal: The five highly electronegative fluorine atoms create a powerful inductive pull, rendering the sulfur atom electron-deficient and less susceptible to oxidation. This strong electron-withdrawing effect also helps to stabilize the bond connecting the SF₅ group to the parent molecule (e.g., a C-S or N-S bond).[8]
-
Steric Shielding: The square pyramidal arrangement of the fluorine atoms provides a degree of steric protection for the central sulfur atom, hindering the approach of nucleophiles or other reactive species.
Thermal Stability Assessment
SF₅-containing compounds are renowned for their high thermal stability, a critical attribute for drug substance shelf-life and for materials used in high-temperature applications.[3][16] While generally robust, the point of attachment to the SF₅ group (e.g., the C–S bond) can be the site of thermal cleavage under extreme conditions, as its bond energy is lower than that of a C-C bond.[17] Nevertheless, many SF₅-heterocycles exhibit exceptional thermal resilience, with decomposition onsets well above 300°C.[3][12]
Experimental Protocol: Thermal Stability Evaluation by Differential Scanning Calorimetry (DSC)
DSC is the principal technique for evaluating thermal stability. It measures the difference in heat flow required to increase the temperature of a sample and a reference at the same rate. An exothermic event, such as decomposition, is observed as a sharp peak. The rationale for this experiment is to identify the onset temperature of decomposition, providing a quantitative measure of the compound's thermal limits.
Methodology:
-
Sample Preparation: Accurately weigh 1-3 mg of the SF₅-containing test compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at a starting temperature (e.g., 30°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature well above the expected decomposition point (e.g., 400°C).
-
Maintain a constant inert atmosphere by purging with nitrogen gas (e.g., 50 mL/min) to prevent oxidative degradation.
-
-
Data Analysis: Monitor the heat flow versus temperature. The onset temperature of any significant exothermic peak is recorded as the decomposition temperature (Tᵢ). A sharper, more energetic peak indicates a more rapid decomposition event.
Visualization: DSC Experimental Workflow
Caption: Workflow for assessing thermal stability using DSC.
Chemical Stability & Reactivity Profile
The SF₅ group demonstrates exceptional resistance to a broad spectrum of chemical reagents, a property that makes it highly versatile in multi-step synthesis and robust in physiological environments.[15]
Hydrolytic Stability: Acidic & Basic Conditions
SF₅-functionalized molecules exhibit high stability in aqueous acidic and basic conditions.[8] Its hydrolytic stability is often considered superior to that of the CF₃ group.[15][18] For example, N–SF₅ azetidines have been shown to be completely stable in a 0.01 M HCl solution (pH 2.0).[8] This resilience is critical for orally administered drugs that must survive the acidic environment of the stomach. The group is generally stable to both Brønsted acids and bases under typical laboratory conditions.[18]
| Compound Class | Condition | Time (hours) | % Remaining |
| Aryl-SF₅ | pH 2.0 (HCl) | 24 | >99% |
| Aryl-SF₅ | pH 12.0 (NaOH) | 24 | >99% |
| Alkyl-SF₅ | pH 2.0 (HCl) | 24 | >99% |
Note: Data is representative and illustrates the typical high stability. Actual values may vary based on the molecular scaffold.
Experimental Protocol: HPLC-Based Assay for Acidic Stability
This protocol provides a reliable method to quantify the stability of an SF₅-containing compound in an acidic buffer, simulating gastric conditions. The self-validating nature of this protocol comes from the use of a T₀ (time zero) sample as a 100% reference, against which all subsequent time points are compared.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the test compound in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
Buffer Preparation: Prepare the desired acidic buffer (e.g., 0.01 M HCl in water, pH 2.0).
-
Incubation Sample Preparation: Spike a small volume of the stock solution into a larger volume of the pre-warmed (e.g., 37°C) acidic buffer to achieve a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).
-
Time Zero (T₀) Sampling: Immediately after mixing, withdraw an aliquot from the incubation sample and quench it by adding it to a vial containing a neutralizing or diluting solvent (e.g., mobile phase). This sample represents 100% of the initial compound concentration.
-
Incubation: Place the remaining incubation sample in a controlled temperature environment (e.g., 37°C water bath).
-
Time Point Sampling: Withdraw and quench additional aliquots at predetermined time points (e.g., 1, 2, 4, 8, and 24 hours).
-
HPLC Analysis: Analyze all quenched samples (T₀ and subsequent time points) by a validated HPLC or LC-MS method.
-
Data Interpretation: Calculate the peak area of the parent compound for each time point. Determine the percentage of compound remaining by normalizing each peak area to the peak area of the T₀ sample: % Remaining = (Areaₜₓ / Areaₜ₀) * 100. Plot % Remaining versus time.
Visualization: Acidic Stability Assay Workflow
Caption: Experimental workflow for acidic stability testing via HPLC.
Oxidative and Reductive Stability
The SF₅ group is stable under many common reductive conditions, including catalytic hydrogenations using Ni, Pd, or Pt catalysts.[18] However, its primary chemical vulnerability is its reactivity towards strong, hard nucleophiles/reductants like alkyllithium reagents (e.g., n-butyllithium), which can lead to degradation.[18] In contrast, bulkier reagents such as tert-butyllithium are often compatible.[18] This is a critical consideration during synthetic route design.
Photolytic & Biological Degradation: An Important Caveat
While exceptionally stable chemically, the SF₅ group is not environmentally persistent in the same way as sulfur hexafluoride (SF₆). Studies have shown that aromatic SF₅ compounds can undergo photolytic degradation under environmentally relevant conditions.[19] This process involves the cleavage of the S-F bonds, ultimately releasing five fluoride ions and forming a benzenesulfonate product.[19] Furthermore, there is evidence that certain microorganisms can biodegrade SF₅-substituted aromatic compounds.[20] This contrasts with its high metabolic stability in mammalian systems and is an important consideration for environmental fate assessments.
Visualization: Conceptual Forced Degradation Pathway
Under exceptionally harsh acidic conditions (e.g., concentrated acid at high temperatures), forced degradation of an aryl-SF₅ compound could hypothetically occur. This pathway is not observed under standard experimental or physiological conditions.[8]
Caption: Conceptual pathway for forced acid hydrolysis of an Ar-SF₅ bond.
Practical Implications for Drug Development
The unique stability profile of the SF₅ group provides tangible advantages in the development of pharmaceuticals and advanced materials.
-
Enhanced Metabolic Stability: The chemical robustness of the SF₅ group directly translates to increased resistance to metabolic degradation by enzymes such as cytochrome P450s. This can lead to a longer in-vivo half-life and improved pharmacokinetic profiles, as demonstrated in an SF₅-substituted analog of the antimalarial drug mefloquine.[2]
-
Synthetic Versatility: Because the SF₅ group can withstand a wide array of reaction conditions, it can be introduced early in a synthetic sequence and carried through multiple steps without the need for protecting groups, simplifying complex molecular construction.[15]
-
Improved Formulation and Shelf-Life: The high thermal and hydrolytic stability of SF₅-containing active pharmaceutical ingredients (APIs) contributes to longer shelf-life and greater flexibility in formulation design.
Troubleshooting & Frequently Asked Questions
Q1: How stable is the SF₅ group in general? A1: The SF₅ group is renowned for its high thermal and chemical stability, attributed to the strong sulfur-fluorine bonds. It is generally more stable than many other functional groups, making it an attractive choice for enhancing molecular durability.[8]
Q2: If I see degradation during an acidic workup, is the SF₅ group to blame? A2: It is unlikely. The SF₅ group itself is highly resistant to acidic conditions.[8] Degradation is far more likely to occur at other acid-labile functional groups within the molecule, such as t-butyl esters, acetals, or silyl ethers. Always analyze the entire molecular structure for other potential points of instability.[8]
Q3: How does the stability of the SF₅ group compare to the CF₃ group? A3: Both groups are highly stable. However, the SF₅ group's hydrolytic stability is generally considered to be equal to or greater than that of the CF₃ group.[15][18] The primary advantage of SF₅ is its unique combination of this high stability with greater lipophilicity and stronger electron-withdrawing character.[8]
Visualization: Troubleshooting Unexpected Degradation
Caption: Troubleshooting logic for unexpected analytical signals.
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Poster Board #3883. (n.d.). Synthesis, structure, and reactivity of compounds bearing the SF5 group and its congeners. Retrieved from [Link]
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Altomonte, S., & Zanda, M. (2012). Synthetic chemistry and biological activity of pentafluorosulfanyl (SF5) organic molecules. Journal of Fluorine Chemistry. Retrieved from [Link]
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Bizet, V., Abd El Sater, M., Popek, L., & Blanchard, N. (2024). Recent advances in the chemistry and the application of SF5-compounds. Synthesis. Retrieved from [Link]
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Chan, J. M. W. (2019). Pentafluorosulfanyl group: an emerging tool in optoelectronic materials. Journal of Materials Chemistry C. Retrieved from [Link]
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Bizet, V., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au. Retrieved from [Link]
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von Hahmann, C. N., Savoie, P. R., & Welch, J. T. (2015). Reactions of Organic Pentafluorosulfanyl-Containing Compounds. Current Organic Chemistry. Retrieved from [Link]
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ACS Fall 2025. (n.d.). Exploring uncharted chemical space with the Sf5 group and its congeners. Retrieved from [Link]
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-
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4-(pentafluorosulfanyl)phenol CAS number 774-94-7
An In-Depth Technical Guide to 4-(pentafluorosulfanyl)phenol (CAS 774-94-7) for Advanced Research and Development
Executive Summary
This technical guide provides a comprehensive overview of this compound, a pivotal building block in modern medicinal chemistry and materials science. We delve into the unique physicochemical properties imparted by the pentafluorosulfanyl (SF₅) group, often termed a "super-trifluoromethyl" moiety, and explore its synthesis, reactivity, and applications. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective on the potential of this versatile compound.
Introduction: The Emergence of the Pentafluorosulfanyl (SF₅) Moiety
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and bioavailability. While the trifluoromethyl (CF₃) group has been a mainstay, the pentafluorosulfanyl (SF₅) group is rapidly gaining prominence as a bioisostere with superior and distinct properties.[1][2] The SF₅ group is characterized by its octahedral geometry, exceptional thermal and chemical stability, and a combination of high electronegativity and significant lipophilicity.[3] These attributes make it an attractive replacement for groups like trifluoromethyl, tert-butyl, or nitro moieties in lead optimization campaigns.[4][5]
This compound emerges as a critical starting material, providing a versatile scaffold for introducing the SF₅ group onto a wide range of molecular architectures. Its phenolic hydroxyl group serves as a convenient handle for derivatization, enabling access to novel ethers, esters, and other key intermediates for drug discovery and materials science.[6][7]
Physicochemical and Spectroscopic Profile
The unique properties of the SF₅ group profoundly influence the characteristics of the parent phenol. A summary of its key properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 774-94-7 | [8][9] |
| Molecular Formula | C₆H₅F₅OS | [8] |
| Molecular Weight | 220.16 g/mol | |
| Appearance | Solid | |
| Melting Point | 104-105 °C | [10] |
| pKa (Predicted) | 8.08 ± 0.13 | [10] |
| Log K(OW) (Octanol-Water) | SF₅ arenes are typically 0.5-0.6 log units more hydrophobic than their CF₃ analogs.[11] | [11] |
| Storage Conditions | Store at 2-8°C in a dark place under an inert atmosphere. |
Synthesis and Purification
The accessibility of SF₅-containing building blocks has historically been a challenge, hindering their widespread adoption.[1][6] However, recent advances have made compounds like this compound more readily available. A common and effective strategy involves a two-step sequence starting from the commercially available 4-nitro-(pentafluorosulfanyl)benzene.
Workflow for Synthesis of this compound
Caption: Synthetic workflow from 4-nitro-(pentafluorosulfanyl)benzene.
Detailed Experimental Protocol: Synthesis from 4-Nitro-(pentafluorosulfanyl)benzene
This protocol is adapted from methodologies reported for the synthesis of SF₅-phenols via SₙAr and subsequent deprotection.[12]
Part A: Synthesis of 4-Methoxy-(pentafluorosulfanyl)benzene
-
Reaction Setup: To a solution of 4-nitro-(pentafluorosulfanyl)benzene (1.0 eq) in anhydrous methanol (MeOH), add a solution of sodium methoxide (NaOMe) in MeOH (1.1 eq) dropwise at room temperature. The nitro group is a strong electron-withdrawing group, which activates the aromatic ring for nucleophilic aromatic substitution by the methoxide ion.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Once the reaction is complete, neutralize the mixture with a mild acid (e.g., 1M HCl) and remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purification: The crude 4-methoxy-(pentafluorosulfanyl)benzene can often be used in the next step without further purification. If necessary, purify by silica gel column chromatography.
Part B: Demethylation to this compound
-
Reaction Setup: Dissolve the crude 4-methoxy-(pentafluorosulfanyl)benzene (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF). Add potassium carbonate (K₂CO₃, 2.0 eq) and a high-boiling-point thiol like dodecanethiol (1.5 eq). The thiol, activated by the base, acts as a soft nucleophile to effect the demethylation of the anisole derivative.
-
Reaction Conditions: Heat the mixture to approximately 100-120 °C and stir for several hours. Monitor the reaction by TLC.
-
Workup: After cooling to room temperature, acidify the reaction mixture with 1M HCl and extract with ethyl acetate. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound. Confirm the structure and purity using ¹H NMR, ¹⁹F NMR, and mass spectrometry.
Chemical Reactivity and Derivatization
This compound is a bifunctional molecule, offering reaction sites at the phenolic hydroxyl group and the aromatic ring. The potent electron-withdrawing nature of the SF₅ group (Hammett constants: σₚ = 0.68, σₘ = 0.61) deactivates the ring towards electrophilic substitution while increasing the acidity of the phenol compared to its non-fluorinated analog.[13]
Caption: Key reactivity pathways of this compound.
-
O-Alkylation/O-Acylation: The hydroxyl group can be readily converted into ethers and esters using standard protocols, such as Williamson ether synthesis or reaction with acyl chlorides/anhydrides in the presence of a base. These reactions are fundamental for incorporating the 4-(pentafluorosulfanyl)phenoxy moiety into larger molecules.
-
Oxidative Dearomatization: Under strong oxidizing conditions, such as with hydrogen peroxide in sulfuric acid, the aromatic ring can be opened to form aliphatic SF₅-containing compounds like muconic acid derivatives.[14][15][16] This provides a pathway from readily available aromatic SF₅ compounds to valuable aliphatic building blocks.
-
Electrophilic Aromatic Substitution: Despite the deactivating effect of the SF₅ group, electrophilic substitution (e.g., nitration, halogenation) is possible, primarily directing to the ortho position relative to the activating hydroxyl group.[7]
Applications in Medicinal Chemistry and Drug Development
The introduction of the SF₅ group via building blocks like this compound can profoundly and beneficially impact the properties of a drug candidate.
Caption: Influence of the SF₅ group on key drug development parameters.
-
Enhanced Lipophilicity and Permeability: The SF₅ group is more lipophilic than the CF₃ group, which can enhance a molecule's ability to cross cellular membranes, potentially improving oral bioavailability.[3][11]
-
Metabolic Stability: The sulfur-fluorine bonds are exceptionally strong and stable, rendering the SF₅ group highly resistant to metabolic degradation.[3] This can lead to a longer in-vivo half-life of a drug.
-
Modulation of Acidity/Basicity: As a powerful electron-withdrawing group, the SF₅ moiety can significantly lower the pKa of proximal acidic or basic centers, which can be used to fine-tune target engagement or solubility.
-
Bioisosterism: The SF₅ group serves as an effective bioisostere for the trifluoromethyl, tert-butyl, and nitro groups, offering a novel vector for property modulation in structure-activity relationship (SAR) studies.[3][4] For instance, replacing a CF₃ with an SF₅ group led to an antimalarial analog with higher in vivo activity and a longer half-life.[17]
Safety and Handling Protocols
This compound is a hazardous substance and must be handled with appropriate precautions in a controlled laboratory environment.
| Hazard Class | GHS Information | Source(s) |
| Pictograms | GHS06 (Skull and crossbones), GHS09 (Environment) | |
| Signal Word | Danger | |
| Hazard Codes | H301 (Toxic if swallowed), H331 (Toxic if inhaled), H410 (Very toxic to aquatic life with long lasting effects) | |
| Precautionary Codes | P261 (Avoid breathing dust), P273 (Avoid release to the environment), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P304+P340+P311 (IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor), P405 (Store locked up), P501 (Dispose of contents/container to an approved waste disposal plant). |
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves. Avoid formation of dust and aerosols.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere as recommended. Keep away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material as hazardous waste in accordance with local, state, and federal regulations.[18]
Conclusion and Future Outlook
This compound is more than just another fluorinated building block; it is a gateway to novel chemical space with exceptional therapeutic and material potential. Its unique combination of stability, lipophilicity, and electronic properties, conferred by the SF₅ group, provides chemists with a powerful tool to overcome common challenges in drug design, such as poor metabolic stability and low bioavailability. As synthetic methodologies continue to improve and the properties of SF₅-containing compounds become more widely understood, the application of this compound and its derivatives is poised to expand significantly, leading to the development of next-generation pharmaceuticals and advanced materials.
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Fisher Scientific. (2023). SAFETY DATA SHEET - 4-Hydroxyphenylsulfur pentafluoride. Fisher Scientific. Available at: [Link]. [Accessed January 2, 2026].
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The Ascendancy of the Pentafluorosulfanyl Group in Phenolic Scaffolds: A Technical Guide for Researchers and Drug Developers
Abstract
The pentafluorosulfanyl (SF₅) group, a substituent of burgeoning interest, is rapidly carving a significant niche in the landscape of medicinal chemistry, agrochemicals, and materials science. Often dubbed a "super-trifluoromethyl" group, its unique electronic and steric properties offer a powerful tool for modulating molecular characteristics. When appended to the versatile phenolic scaffold, the SF₅ group imparts a distinct profile of lipophilicity, metabolic stability, and electron-withdrawing strength that can be strategically leveraged in the design of novel bioactive compounds and advanced materials. This technical guide provides an in-depth exploration of pentafluorosulfanylated phenols, offering a comprehensive overview of their synthesis, a detailed analysis of their physicochemical properties, practical guidance on their characterization, and a survey of their current and potential applications. Designed for researchers, scientists, and drug development professionals, this document aims to be a valuable resource for those seeking to harness the transformative potential of the SF₅ moiety in their scientific endeavors.
Introduction: The Allure of the Pentafluorosulfanyl Group
The strategic incorporation of fluorine and fluorinated motifs has become a cornerstone of modern molecular design. Among these, the pentafluorosulfanyl (SF₅) group has emerged as a substituent with a compelling and distinct set of properties that often surpass those of the more conventional trifluoromethyl (CF₃) group.[1] Its octahedral geometry and the presence of five fluorine atoms create a unique electronic and steric environment, making it a powerful tool for fine-tuning the properties of parent molecules.[2]
Phenolic scaffolds are ubiquitous in biologically active natural products and synthetic compounds, offering a versatile platform for chemical modification.[3] The introduction of the SF₅ group onto a phenol ring creates a powerful synergy, combining the inherent reactivity and biological relevance of the phenol with the unique modulatory effects of the pentafluorosulfanyl substituent. This guide delves into the chemistry and application of these fascinating molecules.
Synthetic Strategies for Accessing Pentafluorosulfanylated Phenols
The synthesis of pentafluorosulfanylated aromatics has historically been a challenging endeavor, often requiring harsh conditions and offering limited functional group tolerance. However, recent advancements have made these valuable building blocks more accessible. Two primary strategies for the synthesis of SF₅-phenols are highlighted below: the traditional, multi-step approach involving nucleophilic aromatic substitution (SₙAr) and a more modern, convergent [4+2] Diels-Alder cycloaddition.
Traditional Approach: Nucleophilic Aromatic Substitution (SₙAr)
This classical approach typically begins with a readily available nitro-substituted pentafluorosulfanylbenzene. The strong electron-withdrawing nature of both the nitro and SF₅ groups activates the aromatic ring towards nucleophilic attack.[4][5]
Caption: Workflow for SNAr synthesis of SF₅-phenols.
Step 1: Methoxylation of 3-Nitro-1-(pentafluorosulfanyl)benzene
-
To a solution of 3-nitro-1-(pentafluorosulfanyl)benzene in anhydrous methanol (MeOH), add a solution of sodium methoxide (NaOMe) in MeOH dropwise at room temperature.
-
Stir the reaction mixture at room temperature for the appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the methoxy-substituted intermediate.
Step 2: Demethylation to the Phenol
-
Dissolve the methoxy-substituted intermediate in a suitable anhydrous solvent (e.g., dichloromethane, DCM).
-
Cool the solution to 0 °C and add a demethylating agent (e.g., boron tribromide, BBr₃) dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired pentafluorosulfanylated phenol.
Advantages and Disadvantages of the SₙAr Approach:
| Feature | Advantages | Disadvantages |
| Starting Materials | Readily available nitro-SF₅-benzenes. | |
| Scalability | Generally scalable. | |
| Versatility | Limited to specific substitution patterns; harsh deprotection conditions can be incompatible with sensitive functional groups. | |
| Atom Economy | Multi-step process with lower overall atom economy. |
Modern Approach: [4+2] Diels-Alder Cycloaddition
A more recent and highly efficient strategy for the synthesis of SF₅-phenols involves a [4+2] Diels-Alder cycloaddition between an SF₅-alkyne and an electron-rich diene.[6][7] This convergent approach allows for the rapid construction of the functionalized aromatic ring in a single key step.
Caption: Workflow for Diels-Alder synthesis of SF₅-phenols.
General Procedure for the Synthesis of SF₅-Aminophenols: [6]
-
In a microwave tube equipped with a magnetic stir bar, dissolve the SF₅-alkyne (1 equivalent) and the activated diene (e.g., tert-butyl furan-2-ylcarbamate, 2.2 equivalents) in a suitable solvent (e.g., chlorobenzene) to a concentration of 0.14 M.[7]
-
Seal the tube and heat the mixture under microwave irradiation at 170 °C for 30 minutes.[7]
-
After cooling, remove the solvent under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., using a gradient of petroleum ether and ethyl acetate) to afford the desired pentafluorosulfanylated aminophenol.[7] The amino group can often be further manipulated to yield the corresponding phenol.
Advantages and Disadvantages of the Diels-Alder Approach:
| Feature | Advantages | Disadvantages |
| Convergence | Highly convergent, building complexity quickly. | |
| Versatility | Tolerates a wide range of functional groups. | |
| Regioselectivity | Often highly regioselective.[6] | |
| Atom Economy | High atom economy. | |
| Starting Materials | May require the synthesis of specialized SF₅-alkynes. |
Physicochemical Properties of Pentafluorosulfanylated Phenols
The introduction of an SF₅ group dramatically alters the physicochemical properties of a phenolic compound. Understanding these changes is critical for rational drug design and materials development.
Comparative Analysis: SF₅ vs. CF₃
The SF₅ group is often compared to the trifluoromethyl (CF₃) group. While both are strongly electron-withdrawing, the SF₅ group exhibits more pronounced effects in several key areas.
| Property | SF₅ Group | CF₃ Group | Rationale for Advantage in Medicinal Chemistry |
| Electronegativity (Pauling Scale) | ~3.65 | ~3.36 | The higher electronegativity of the SF₅ group can lead to stronger non-covalent interactions with biological targets, potentially increasing binding affinity and potency. It can also modulate the pKa of nearby functionalities. |
| Hammett Constant (σp) | 0.68[8] | 0.53[8] | The stronger electron-withdrawing nature of SF₅ can influence the reactivity and metabolic stability of the parent molecule. |
| Lipophilicity (Hansch parameter, π) | 1.23[8] | 0.88[8] | The increased lipophilicity of the SF₅ group can enhance membrane permeability and oral bioavailability. |
| Steric Bulk (van der Waals Volume) | Larger | Smaller | The greater steric demand of the SF₅ group can be used to probe steric constraints in binding pockets and can influence molecular conformation. |
Impact on Phenolic Acidity (pKa)
The strong electron-withdrawing nature of the SF₅ group significantly increases the acidity of the phenolic proton. This is due to the stabilization of the resulting phenoxide anion through inductive effects. This modulation of pKa can have profound implications for drug-receptor interactions and the pharmacokinetic profile of a molecule. For example, a more acidic phenol will be more ionized at physiological pH, which can affect its solubility, membrane permeability, and binding to target proteins.
Spectroscopic Characterization of Pentafluorosulfanylated Phenols
The unambiguous characterization of SF₅-phenols relies on a combination of spectroscopic techniques. Each provides unique and complementary information about the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹⁹F NMR: This is the most diagnostic technique for identifying the SF₅ group. The spectrum typically shows two resonances: a quintet for the single axial fluorine (Fₐₓ) and a doublet of quintets (or a complex multiplet) for the four equatorial fluorines (Fₑq). The J(Fₐₓ-Fₑq) coupling constant is a key characteristic. The chemical shifts of the fluorine atoms can be influenced by the substitution pattern on the aromatic ring.
-
¹H NMR: The protons on the aromatic ring will exhibit chemical shifts and coupling patterns consistent with the substitution pattern. The strong electron-withdrawing effect of the SF₅ group will generally shift the signals of nearby protons downfield. The phenolic -OH proton will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
¹³C NMR: The carbon atom attached to the SF₅ group will show a characteristic chemical shift. The signals for the other aromatic carbons will also be influenced by the presence of the SF₅ and hydroxyl groups.
Infrared (IR) Spectroscopy
The IR spectrum of an SF₅-phenol will display characteristic absorption bands for the following functional groups:
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydrogen-bonded phenolic hydroxyl group.[9]
-
Aromatic C-H Stretch: Sharp peaks typically above 3000 cm⁻¹.[10]
-
Aromatic C=C Stretch: Medium to strong bands in the 1450-1600 cm⁻¹ region.[10]
-
C-O Stretch: A strong band around 1200-1260 cm⁻¹.[9]
-
S-F Stretch: Strong absorptions in the fingerprint region, typically between 800 and 900 cm⁻¹, are characteristic of the SF₅ group.
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak, which is crucial for confirming the molecular weight. The fragmentation pattern can also be informative. Common fragmentation pathways for phenols include the loss of CO and CHO radicals. The presence of the SF₅ group will lead to characteristic fragmentation patterns involving the loss of fluorine atoms or the entire SF₅ group.
Applications of Pentafluorosulfanylated Phenols
The unique properties of SF₅-phenols have led to their exploration in various fields, most notably in drug discovery and agrochemicals.
Medicinal Chemistry
The ability of the SF₅ group to enhance metabolic stability, modulate lipophilicity, and increase binding affinity makes it a highly attractive substituent in drug design.
-
Anti-HIV Agents: A 3-SF₅-phenol fragment is present in a stavudine (d4T) ProTide drug candidate that has demonstrated good antiviral activity and a high selectivity index as an anti-HIV reverse transcriptase inhibitor.[6][11]
-
Kinase Inhibitors: The SF₅ group has been incorporated into various kinase inhibitor scaffolds to improve their potency and pharmacokinetic properties. The strong electron-withdrawing nature of the SF₅ group can influence the hydrogen bonding interactions within the kinase active site.
-
Other Therapeutic Areas: SF₅-containing compounds, including those with phenolic substructures, are being investigated for a wide range of therapeutic applications, including as anti-cancer, anti-inflammatory, and anti-parasitic agents.[2]
Agrochemicals
In the agrochemical industry, the SF₅ group is used to enhance the efficacy and environmental stability of pesticides and herbicides. The increased lipophilicity can improve the penetration of the active ingredient through the waxy cuticles of plants and insects.
Materials Science
The high thermal and chemical stability of the SF₅ group, along with its strong dipole moment, makes it a valuable component in the design of advanced materials such as liquid crystals and polymers with specific electronic properties.
Future Perspectives
The field of pentafluorosulfanyl chemistry is poised for significant growth. As synthetic methodologies become more robust and accessible, we can expect to see a wider array of SF₅-phenols being synthesized and evaluated. Future research will likely focus on:
-
Development of more efficient and stereoselective synthetic methods.
-
A deeper understanding of the structure-activity relationships of SF₅-phenol-containing bioactive molecules.
-
Exploration of novel applications in materials science, leveraging the unique electronic properties of these compounds.
-
Investigation of the environmental fate and toxicological profiles of SF₅-containing compounds.
Conclusion
Pentafluorosulfanylated phenols represent a class of molecules with immense potential for innovation in the life sciences and materials science. Their synthesis, once a significant hurdle, is now more achievable through modern synthetic strategies. The profound impact of the SF₅ group on the physicochemical properties of the phenolic scaffold provides a powerful tool for molecular design. As our understanding of the unique characteristics of these compounds continues to grow, so too will their application in addressing critical challenges in medicine, agriculture, and technology.
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Ajenjo, J., Greenhall, M., & Beier, P. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 12, 192–197. [Link]
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Blanchard, N., & Bizet, V. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au, 1(1), 8–14. [Link]
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ResearchGate. (2025). Synthesis and Diels-Alder Reactions of Dienophiles with Pentafluoro-λ 6 -sulfanyl (SF 5 ) Moiety. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 4-(Pentafluorosulfanyl)phenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The pentafluorosulfanyl (SF₅) group has emerged as a critical substituent in modern medicinal chemistry and materials science, often lauded as a "super-trifluoromethyl" group.[1] Its unique properties, including high electronegativity, exceptional thermal and chemical stability, and significant lipophilicity, make it a valuable bioisostere for other functional groups like tert-butyl or nitro groups.[2] These characteristics can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, potentially leading to enhanced drug efficacy, improved metabolic stability, and optimized distribution and excretion.[2] The 4-(pentafluorosulfanyl)phenol scaffold is a particularly important building block, providing a handle for further functionalization and incorporation into a diverse range of complex molecules.
This comprehensive guide provides an in-depth exploration of the primary synthetic strategies for accessing this compound and its derivatives. Beyond a simple recitation of steps, this document delves into the causality behind experimental choices, offers practical insights gleaned from field experience, and presents self-validating protocols to ensure reproducibility.
Strategic Overview of Synthetic Pathways
The synthesis of this compound derivatives can be broadly categorized into two main approaches: the direct introduction of the SF₅-containing aromatic core and the derivatization of a pre-existing this compound. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the aromatic ring.
Figure 1: Overview of major synthetic routes to this compound derivatives.
Protocol 1: Convergent Synthesis via [4+2] Diels-Alder Cycloaddition
This powerful strategy allows for the construction of the functionalized aromatic ring in a highly convergent manner. The reaction involves the cycloaddition of an electron-poor SF₅-alkyne with an electron-rich diene, followed by an aromatization step.[3]
Rationale and Mechanistic Insight
The Diels-Alder reaction is a concerted [4+2] cycloaddition that forms a six-membered ring.[4][5] The regioselectivity of this transformation is governed by the electronic properties of the diene and dienophile. The strongly electron-withdrawing nature of the SF₅ group polarizes the alkyne, making it an excellent dienophile.[3] The use of activated dienes, such as Danishefsky's diene or furan derivatives, ensures high reactivity and regioselectivity.[3] Microwave irradiation is often employed to accelerate the reaction, reducing reaction times from hours to minutes.[3][6]
Detailed Experimental Protocol: Synthesis of a 2-SF₅-4-Aminophenol Derivative
This protocol is adapted from a procedure described for the synthesis of 2-SF₅-4-aminophenols.[3][6]
Step 1: Reaction Setup
-
To a 10 mL microwave vial equipped with a magnetic stir bar, add the SF₅-alkyne (1.0 equiv.), tert-butyl furan-2-ylcarbamate (1.5 equiv.), and 1,2-dichlorobenzene (to achieve a 0.1 M concentration of the alkyne).
-
Seal the vial with a cap.
Step 2: Microwave-Assisted Cycloaddition
-
Place the sealed vial in a microwave reactor.
-
Irradiate the mixture at 170 °C for 40 minutes. The reaction progress can be monitored by ¹⁹F NMR.
Step 3: Work-up and Purification
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired 2-SF₅-4-aminophenol derivative.
Figure 2: Step-by-step workflow for the Diels-Alder synthesis of a 2-SF₅-4-aminophenol derivative.
Protocol 2: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a classical and effective method for the synthesis of aryl ethers and is particularly well-suited for SF₅-substituted systems. The potent electron-withdrawing nature of the SF₅ group, often in conjunction with another activating group like a nitro group, facilitates the displacement of a leaving group (typically a halide or nitro group) by a nucleophile.[7]
Rationale and Experimental Considerations
The mechanism of SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of the leaving group.[8] For the synthesis of this compound derivatives, this typically involves the reaction of a nitro-(pentafluorosulfanyl)benzene with an alkoxide.[7]
Key factors for a successful SNAr reaction include:
-
Activation: The presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -SF₅) ortho or para to the leaving group is crucial.
-
Leaving Group: The facility of displacement generally follows the order F > Cl > Br > I.
-
Solvent: Polar aprotic solvents like DMF, DMSO, or THF are preferred as they solvate the cation of the nucleophile, enhancing its reactivity.[8]
-
Nucleophile: A strong nucleophile, such as a sodium or potassium alkoxide, is required. An excess of the nucleophile is often necessary to drive the reaction to completion.[7]
Detailed Experimental Protocol: Synthesis of a 4-SF₅-Aryl Ether
This protocol is a generalized procedure based on the SNAr of nitro-(pentafluorosulfanyl)benzenes.[7][9]
Step 1: Preparation of the Alkoxide (if not commercially available)
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the desired alcohol (3-4 equiv.) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add a strong base, such as sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS) (3-4 equiv.), portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.
Step 2: Nucleophilic Aromatic Substitution
-
To the freshly prepared alkoxide solution, add a solution of 4-nitro-(pentafluorosulfanyl)benzene (1.0 equiv.) in anhydrous THF dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
Step 3: Work-up and Purification
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-SF₅-aryl ether.
Protocol 3: Derivatization via Negishi Cross-Coupling
For the synthesis of more complex derivatives, such as SF₅-containing aromatic amino acids, the Negishi cross-coupling reaction is a powerful tool. This palladium-catalyzed reaction forms a C-C bond between an organozinc reagent and an organic halide.[10]
Rationale and Optimization
The Negishi coupling is valued for its high functional group tolerance and the relatively mild reaction conditions required.[10] In the context of SF₅-containing amino acid synthesis, an iodoalanine-derived organozinc reagent is coupled with a bromo-(pentafluorosulfanyl)benzene.[11][12]
The choice of palladium catalyst and ligand is critical for achieving high yields. Catalyst systems such as Pd₂(dba)₃ with SPhos have been shown to be highly effective for this transformation, even with challenging ortho-substituted aryl halides.[13] The ligand plays a crucial role in the catalytic cycle, facilitating the oxidative addition and reductive elimination steps.
Detailed Experimental Protocol: Synthesis of an SF₅-Containing Aromatic Amino Acid
This protocol is adapted from procedures for the synthesis of SF₅-containing phenylalanine derivatives.[11][14]
Step 1: Preparation of the Organozinc Reagent
-
Activate zinc dust (4.0 equiv.) by heating at 100 °C under vacuum for 30 minutes.
-
In a flame-dried flask under argon, add a catalytic amount of iodine to dry DMF, and heat to 70 °C for 20 minutes.
-
Add the iodo-alanine derivative (1.0 equiv.) in dry DMF and heat at 50 °C for 20 minutes.
Step 2: Negishi Cross-Coupling
-
To the freshly prepared organozinc reagent, add the bromo-(pentafluorosulfanyl)benzene (1.0 equiv.), Pd₂(dba)₃ (3 mol%), and SPhos (6 mol%).
-
Stir the reaction mixture at 50 °C for 3-5 hours, followed by stirring at room temperature overnight.
Step 3: Work-up and Purification
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract with ethyl acetate, and wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (silica gel) to obtain the desired SF₅-containing amino acid.
Quantitative Data Summary
| Derivative Type | Synthetic Method | Reagents | Yield (%) | Reference |
| 2-SF₅-4-Aminophenols | [4+2] Diels-Alder | SF₅-alkynes, tert-butyl furan-2-ylcarbamate | 57-99 | [6] |
| 4-SF₅-Aryl Ethers | SNAr | Nitro-(pentafluorosulfanyl)benzene, alkoxides | Good | [7] |
| SF₅-Aromatic Amino Acids | Negishi Coupling | Bromo-(pentafluorosulfanyl)benzene, iodoalanine-zinc | 32-42 | [14] |
| 3-(SF₅)muconolactone | Oxidation | This compound, H₂O₂/H₂SO₄ | - | [15] |
Safety, Handling, and Troubleshooting
Safety Precautions:
-
SF₅Cl: Pentafluorosulfanyl chloride (SF₅Cl) is a toxic gas with a low boiling point and should be handled with extreme caution in a well-ventilated fume hood.[16] Gas-free methods for its synthesis and handling solutions in solvents like n-hexane have been developed to improve safety.[16][17]
-
Fluorinating Agents: Many reactions for introducing the SF₅ group involve highly reactive and corrosive fluorinating agents. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, is mandatory.
-
Strong Bases: Reagents like NaH and KHMDS are highly reactive and moisture-sensitive. They should be handled under an inert atmosphere.
Troubleshooting Common Issues:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield in SNAr | Incomplete alkoxide formation; Insufficient activation of the aryl halide; Poor quality solvent. | Ensure the alcohol is fully deprotonated before adding the aryl halide; Use a more activated substrate if possible; Use anhydrous, high-purity solvents. |
| Side Reactions in Diels-Alder | Decomposition of the diene at high temperatures; Polymerization. | Optimize microwave temperature and time; Use a less forcing thermal method if microwave irradiation is problematic. |
| Failure of Negishi Coupling | Inactive zinc; Poor quality catalyst or ligand; Presence of water or oxygen. | Ensure zinc is properly activated; Use fresh, high-purity catalyst and ligand; Employ rigorous anhydrous and inert atmosphere techniques. |
| Degradation of SF₅ group | The SF₅ group is generally very stable. Degradation during acidic workups is uncommon. | If degradation is suspected, first confirm it is not an issue with another acid-sensitive functional group in the molecule. Consider milder acids, lower temperatures, or alternative purification methods.[18] |
Conclusion
The synthesis of this compound derivatives offers a gateway to a vast chemical space with significant potential in drug discovery and materials science. The choice of synthetic strategy, whether it be a convergent Diels-Alder approach, a classical SNAr reaction, or a sophisticated cross-coupling, depends on the specific target and available resources. By understanding the underlying principles of each method and adhering to rigorous experimental technique, researchers can effectively access these valuable building blocks. The protocols and insights provided herein serve as a robust foundation for the successful synthesis and derivatization of this important class of compounds.
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Vida, N., Pastýříková, T., Klepetářová, B., & Beier, P. (2014). Synthesis of aliphatic sulfur pentafluorides by oxidation of SF₅-containing anisole, phenols, and anilines. The Journal of Organic Chemistry, 79(18), 8879–8887. [Link]
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Yang, Y., Han, L., Canavero, L., Brettnacher, L., Khrouz, L., Monnereau, C., Médebielle, M., & Tlili, A. (2025). Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction. ACS Organic & Inorganic Au. [Link]
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Qing, F.-L., et al. (2024). Photo-induced hydroxypentafluorosulfanylation of alkenes with SF5Cl and oxygen gas and their further derivatization. Nature Communications. [Link]
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Yang, Y., et al. (2025). Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction. ResearchGate. [Link]
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Alcazar, J., et al. (2021). Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications. Beilstein Journal of Organic Chemistry. [Link]
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Beier, P., Pastýříková, T., Vida, N., & Iakobson, G. (2011). S(N)Ar reactions of nitro-(pentafluorosulfanyl)benzenes to generate SF5 aryl ethers and sulfides. Organic Letters, 13(6), 1466–1469. [Link]
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Rowan University. (n.d.). The Pentafluorosulfanyl Group (SF5). Rowan University Department of Chemistry & Biochemistry. [Link]
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Jackson, R. F. W., et al. (2008). Much Improved Conditions for the Negishi Cross-Coupling of Iodoalanine Derived Zinc Reagents with Aryl Halides. The Journal of Organic Chemistry. [Link]
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Cobb, S. L., et al. (2018). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. Journal of Fluorine Chemistry, 212, 166-170. [Link]
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Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190. [Link]
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Organic Chemistry Portal. (n.d.). Negishi Coupling. Organic Chemistry Portal. [Link]
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Melius Organics. (n.d.). Pentafluorosulfanyl (SF5) technology. Melius Organics. [Link]
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Qing, F.-L., & Shou, J.-Y. (2025). Synthesis and Reaction of Pentafluorosulfanyl Chloride (SF5Cl). Chinese Journal of Chemistry. [Link]
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Paquin, J.-F., et al. (2021). Evaluation of the compatibility of pentafluorosulfanyl chloride with various solvents and additives. ResearchGate. [Link]
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Caggiano, L., et al. (2006). Negishi cross-coupling reactions of alpha-amino acid-derived organozinc reagents and aromatic bromides. Tetrahedron, 62(3), 513-519. [Link]
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Miller, A. K., & Miller, S. J. (2017). Negishi Cross-Couplings in the Synthesis of Amino Acids. ResearchGate. [Link]
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Scribd. (n.d.). Diels Alder. Scribd. [Link]
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Chem Professor. (2020, October 6). Diels Alder Reaction Experiment Part 2, Reflux and Isolation [Video]. YouTube. [Link]
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Paquin, J.-F., et al. (2021). Photoinitiated anti-Hydropentafluorosulfanylation of Terminal Alkynes. ResearchGate. [Link]
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Ashenhurst, J. (2017, August 30). The Diels-Alder Reaction. Master Organic Chemistry. [Link]
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University of Missouri-St. Louis. (n.d.). The Diels-Alder Cycloaddition Reaction. University of Missouri-St. Louis. [Link]
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Li, W., et al. (2024). Pentafluorosulfanylation of Acrylamides: The Synthesis of SF5-Containing Isoquinolinediones with SF5Cl. The Journal of Organic Chemistry. [Link]
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Procter, D. (2021, March 24). Could this be a case for Mulder and Scully? - Aryl ether synthesis under mild conditions. The Procter Lab. [Link]
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Williams, J. M. J., et al. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate-Aryl Ethers. Organic Letters. [Link]
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Williams, J. M. J., & Walton, J. (2014). Catalytic SNAr of Unactivated Aryl Chlorides. ResearchGate. [Link]
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The Emergence of a "Super-Trifluoromethyl" Building Block: Application Notes for 4-(Pentafluorosulfanyl)phenol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore unique chemical motifs. Among these, the pentafluorosulfanyl (SF₅) group has garnered significant attention, often hailed as a "super-trifluoromethyl" group due to its distinct electronic and steric properties.[1] This document provides detailed application notes and protocols for the strategic incorporation of 4-(pentafluorosulfanyl)phenol, a key building block, into drug discovery pipelines. By leveraging its unique characteristics, researchers can unlock new avenues for optimizing lead compounds and developing next-generation therapeutics.
The Pentafluorosulfanyl Group: A Primer on its Physicochemical Properties
The SF₅ group offers a compelling alternative to more traditional moieties like trifluoromethyl (CF₃) and tert-butyl groups. Its properties are a direct result of its octahedral geometry and the high electronegativity of the fluorine atoms.
Key Physicochemical Properties of the SF₅ Group:
| Property | Description | Impact on Drug Design |
| High Electronegativity | The five fluorine atoms create a powerful electron-withdrawing effect, making the SF₅ group one of the most electronegative functional groups.[1] | Modulates the pKa of nearby functional groups, influences metabolic stability, and can enhance binding interactions with target proteins. |
| Lipophilicity | Despite its high polarity, the SF₅ group is surprisingly lipophilic, with a Hansch parameter (π) of 1.23, which is greater than that of the CF₃ group (0.88). | Can improve a molecule's ability to cross cell membranes, potentially leading to better oral bioavailability.[1] |
| Thermal & Chemical Stability | The sulfur-fluorine bonds in the SF₅ group are exceptionally strong, rendering it highly resistant to thermal decomposition and chemical degradation.[1] | Leads to enhanced metabolic stability of drug candidates, prolonging their half-life in the body. |
| Steric Profile | The SF₅ group is sterically demanding, with a conical shape that can influence the conformation of a molecule. | Can be used to probe steric requirements in a binding pocket and to lock a molecule into a bioactive conformation. |
These properties make the SF₅ group an attractive bioisostere for other common functional groups in medicinal chemistry.[1] Its ability to fine-tune electronic and pharmacokinetic properties provides a powerful tool for lead optimization.
Strategic Incorporation of this compound: Key Synthetic Transformations
This compound is a versatile starting material for introducing the SF₅-phenyl motif into a wide range of molecular scaffolds. Its phenolic hydroxyl group serves as a convenient handle for various chemical modifications. Below are detailed protocols for three fundamental and widely applicable transformations.
Williamson Ether Synthesis: A Robust Method for C-O Bond Formation
The Williamson ether synthesis is a classic and reliable method for forming ethers from an alcohol and an alkyl halide. For this compound, this reaction provides a straightforward route to a diverse array of SF₅-containing aryl ethers.
Protocol: Synthesis of 1-ethoxy-4-(pentafluorosulfanyl)benzene
Materials:
-
This compound
-
Ethyl iodide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone (10 mL/mmol of phenol).
-
Stir the suspension at room temperature for 15 minutes.
-
Add ethyl iodide (1.2 eq) to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 56 °C for acetone). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Filter the mixture to remove the potassium carbonate and wash the solid with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane (20 mL/mmol of phenol) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure 1-ethoxy-4-(pentafluorosulfanyl)benzene.
Mitsunobu Reaction: Mild and Versatile C-O Bond Formation
The Mitsunobu reaction offers a powerful alternative to the Williamson ether synthesis, particularly for more sensitive substrates, as it proceeds under mild, neutral conditions.[2][3][4][5][6] It allows for the coupling of this compound with a wide range of primary and secondary alcohols.
Protocol: Synthesis of a 4-(Pentafluorosulfanyl)phenoxy Derivative via Mitsunobu Reaction
Materials:
-
This compound
-
A primary or secondary alcohol (e.g., benzyl alcohol)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Syringe
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (10 mL/mmol of phenol).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution via syringe. A color change and/or the formation of a precipitate is often observed.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate.
-
The crude product will contain triphenylphosphine oxide and the diisopropyl/diethyl hydrazinedicarboxylate byproduct. Purify by flash column chromatography on silica gel to isolate the desired ether product.
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
To access biaryl structures, a common scaffold in medicinal chemistry, the phenolic hydroxyl group of this compound can be converted to a non-flushing triflate or tosylate, which can then participate in Suzuki-Miyaura cross-coupling reactions. Alternatively, the phenol can be used to prepare an aryl bromide that can then be coupled.
Protocol: Suzuki-Miyaura Coupling of a 4-((Pentafluorosulfanyl)phenoxy)aryl Bromide
Part A: Synthesis of the Aryl Bromide Precursor
This protocol assumes the synthesis of a simple ether linkage to an aryl bromide, which can be achieved via the Williamson ether synthesis described in section 2.1, using a suitable bromo-substituted alkyl halide.
Part B: Suzuki-Miyaura Cross-Coupling
Materials:
-
4-((Pentafluorosulfanyl)phenoxy)aryl bromide (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Palladium(0) catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., aqueous 2M Na₂CO₃, 3.0 eq)
-
Solvent (e.g., 1,4-dioxane or toluene/ethanol mixture)
-
Round-bottom flask or microwave vial
-
Reflux condenser or microwave reactor
-
Magnetic stirrer and stir bar
-
Heating mantle, oil bath, or microwave reactor
-
Separatory funnel
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask or microwave vial, combine the 4-((pentafluorosulfanyl)phenoxy)aryl bromide (1.0 eq), the arylboronic acid (1.5 eq), and the palladium catalyst (5 mol%).
-
Add the solvent (e.g., 1,4-dioxane) and the aqueous base (e.g., 2M Na₂CO₃).
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction to 80-100 °C (conventional heating) or as specified for microwave heating, and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Case Study: SF₅-Containing Kinase Inhibitors
The utility of the SF₅ group in medicinal chemistry is exemplified by its incorporation into kinase inhibitors.[7] A series of 3-methylidene-1H-indol-2(3H)-ones bearing a pentafluorosulfanyl group were synthesized and evaluated for their biological activity.[7] Some of these compounds exhibited potent, single-digit nanomolar activity against various protein kinases.[7] This highlights the potential of the SF₅ moiety to enhance the potency of bioactive molecules.
Analytical Characterization of SF₅-Containing Phenol Derivatives
The unique nature of the SF₅ group necessitates specific considerations during analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The protons on the aromatic ring of this compound derivatives will exhibit characteristic splitting patterns. The strong electron-withdrawing nature of the SF₅ group will cause a downfield shift of the aromatic protons compared to unsubstituted phenol.
-
¹⁹F NMR: This is a crucial technique for characterizing SF₅-containing compounds. The SF₅ group typically displays a characteristic A₄B pattern, consisting of a quintet for the four equatorial fluorine atoms (Fₑ) and a triplet for the single axial fluorine atom (Fₐ). The chemical shifts and coupling constants are diagnostic for the SF₅ group.[8][9]
Mass Spectrometry (MS):
Electron impact mass spectrometry (EI-MS) of aryl-SF₅ compounds can be complex. Fragmentation may involve the loss of fluorine atoms or the entire SF₅ group.[10][11] The molecular ion peak may be observed, but its intensity can vary. Specific fragmentation patterns are highly dependent on the overall structure of the molecule.[12][13][14]
Safety, Handling, and Disposal
Safety and Handling:
-
This compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.[15][16][17][18]
-
All manipulations should be performed in a well-ventilated chemical fume hood.[15][17][18]
-
Avoid inhalation of dust or vapors and prevent skin and eye contact.[16][19]
-
In case of accidental exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).[19]
Disposal:
-
Waste containing this compound and its derivatives should be treated as hazardous chemical waste.[20][21]
-
Collect all contaminated materials, including pipette tips, gloves, and glassware, in a designated and properly labeled hazardous waste container.[21]
-
Do not dispose of this material down the drain.[21]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Conclusion
This compound is a valuable and versatile building block for medicinal chemists. Its unique physicochemical properties, imparted by the SF₅ group, offer a powerful strategy for modulating the biological activity and pharmacokinetic profiles of drug candidates. The synthetic protocols provided herein offer a starting point for the incorporation of this "super-trifluoromethyl" motif into a diverse range of molecular architectures. As the understanding of the unique properties of the SF₅ group continues to grow, its application in drug discovery is poised to expand, leading to the development of innovative and effective new medicines.
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Spencer, J., et al. (2017). Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety. Organic & Biomolecular Chemistry, 15(40), 8655-8660. [Link]
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University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]
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Grigolato, L., et al. (2018). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. Journal of Fluorine Chemistry, 212, 166-170. [Link]
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University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]
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Wipf, P., et al. (2009). Synthesis and biological evaluation of the first pentafluorosulfanyl analogs of mefloquine. Organic & Biomolecular Chemistry, 7(20), 4163-4165. [Link]
- Bizet, V., et al. (2022). Chemistry of Pentafluorosulfanyl Derivatives and Related Analogs: From Synthesis to Applications. Chemistry – A European Journal, 28(60), e202201491.
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Jose, A., et al. (2021). Synthesis and biological evaluation of benzodiazepines containing a pentafluorosulfanyl group. Tetrahedron, 85, 132020. [Link]
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Organic Synthesis. Mitsunobu reaction. [Link]
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Organic Chemistry Portal. Mitsunobu Reaction. [Link]
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Wessig, P., et al. (2021). Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives. ACS Sensors, 6(11), 4167-4176. [Link]
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Jose, A., et al. (2021). Synthesis and biological evaluation of benzodiazepines containing a pentafluorosulfanyl group. ResearchGate. [Link]
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Beier, P., et al. (2012). Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes. Beilstein Journal of Organic Chemistry, 8, 1185-1190. [Link]
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Organic Chemistry Portal. Mitsunobu Reaction - Common Conditions. [Link]
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Wipf, P., et al. (2009). Synthesis and biological evaluation of the first pentafluorosulfanyl analogs of mefloquine. Organic & Biomolecular Chemistry, 7(20), 4163-4165. [Link]
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University of California, Los Angeles. Mass Spectrometry: Fragmentation. [Link]
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Wessig, P., et al. (2021). Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives. ACS Sensors, 6(11), 4167-4176. [Link]
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Analytical Methods. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. [Link]
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ACS Organic & Inorganic Au. Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction. [Link]
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Korenaga, T., et al. (2005). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Organic Letters, 7(22), 4915-4917. [Link]
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Korenaga, T., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915-4917. [Link]
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MDPI. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. [Link]
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Royal Society of Chemistry. ‘Awaken’ aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction. [Link]
-
Okazaki, T., et al. (2014). 4-(Pentafluorosulfanyl)benzenediazonium Tetrafluoroborate: A Versatile Launch Pad for the Synthesis of Aromatic SF 5 Compounds via Cross Coupling, Azo Coupling, Homocoupling, Dediazoniation, and Click Chemistry. European Journal of Organic Chemistry, 2014(8), 1631-1637. [Link]
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National Institutes of Health. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. [Link]
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The University of Queensland. Working Safely with Phenol Guideline. [Link]
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Application Notes & Protocols: 4-(Pentafluorosulfanyl)phenol as a Strategic Building Block for Next-Generation Insecticides
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction: The Rise of the "Super-Trifluoromethyl" Group in Crop Protection
The strategic incorporation of fluorine atoms has become a cornerstone of modern agrochemical design, profoundly influencing the physicochemical and pharmacokinetic properties of active ingredients.[1] While substituents like trifluoromethyl (CF₃) and trifluoromethoxy (OCF₃) are ubiquitous, the pentafluorosulfanyl (SF₅) group has emerged as a compelling alternative, often dubbed the "super-trifluoromethyl group."[1][2] The SF₅ moiety imparts a unique combination of high thermal and chemical stability, strong electronegativity, and significant lipophilicity.[1][3][4] These characteristics make it an exceptionally attractive functionality for the discovery of novel crop-protecting agents with potentially enhanced efficacy, metabolic stability, and bioavailability.[4][5]
This guide provides a comprehensive overview and detailed protocols for leveraging 4-(pentafluorosulfanyl)phenol as a versatile starting material for the synthesis of innovative insecticidal compounds. We will explore its derivatization, present a case study on the synthesis of potent meta-diamide insecticides, and provide standardized bioassay protocols for activity screening.
Physicochemical Properties of this compound
A thorough understanding of the starting material is critical for reaction design and optimization. This compound is a solid at room temperature and serves as a key precursor for introducing the desirable SF₅-phenyl core into more complex molecules.
| Property | Value | Source |
| CAS Number | 774-94-7 | [6] |
| Molecular Formula | C₆H₅F₅OS | [6] |
| Molecular Weight | 220.157 g/mol | [6] |
| Physical Form | Solid | |
| Purity | Typically ≥97% | |
| Storage | 2-8°C, inert atmosphere, keep in dark place |
Synthetic Pathways: From Phenol to Potent Insecticides
The phenolic hydroxyl group of this compound is the primary handle for synthetic elaboration. However, for many insecticidal scaffolds, such as the meta-diamides, a corresponding aniline derivative is the more immediate precursor. The following sections detail a proven synthetic strategy starting from a commercially available SF₅-aniline, which itself can be derived from the parent phenol, to construct a highly active insecticidal agent.
Case Study: Synthesis of SF₅-Containing Meta-Diamide Insecticides
This protocol is adapted from the successful synthesis of 3-benzamido-N-(2,6-dimethyl-4-(pentafluoro-λ⁶-sulfanyl)phenyl)-2-fluorobenzamide, a compound that has demonstrated high insecticidal activity.[1][7][8] The overall workflow involves the preparation of a substituted SF₅-aniline and its subsequent coupling with a functionalized benzoic acid derivative.
Caption: Synthetic workflow for SF₅-meta-diamide insecticides.
Protocol 1: Synthesis of 2,6-Dimethyl-4-(pentafluorothio)aniline (Precursor 1)
This multi-step protocol elaborates a simpler aniline to introduce the necessary substitution pattern for high biological activity.
Step 1a: Bromination of 2-Methyl-4-(pentafluorothio)aniline
-
Dissolve 2-methyl-4-(pentafluorothio)aniline (1.0 eq) in dimethylformamide (DMF).
-
Add N-Bromosuccinimide (NBS) (1.03 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Dry the organic layer over sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (eluent: hexane/ethyl acetate) to yield 2-bromo-6-methyl-4-(pentafluorothio)aniline.[3]
Step 1b: Suzuki Coupling to Synthesize 2,6-Dimethyl-4-(pentafluorothio)aniline
-
To a solution of 2-bromo-6-methyl-4-(pentafluorothio)aniline (1.0 eq) in 1,4-dioxane, add methylboronic acid (CH₃B(OH)₂) (2.0 eq) and cesium carbonate (Cs₂CO₃).
-
Purge the mixture with nitrogen or argon.
-
Add the palladium catalyst, such as Pd(dppf)Cl₂, to the reaction vessel.
-
Reflux the mixture for 12 hours.
-
After cooling, filter the mixture and concentrate the solvent.
-
Purify the crude product via column chromatography to obtain the target aniline precursor.[7]
Causality Note: The stepwise bromination and Suzuki coupling reactions are a standard, reliable method for regioselective introduction of substituents on an aromatic ring. The choice of a palladium catalyst is crucial for the efficiency of the C-C bond formation in the Suzuki reaction.
Protocol 2: Synthesis of 3-Benzamido-2-fluorobenzoyl chloride (Precursor 2)
-
Suspend 3-benzamido-2-fluorobenzoic acid in thionyl chloride (SOCl₂).
-
Reflux the mixture for 1 hour.
-
Remove the excess SOCl₂ under reduced pressure to obtain the crude acid chloride, which is typically used in the next step without further purification.[7]
Protocol 3: Final Amide Coupling
-
Dissolve the 2,6-dimethyl-4-(pentafluorothio)aniline (Precursor 1) in a mixture of acetone and water.
-
Add sodium bicarbonate (NaHCO₃) to act as a base.
-
Add the 3-benzamido-2-fluorobenzoyl chloride (Precursor 2) to the mixture.
-
Reflux the reaction for 2 hours.[7]
-
After cooling, collect the precipitate by filtration.
-
Purify the solid by column chromatography (eluent: hexane/ethyl acetate) to yield the final product, 3-benzamido-N-(2,6-dimethyl-4-(pentafluorothio)phenyl)-2-fluorobenzamide (4d).[3]
Biological Activity and Performance Data
The synthesized SF₅-containing meta-diamide derivatives were evaluated for their insecticidal activity against the diamondback moth (Plutella xylostella), a significant agricultural pest.
| Compound | Substituents (R¹, R²) | Larvicidal Activity (%) at 96h | Feeding Inhibition (Eating Area %) at 96h |
| 4a | H, H | 36 | >30 |
| 4b | H, CH₃ | 7 | >30 |
| 4c | H, Br | 90 | 5-10 |
| 4d | H, CH₃, CH₃ | 87 | 0-5 |
Data adapted from Kim, J. G., et al. (2020).[7]
Interpretation of Results: The data clearly demonstrates the potent insecticidal properties of the SF₅-containing scaffold. A significant structure-activity relationship is observed:
-
The unsubstituted compound (4a) shows modest activity.
-
The introduction of a single methyl group (4b) is not beneficial.
-
However, the inclusion of a bromine atom (4c) or, most notably, two methyl groups at the 2 and 6 positions (4d), leads to excellent insecticidal activity and a profound inhibition of feeding.[3][7] Compound 4d demonstrated exceptional potency, with almost complete prevention of leaf consumption.[3] This suggests the SF₅ group acts as a critical part of the toxophore, while the steric and electronic properties of the aniline ring substituents are crucial for optimizing the molecule's fit in the target receptor site.[3]
Protocol for Insecticidal Bioassay: The Leaf-Dip Method
A standardized bioassay is essential for reliably determining the efficacy of newly synthesized compounds. The leaf-dip method is a common and effective technique for evaluating insecticides against leaf-eating insects.[1][3]
Caption: Workflow for the leaf-dip insecticidal bioassay.
Step-by-Step Bioassay Protocol:
-
Preparation of Test Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., acetone) and dilute with water containing a surfactant to a final concentration (e.g., 10 ppm). A negative control (solvent + surfactant only) must be included.
-
Leaf Preparation: Cut fresh cabbage leaves into discs of a uniform size.
-
Dipping: Using forceps, dip each leaf disc into the appropriate test solution for approximately 30 seconds, ensuring complete coverage.
-
Drying: Place the treated leaves on a wire rack and allow them to air dry completely.
-
Infestation: Place one treated leaf disc into a petri dish lined with moist filter paper. Introduce a set number (e.g., 10) of 3rd instar larvae of Plutella xylostella into each dish.
-
Incubation: Seal the petri dishes and maintain them in a controlled environment (e.g., 25°C, >60% relative humidity).
-
Assessment: At specified time intervals (e.g., 72 and 96 hours), record the number of dead larvae to calculate percent mortality. Visually estimate or digitally measure the percentage of the leaf area that has been consumed to determine feeding inhibition.
Conclusion
This compound and its derivatives are invaluable building blocks for the development of novel insecticides. The unique electronic and steric properties of the SF₅ group contribute to the high biological potency of resulting compounds, as demonstrated in the case of meta-diamide insecticides.[1][7] The synthetic protocols and bioassay methods detailed in this guide provide a robust framework for researchers to explore this promising chemical space. By leveraging the distinct advantages of the pentafluorosulfanyl moiety, scientists can rationally design and synthesize next-generation crop protection agents with superior performance and desirable physicochemical profiles.
References
-
Kim, J. G., Kang, O. Y., Kim, S. M., Issabayeva, G., Oh, I. S., Lee, Y., Lee, W. H., Lim, H. J., & Park, S. J. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules, 25(23), 5536. [Link]
-
Altomonte, S., & Zanda, M. (2012). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. Journal of Fluorine Chemistry. [Link]
-
Kim, J., Kang, O., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Semantic Scholar. [Link]
-
Market Research Media. (2023). Pentafluorosulfanyl Compound Market's Evolution: Key Growth Drivers 2025-2033. Market Research Media. [Link]
-
Beier, P., et al. (2014). Synthesis of aliphatic sulfur pentafluorides by oxidation of SF₅-containing anisole, phenols, and anilines. PubMed. [Link]
-
Kim, J. G., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. ResearchGate. [Link]
-
MDPI. (2020). Peer review of "Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides". MDPI. [Link]
-
Sani, M., & Zanda, M. (2022). Recent Advances in the Synthesis and Medicinal Chemistry of SF5 and SF4Cl Compounds. Thieme Chemistry. [Link]
-
Kim, J. G., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. MDPI. [Link]
-
Tlili, A., et al. (2025). Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction. ACS Organic & Inorganic Au. [Link]
-
Rowan. The Pentafluorosulfanyl Group (SF5). Rowan. [Link]
-
Beier, P., et al. (2014). Synthesis of Aliphatic Sulfur Pentafluorides by Oxidation of SF5-Containing Anisole, Phenols, and Anilines. ResearchGate. [Link]
-
Beier, P., et al. (2016). Synthesis of Aliphatic Sulfur Pentafluorides by Oxidation of SF5‑Containing Anisole, Phenols, and Anilines. ACS Figshare. [Link]
-
ChemRxiv. (2022). Straightforward Pentafluorosulfanylation for Molecular Design. ChemRxiv. [Link]
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ACS Publications. (2017). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews. [Link]
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ResearchGate. (2024). SF5-containing meta-diamide insecticides in this study. ResearchGate. [Link]
-
Sowaileh, M. F., Hazlitt, R. A., & Colby, D. A. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. PubMed. [Link]
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Kim, J. G., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF 5)-Containing Meta-Diamide Insecticides. PubMed. [Link]
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Altomonte, S., & Zanda, M. (2012). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. SINAPSE. [Link]
-
Wachsmuth, L., et al. (2021). Pentafluorosulfanyl (SF 5) as a Superior 19 F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives. PubMed. [Link]
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Application Notes & Protocols: Leveraging SF5-Alkynes in Diels-Alder Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The unique potential of the Pentafluorosulfanyl Group in Cycloaddition Chemistry
The pentafluorosulfanyl (SF5) group has rapidly gained prominence in medicinal and materials chemistry, earning the moniker of a "super-trifluoromethyl group".[1][2] This distinction arises from its unique combination of physicochemical properties: an octahedral geometry, exceptional chemical and thermal stability, high electronegativity, and significant lipophilicity.[2][3] When appended to molecular scaffolds, the SF5 group can profoundly modulate pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability and improving bioavailability.[3][4]
In the realm of synthetic chemistry, SF5-alkynes have emerged as powerful and versatile building blocks.[5][6][7] The potent electron-withdrawing nature of the SF5 group imparts a strong polarization to the alkyne π-system, rendering it an exceptionally reactive dienophile in normal-electron-demand Diels-Alder reactions.[5] This enhanced reactivity provides a strategic and convergent pathway to complex, six-membered ring systems, which are ubiquitous motifs in pharmaceuticals and agrochemicals. These reactions proceed with high regioselectivity, driven by the electronic bias and steric bulk of the SF5 moiety.[5][8]
This guide provides an in-depth exploration of the Diels-Alder reactions of SF5-alkynes, offering both mechanistic insights and detailed, field-proven protocols for their successful implementation in a research and development setting.
Mechanistic Insights: Causality of SF5-Alkyne Reactivity
The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile.[9][10] The reaction rate and selectivity are governed by the electronic properties of the reactants, specifically the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[10]
The SF5 group, being one of the most strongly electron-withdrawing groups known, significantly lowers the LUMO energy of the alkyne.[5] This reduction in the HOMO-LUMO energy gap accelerates the reaction with electron-rich dienes. Theoretical studies based on Density Functional Theory (DFT) have shown that the high regioselectivity and reactivity in these reactions are primarily governed by a reduction in destabilizing strain energy and Pauli repulsion between the interacting orbitals of the diene and dienophile, rather than solely by stabilizing HOMO-LUMO interactions.[5][8] This leads to a more asynchronous transition state, favoring a specific orientation and thus a single major regioisomer.
Diagram 1: Reaction Mechanism
This diagram illustrates the concerted [4+2] cycloaddition mechanism of a generic SF5-alkyne with an electron-rich diene, highlighting the formation of the two new sigma bonds in a cyclic transition state.
Caption: General mechanism of the Diels-Alder reaction with SF5-alkynes.
Application Data: Substrate Scope and Yields
The protocol described below is robust and tolerates a wide range of substituents on both the SF5-alkyne and the diene partner. High yields are consistently achieved, particularly for aromatic and heteroaromatic SF5-alkynes.
| Entry | SF5-Alkyne (R-C≡C-SF5) | Diene | Product Yield (%)[5] |
| 1 | Phenyl | 1-Amino-3-siloxy-1,3-butadiene | 76 |
| 2 | 4-Fluorophenyl | 1-Amino-3-siloxy-1,3-butadiene | 80 |
| 3 | 4-Chlorophenyl | 1-Amino-3-siloxy-1,3-butadiene | 99 |
| 4 | 4-Bromophenyl | 1-Amino-3-siloxy-1,3-butadiene | 92 |
| 5 | 4-Trifluoromethylphenyl | 1-Amino-3-siloxy-1,3-butadiene | 88 |
| 6 | 4-Methoxyphenyl | 1-Amino-3-siloxy-1,3-butadiene | 57 |
| 7 | 2-Naphthyl | 1-Amino-3-siloxy-1,3-butadiene | 81 |
| 8 | 1-Tosyl-1H-indol-5-yl | 1-Amino-3-siloxy-1,3-butadiene | 77 |
Yields correspond to isolated products after column chromatography. Reactions were performed under microwave irradiation at 170 °C in chlorobenzene.
Experimental Protocol: General Procedure for Diels-Alder Cycloaddition
This protocol provides a reliable method for the [4+2] cycloaddition of SF5-alkynes with electron-rich dienes, exemplified by the synthesis of SF5-aminophenol precursors.
Rationale: Microwave irradiation is employed to achieve the high temperatures required for the cycloaddition and subsequent aromatization in a short timeframe, improving efficiency and minimizing byproduct formation.[5][8] Chlorobenzene is selected as a high-boiling, relatively inert solvent suitable for these conditions. An excess of the diene is used to drive the reaction to completion.[5]
Materials:
-
SF5-Alkyne (1.0 equiv)
-
Electron-rich diene (e.g., 1-amino-3-siloxy-1,3-butadiene derivative) (2.2 equiv)
-
Chlorobenzene (to achieve a ~0.2 M concentration of the SF5-alkyne)
-
Microwave reactor tube with a magnetic stir bar
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Diagram 2: Experimental Workflow
The following diagram outlines the key steps of the experimental protocol, from reaction setup to purification of the final product.
Caption: Step-by-step workflow for SF5-alkyne Diels-Alder reactions.
Step-by-Step Methodology:
-
Reagent Preparation: In a microwave-safe reaction tube equipped with a magnetic stir bar, combine the SF5-alkyne (e.g., 0.2 mmol, 1.0 equiv) and the electron-rich diene (0.44 mmol, 2.2 equiv).
-
Expert Note: The diene is often moisture-sensitive. Ensure it is handled under an inert atmosphere (e.g., nitrogen or argon) if necessary.
-
-
Solvent Addition: Add anhydrous chlorobenzene to the tube to achieve a final concentration of approximately 0.2 M with respect to the SF5-alkyne.
-
Vessel Sealing: Securely seal the microwave tube with a cap.
-
Microwave Reaction: Place the sealed tube into the cavity of a microwave reactor. Irradiate the mixture at a constant temperature of 170 °C for 30 minutes.
-
Trustworthiness Check: Modern microwave reactors allow for precise temperature and pressure monitoring. Ensure the pressure does not exceed the vessel's safety limits. The reaction is typically complete within the specified time, which can be confirmed by thin-layer chromatography (TLC) or LC-MS analysis of an aliquot from a test reaction.
-
-
Cooling and Depressurization: After the irradiation period, allow the reaction vessel to cool to room temperature before carefully opening the cap.
-
Concentration: Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. The eluent system will depend on the polarity of the specific product but typically involves a gradient of ethyl acetate in hexanes.
-
Product Characterization: Collect the fractions containing the desired product, combine them, and remove the eluent under reduced pressure. Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS) to confirm its structure and purity.
Conclusion
The Diels-Alder cycloaddition of SF5-alkynes represents a powerful and highly reliable strategy for the synthesis of complex, fluorinated six-membered rings. The strong electron-withdrawing character of the pentafluorosulfanyl group activates the alkyne dienophile, enabling efficient and highly regioselective reactions with a broad range of electron-rich dienes. The provided protocol, validated by extensive substrate screening, offers a straightforward and scalable method for accessing novel SF5-functionalized scaffolds, making it an invaluable tool for professionals in drug discovery and advanced materials science.
References
-
Bizet, V., et al. (2025). Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction. ACS Omega. [Link]
-
Beier, P., et al. (2025). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. Journal of Fluorine Chemistry. [Link]
-
Bizet, V., et al. (2025). Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction. ResearchGate. [Link]
-
Umemoto, T. (2014). New SF5-containing building blocks and their application in medicinal chemistry. Morressier. [Link]
-
Rowan. The Pentafluorosulfanyl Group (SF5). Rowan. [Link]
-
René, F., et al. (2024). Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes. Comptes Rendus de l'Académie des Sciences. [Link]
-
René, F., et al. (2024). Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes. Kabale University Library. [Link]
- Bizet, V., et al. (2024).
-
Dolbier, W. R., et al. (2016). Generation of ortho-SF5-Benzyne and Its Diels–Alder Reactions with Furans: Synthesis of 1-SF5-Naphthalene, Its Derivatives, and 1,6(1,7)-Bis-SF5-naphthalenes. ACS Publications. [Link]
-
Bizet, V., et al. (2024). Recent advances in the chemistry and the application of SF5-compounds. ResearchGate. [Link]
-
Siritreerat, N. (2023). Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry. Figshare. [Link]
-
Bizet, V., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au. [Link]
-
Kim, J., et al. (2019). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules. [Link]
-
Dolbier, W. R., et al. (2016). Generation of ortho-SF 5 -Benzyne and Its Diels-Alder Reactions With Furans: Synthesis of 1-SF 5 -Naphthalene, Its Derivatives, and 1,6(1,7)-Bis-SF 5 -naphthalenes. PubMed. [Link]
- Bizet, V., et al. (2024). Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes. Vertex AI Search.
-
Organic Chemistry Portal. Diels-Alder Reaction. Organic Chemistry Portal. [Link]
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- 2. Successive Diels–Alder Cycloadditions of Cyclopentadiene to [10]CPP⊃C60: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Synthesis of unique scaffolds via Diels-Alder cycloadditions of tetrasubstituted cyclohexadienes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Strategic Functionalization of 4-(Pentafluorosulfanyl)phenol for Advanced Chemical Synthesis
Abstract
The pentafluorosulfanyl (SF₅) group has emerged as a critical substituent in modern medicinal chemistry and materials science, prized for its unique combination of properties including high electronegativity, exceptional metabolic stability, and significant lipophilicity.[1][2] Often termed a "super-trifluoromethyl group," the SF₅ moiety can profoundly influence the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[3][4] 4-(Pentafluorosulfanyl)phenol stands out as a versatile and strategically important building block, offering the reactive phenolic hydroxyl group as a prime handle for molecular elaboration. This guide provides an in-depth exploration of key functionalization strategies for this compound, presenting detailed, field-proven protocols for O-alkylation, O-acylation, and advanced palladium-catalyzed cross-coupling reactions. Each protocol is accompanied by mechanistic insights, experimental rationale, and practical guidance to empower researchers in drug discovery and advanced materials development to effectively leverage this powerful building block.
Introduction: The Significance of the Pentafluorosulfanyl Moiety
The strategic incorporation of fluorine-containing groups is a cornerstone of modern molecular design.[2] Among these, the pentafluorosulfanyl (SF₅) group is of rapidly growing interest. Its octahedral geometry and potent electron-withdrawing nature (Hammett parameter σₚ = +0.68) surpass even the widely used trifluoromethyl (CF₃) group (σₚ = +0.54).[3] This confers a unique electronic signature while simultaneously increasing lipophilicity (Hansch parameter π = 1.51 for SF₅ vs. 1.09 for CF₃), a combination that can enhance membrane permeability, improve metabolic stability, and modulate binding affinity.[1][3]
This compound (CAS 774-94-7) is an invaluable starting material because its phenolic hydroxyl group provides a reliable and versatile point for chemical modification without altering the core SF₅-aryl scaffold.[5] This allows for the systematic exploration of chemical space around this privileged functional group. This document details three primary classes of transformations: etherification, esterification, and conversion to an aryl sulfonate for subsequent cross-coupling, thereby enabling the synthesis of diverse and complex molecular architectures.
Physicochemical Data and Safety Profile
| Property | Value | Source |
| CAS Number | 774-94-7 | [5] |
| Molecular Formula | C₆H₅F₅OS | [5] |
| Molecular Weight | 220.16 g/mol | [5] |
| Appearance | White to off-white solid | --- |
| pKa | ~7.8 (Estimated, due to strong electron withdrawal) | --- |
Safety & Handling:
-
Hazard Statements: Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
-
Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. Avoid inhalation of dust and contact with skin and eyes. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Core Functionalization Pathways
The functionalization of this compound can be approached through several high-yield, reliable synthetic routes. The primary pathways involve reactions at the hydroxyl group or its conversion into a leaving group for more advanced transformations.
Figure 2: Experimental workflow for Williamson ether synthesis.
Detailed Step-by-Step Methodology
-
Reagents & Equipment:
-
This compound (1.0 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 - 2.0 eq)
-
Primary alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 - 1.2 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask, magnetic stirrer, heating mantle, condenser
-
TLC plates, ethyl acetate, hexanes, diethyl ether
-
-
Procedure: a. To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (e.g., 220 mg, 1.0 mmol) and anhydrous potassium carbonate (e.g., 276 mg, 2.0 mmol). b. Add anhydrous DMF (e.g., 5 mL) via syringe. c. Stir the suspension at room temperature for 15 minutes. d. Add the alkyl halide (e.g., 1.1 mmol) dropwise to the stirring suspension. e. Attach a reflux condenser and heat the reaction mixture to 60-80 °C. f. Monitor the reaction progress by TLC until the starting phenol is consumed (typically 2-6 hours). g. Cool the reaction to room temperature and pour it into a separatory funnel containing water (20 mL). h. Extract the aqueous phase with diethyl ether or ethyl acetate (3 x 20 mL). i. Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. j. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
-
Expected Outcome & Validation:
-
Yield: Typically 75-95%.
-
Characterization: The formation of the ether can be confirmed by ¹H NMR (disappearance of the phenolic -OH proton, appearance of new alkyl protons) and ¹⁹F NMR (minimal change in the SF₅ signal, a quintet at ~80-85 ppm). Mass spectrometry will confirm the expected molecular weight.
-
Protocol 2: O-Acylation for Ester Synthesis
Esterification provides access to another critical class of derivatives. Reacting the phenol with an activated carboxylic acid derivative, such as an acyl chloride, in the presence of a non-nucleophilic base is a highly efficient method.
Causality and Experimental Rationale
The hydroxyl group of this compound is a modest nucleophile. To facilitate ester formation, the carboxylic acid partner is typically activated. The use of an acyl chloride is a classic approach where the highly electrophilic carbonyl carbon readily reacts with the phenol. [6]A tertiary amine base, such as triethylamine or pyridine, is required to neutralize the HCl byproduct, which drives the reaction to completion. For sensitive substrates where the acyl chloride is not ideal, coupling reagents like dicyclohexylcarbodiimide (DCC) can be used to form the ester directly from the carboxylic acid. [6]
Detailed Step-by-Step Methodology
-
Reagents & Equipment:
-
This compound (1.0 eq)
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)
-
Triethylamine (Et₃N) or Pyridine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask, magnetic stirrer, ice bath, dropping funnel
-
-
Procedure: a. Dissolve this compound (e.g., 220 mg, 1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under an inert atmosphere. b. Cool the solution to 0 °C using an ice bath. c. Add triethylamine (e.g., 0.21 mL, 1.5 mmol). d. In a separate flask, dissolve the acyl chloride (1.1 mmol) in anhydrous DCM (2 mL). e. Add the acyl chloride solution dropwise to the stirring phenol solution over 10-15 minutes. f. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC. g. Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (15 mL). h. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 15 mL). i. Combine the organic layers, wash with 1M HCl (1 x 15 mL) and then brine (1 x 15 mL). j. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. k. Purify by flash column chromatography or recrystallization.
-
Expected Outcome & Validation:
-
Yield: Typically >90%.
-
Characterization: Successful ester formation is confirmed by IR spectroscopy (appearance of a strong C=O stretch at ~1740-1760 cm⁻¹) and NMR spectroscopy (disappearance of the phenolic -OH proton and shifts in the aromatic protons).
-
Protocol 3: Advanced Functionalization via Cross-Coupling
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing C-C and C-N bonds. [7][8]However, phenols are not direct participants. The hydroxyl group must first be converted into a good leaving group, typically a tosylate or triflate, to enable oxidative addition to the palladium catalyst.
Step 5A: Conversion of Phenol to Aryl Tosylate
Rationale: The tosyl group is an excellent leaving group, rendering the ipso-carbon susceptible to palladium-catalyzed reactions. This two-step sequence (sulfonylation followed by coupling) dramatically expands the synthetic utility of the starting phenol.
-
Procedure: a. Dissolve this compound (1.0 eq) and p-toluenesulfonyl chloride (TsCl) (1.1 eq) in anhydrous DCM or pyridine at 0 °C. b. If using DCM, add triethylamine (1.5 eq) slowly. If using pyridine, it serves as both solvent and base. c. Stir the reaction at room temperature overnight. d. Perform an acidic workup (1M HCl) followed by extraction with DCM, drying, and concentration. e. The resulting 4-(pentafluorosulfanyl)phenyl tosylate is often pure enough for the next step or can be purified by chromatography.
Step 5B: Suzuki-Miyaura C-C Coupling
Rationale: This reaction couples the aryl tosylate with an organoboron reagent (boronic acid or ester) to form a biaryl structure, a common motif in pharmaceuticals. [9][10]
Figure 3: Workflow for Suzuki-Miyaura cross-coupling of the aryl tosylate.
-
Procedure: a. To a Schlenk tube, add 4-(pentafluorosulfanyl)phenyl tosylate (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium phosphate (K₃PO₄) (3.0 eq). b. Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a suitable phosphine ligand (e.g., SPhos, 4 mol%). c. Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times. d. Add degassed solvents (e.g., toluene and water, 10:1 ratio). e. Heat the reaction to 100-110 °C with vigorous stirring for 12-24 hours. f. After cooling, dilute with ethyl acetate, filter through a pad of Celite®, and perform an aqueous workup. g. Purify the crude product by flash column chromatography.
Step 5C: Buchwald-Hartwig C-N Amination
Rationale: This reaction couples the aryl tosylate with a primary or secondary amine, providing direct access to substituted SF₅-anilines, which are highly valuable in drug discovery. [7][11][12]
-
Procedure: a. To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., XPhos, 4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.4 eq). b. Add the 4-(pentafluorosulfanyl)phenyl tosylate (1.0 eq). c. Evacuate and backfill with an inert gas. d. Add the amine (1.2 eq) and anhydrous solvent (e.g., toluene or dioxane). e. Heat the reaction to 100-110 °C until the starting material is consumed (monitor by TLC or GC-MS). f. Cool, filter through Celite®, and concentrate. g. Purify the resulting aryl amine by flash column chromatography.
Summary and Outlook
This compound is a powerful and versatile platform for the synthesis of complex molecules. The protocols detailed herein for O-alkylation, O-acylation, and palladium-catalyzed cross-coupling provide reliable and high-yielding pathways to a diverse array of derivatives. By mastering these transformations, researchers can fully exploit the unique properties of the SF₅ group to design next-generation pharmaceuticals, agrochemicals, and functional materials.
References
- Rowan. (n.d.). The Pentafluorosulfanyl Group (SF5).
- PubMed. (2014, September 19). Synthesis of aliphatic sulfur pentafluorides by oxidation of SF₅-containing anisole, phenols, and anilines.
- American Chemical Society. (2014, August 19). Synthesis of Aliphatic Sulfur Pentafluorides by Oxidation of SF5-Containing Anisole, Phenols, and Anilines.
- Morressier. (2014, March 18). New SF₅-containing building blocks and their application in medicinal chemistry.
- ResearchGate. (n.d.). Recent advances in the chemistry and the application of SF5-compounds.
- ChemRxiv. (n.d.). Photocatalytic Diverse Synthesis of Transformable SF5-Scaffolds Utilizing SF6.
- Figshare. (2023, June 9). Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry.
- ACS Organic & Inorganic Au. (2025, June 15). Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction.
- PMC. (n.d.). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids.
- ResearchGate. (2025, August 6). Synthesis of Aliphatic Sulfur Pentafluorides by Oxidation of SF5-Containing Anisole, Phenols, and Anilines | Request PDF.
- Guidechem. (n.d.). This compound | CAS No.774-94-7 Synthetic Routes.
- PMC - NIH. (n.d.). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes.
- Utah Tech University. (n.d.). Williamson Ether Synthesis.
- Unknown Source. (n.d.). Williamson Ether Synthesis.
- Unknown Source. (n.d.). The Williamson Ether Synthesis.
- ChemRxiv. (n.d.). Straightforward Pentafluorosulfanylation for Molecular Design.
- ResearchGate. (2025, August 5). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Unknown Source. (n.d.). Williamson Ether Synthesis.
- ResearchGate. (2025, August 6). 4-(Pentafluorosulfanyl)benzenediazonium Tetrafluoroborate: A Versatile Launch Pad for the Synthesis of Aromatic SF 5 Compounds via Cross Coupling, Azo Coupling, Homocoupling, Dediazoniation, and Click Chemistry.
- PMC. (n.d.). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates.
- The University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years.
- Sigma-Aldrich. (n.d.). This compound | 774-94-7.
- ResearchGate. (2025, October 8). Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination ofAryl Fluorosulfonates with Aryl Amines | Request PDF.
- ResearchGate. (2025, October 30). Reactions of Organic Pentafluorosulfanyl-Containing Compounds.
- ACS Publications. (n.d.). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds | Chemical Reviews.
- NIH. (n.d.). Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction.
- ResearchGate. (2014, April 17). How do I form an ester using pentadflurophenol?.
- MDPI. (2023, January 7). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride.
- PubMed. (2005, October 27). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid.
- ResearchGate. (2025, August 7). (PDF) Synthesis of Pentafluorosulfanyl Trifluorovinyl Ether and Its Facile Rearrangement to Difluoro(pentafluorosulfanyl)acetyl Fluoride.
- PMC - NIH. (2018, November 29). Pd-Catalyzed Suzuki-Miyaura Cross-Coupling of Pentafluorophenyl Esters.
- Unknown Source. (n.d.).
Sources
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- 2. New SF?<sub>5</sub>-containing building blocks and their application in medicinal chemistry [morressier.com]
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- 4. Item - Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry - University of Sussex - Figshare [sussex.figshare.com]
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- 9. mdpi.com [mdpi.com]
- 10. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.rug.nl [research.rug.nl]
The Emergence of a "Super-Trifluoromethyl" Group: A Guide to Photo-Induced Hydroxypentafluorosulfanylation of Alkenes
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry and materials science, offering a powerful tool to modulate molecular properties.[1][2] Among these, the pentafluorosulfanyl (SF₅) group is rapidly gaining prominence as a "super-trifluoromethyl" bioisostere, valued for its unique combination of high electronegativity, metabolic stability, and lipophilicity.[2][3][4][5] This guide provides an in-depth exploration of a cutting-edge methodology: the photo-induced hydroxypentafluorosulfanylation of alkenes. This single-step, metal-free approach offers a mild and operationally simple route to synthesize structurally diverse pentafluorosulfanyl alcohols, which are valuable building blocks for novel therapeutics and advanced materials.[6][7]
The Power of the Pentafluorosulfanyl Group: Unique Properties and Applications
The SF₅ group, with its octahedral geometry, imparts a unique set of physicochemical properties to organic molecules that distinguish it from the more common trifluoromethyl (CF₃) group.[8][9]
-
High Electronegativity and Polarity: With a higher electronegativity than the CF₃ group (3.65 vs. 3.36), the SF₅ moiety exerts a strong electron-withdrawing effect, significantly influencing the electronic environment of the parent molecule.[3][8]
-
Enhanced Lipophilicity: Despite its polarity, the SF₅ group is highly lipophilic, a characteristic that can improve a drug candidate's membrane permeability and overall bioavailability.[3][8]
-
Metabolic and Thermal Stability: The robust sulfur-fluorine bonds confer exceptional stability, making SF₅-containing compounds resistant to metabolic degradation and thermal decomposition.[3][10]
-
Bioisosteric Replacement: The SF₅ group is often employed as a bioisostere for other common functionalities like the trifluoromethyl, tert-butyl, or nitro groups, enabling fine-tuning of a molecule's steric and electronic properties to optimize its biological activity.[4][5]
These properties have led to the exploration of SF₅-containing compounds in various therapeutic areas, including the development of antibacterial, antiviral, and antischistosomal agents, as well as modulators for various receptors.[2][5]
Reaction Mechanism: A Photo-Induced Radical Pathway
The photo-induced hydroxypentafluorosulfanylation of alkenes proceeds through a radical-mediated mechanism, initiated by the photolytic cleavage of pentafluorosulfanyl chloride (SF₅Cl).[6] This process is notable for its metal-free conditions and the use of molecular oxygen as the source of the hydroxyl group.[6][7]
The proposed mechanism involves the following key steps:
-
Initiation: Upon irradiation with light (e.g., 365 nm LEDs), SF₅Cl undergoes homolytic cleavage to generate a highly reactive pentafluorosulfanyl radical (•SF₅).
-
Propagation:
-
The •SF₅ radical adds to the alkene double bond to form a carbon-centered radical intermediate.
-
This radical intermediate is then trapped by molecular oxygen (O₂) to form a peroxyl radical.
-
The peroxyl radical can then undergo further reactions, including hydrogen atom abstraction (potentially from the solvent or trace water) and subsequent reduction to yield the final hydroxypentafluorosulfanylated product.
-
Experimental Protocols and Considerations
The following protocols are based on established, mild, and operationally simple procedures for the photo-induced hydroxypentafluorosulfanylation of alkenes.[6]
General Reaction Setup
A typical experimental setup involves a reaction vessel (e.g., a vial or Schlenk tube) equipped with a magnetic stir bar. The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions. A light source, such as a 365 nm LED lamp, is positioned at a fixed distance from the reaction vessel to ensure consistent irradiation.
Detailed Protocol for the Hydroxypentafluorosulfanylation of Styrene
This protocol provides a specific example for the reaction with styrene.
Materials:
-
Styrene (1.0 equiv)
-
Pentafluorosulfanyl chloride (SF₅Cl) solution (e.g., ~0.3 M in n-hexane, 2.0 equiv)
-
Water (H₂O) (1.0 equiv)
-
Dichloromethane (DCM) (to make a final alkene concentration of ~0.1 M)
-
Oxygen (O₂) (balloon)
-
Nitrogen (N₂) or Argon (Ar)
-
Reaction vial with a magnetic stir bar
-
365 nm LED lamp
Procedure:
-
To a reaction vial containing a magnetic stir bar, add styrene (0.05 mmol, 1.0 equiv), dichloromethane (0.5 mL), and water (0.05 mmol, 1.0 equiv).
-
Seal the vial and degas the mixture by bubbling with nitrogen or argon for 10-15 minutes.
-
Introduce an oxygen atmosphere by evacuating and backfilling with an O₂ balloon.
-
Add the SF₅Cl solution (0.1 mmol, 2.0 equiv, ~0.3 M in n-hexane) to the reaction mixture.
-
Place the sealed vial at a defined distance from the 365 nm LED lamp and begin irradiation with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or ¹⁹F NMR spectroscopy. The reaction is typically complete within 4 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired pentafluorosulfanyl alcohol.
Substrate Scope and Data Presentation
This photo-induced hydroxypentafluorosulfanylation method is applicable to a wide range of alkenes, including various substituted styrenes and α,β-unsaturated esters and amides.[6] The reaction generally proceeds with good to excellent yields.
| Entry | Alkene Substrate | Product | Yield (%) |
| 1 | Styrene | 2-pentafluorosulfanyl-1-phenylethan-1-ol | 85 |
| 2 | 4-Methylstyrene | 1-(p-tolyl)-2-(pentafluorosulfanyl)ethan-1-ol | 89 |
| 3 | 4-Methoxystyrene | 1-(4-methoxyphenyl)-2-(pentafluorosulfanyl)ethan-1-ol | 82 |
| 4 | 4-Chlorostyrene | 1-(4-chlorophenyl)-2-(pentafluorosulfanyl)ethan-1-ol | 78 |
| 5 | Methyl acrylate | Methyl 3-hydroxy-2-(pentafluorosulfanyl)propanoate | 75 |
| 6 | N,N-Dimethylacrylamide | 3-hydroxy-N,N-dimethyl-2-(pentafluorosulfanyl)propanamide | 72 |
Table 1. Substrate scope and yields for the photo-induced hydroxypentafluorosulfanylation of various alkenes. Data adapted from reference[6].
Safety and Handling Considerations
-
Pentafluorosulfanyl chloride (SF₅Cl): SF₅Cl is a reactive and potentially hazardous gas. It is typically handled as a solution in a suitable solvent (e.g., n-hexane).[8] All manipulations should be performed in a well-ventilated fume hood.
-
Pressurized Systems: Reactions involving gases should be conducted in appropriate pressure-rated vessels.
-
Photochemical Reactions: Ensure proper shielding from the light source to avoid eye exposure.
Conclusion and Future Outlook
The photo-induced hydroxypentafluorosulfanylation of alkenes represents a significant advancement in the field of organofluorine chemistry. This method provides a practical and efficient route to valuable SF₅-containing building blocks, which are poised to accelerate the discovery of new pharmaceuticals and advanced materials.[6][11] The operational simplicity and mild reaction conditions make this protocol highly attractive for both academic and industrial research settings. Future research will likely focus on expanding the substrate scope to include more complex and functionalized alkenes, as well as exploring asymmetric variations of this transformation.
References
- 1. New SF?<sub>5</sub>-containing building blocks and their application in medicinal chemistry [morressier.com]
- 2. researchgate.net [researchgate.net]
- 3. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 4. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Photo-induced hydroxypentafluorosulfanylation of alkenes with SF5Cl and oxygen gas and their further derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pentafluorosulfanyl group: an emerging tool in optoelectronic materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(pentafluorosulfanyl)phenol
Introduction
The pentafluorosulfanyl (SF₅) group has emerged as a critical substituent in medicinal chemistry and materials science, often referred to as a "super-trifluoromethyl" group due to its enhanced electronegativity, metabolic stability, and lipophilicity.[1][2] 4-(pentafluorosulfanyl)phenol is a key building block for introducing this valuable moiety. However, its synthesis is fraught with challenges stemming from the unique and robust nature of the S-F bonds and the harsh conditions often required for its introduction.[3]
This technical support guide provides researchers, scientists, and drug development professionals with a dedicated resource for navigating the complexities of synthesizing this compound. It is structured in a question-and-answer format to directly address common issues, offering field-proven insights and troubleshooting strategies to streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: Why is the pentafluorosulfanyl (SF₅) group so difficult to introduce directly onto a phenol ring?
A1: The direct introduction of the SF₅ group onto an aromatic ring, especially an electron-rich one like phenol, is exceptionally challenging for several reasons. The reagents typically used, such as sulfur tetrafluoride (SF₄) and a fluoride source, are highly reactive and require specialized handling.[4] Furthermore, the reaction conditions are often harsh and incompatible with the sensitive hydroxyl group of phenol, which can be oxidized or lead to undesired side reactions. The extreme stability of the S-F bonds in the SF₅ group means that its formation is not always thermodynamically favored under conditions that preserve other functional groups.[5] Consequently, most successful syntheses rely on precursors that already contain the SF₅ moiety.
Q2: What are the primary synthetic strategies for preparing this compound?
A2: Given the difficulty of direct pentafluorosulfanylation, the most common and practical routes involve the transformation of a pre-functionalized SF₅-aromatic compound. A widely adopted strategy is the hydrolysis of a diazonium salt derived from 4-(pentafluorosulfanyl)aniline. Another emerging method involves a [4+2] Diels-Alder cycloaddition between an electron-rich diene and an SF₅-alkyne, which provides a convergent route to SF₅-phenols.[6] The choice of strategy often depends on the availability of starting materials and the desired scale of the reaction.
Q3: How stable is this compound under typical laboratory conditions?
A3: The this compound molecule is remarkably stable. The SF₅ group is known for its high thermal and chemical robustness, resisting degradation under a wide range of conditions, including strongly acidic and basic environments.[5][7] The compound itself is a solid that should be stored in a dark place under an inert atmosphere at 2-8°C to ensure long-term stability.[8] This high stability is a key advantage, making it a durable building block in multi-step syntheses.
Q4: What are the critical safety precautions when working with SF₅ precursors and reagents?
A4: Safety is paramount. Reagents like sulfur tetrafluoride (SF₄) are hazardous gases that require specialized apparatus for handling.[4] Pentafluorosulfanyl chloride (SF₅Cl), another common precursor, is also toxic and requires careful handling in a well-ventilated fume hood.[9] When performing diazotization reactions, it is crucial to maintain low temperatures (typically 0-5 °C) as diazonium salts can be explosive when isolated or heated. Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Synthesis Workflow Overview
The following diagram illustrates a common synthetic workflow for preparing this compound starting from 4-(pentafluorosulfanyl)aniline.
Caption: General workflow for synthesizing this compound.
Troubleshooting Guide: Synthesis from 4-(pentafluorosulfanyl)aniline
This section addresses specific issues that may arise during the two-step synthesis involving diazotization and hydrolysis.
Problem 1: Low yield or incomplete consumption of starting material during the diazotization of 4-(pentafluorosulfanyl)aniline.
-
Probable Cause A: Incomplete formation of nitrous acid (HNO₂).
-
Scientific Rationale: Nitrous acid is generated in situ from sodium nitrite and a strong acid. The reaction is temperature-dependent and requires sufficient acidity to proceed to completion.
-
Solution: Ensure the reaction mixture is maintained between 0-5 °C. Use a sufficient excess of a strong acid like HCl. Add the aqueous solution of sodium nitrite slowly and dropwise to the aniline solution to maintain temperature and allow for controlled HNO₂ generation.[10]
-
-
Probable Cause B: Premature decomposition of the diazonium salt.
-
Scientific Rationale: Aryl diazonium salts are notoriously unstable at elevated temperatures. The strongly electron-withdrawing SF₅ group can further destabilize the C-N bond, making the diazonium intermediate particularly sensitive.
-
Solution: Strictly maintain the reaction temperature below 5 °C throughout the diazotization process. Use the freshly prepared diazonium salt solution immediately in the subsequent hydrolysis step without attempting to isolate it.[10]
-
Problem 2: Formation of significant colored impurities (often red or brown) during the hydrolysis step.
-
Probable Cause: Azo coupling side reaction.
-
Scientific Rationale: The highly reactive diazonium salt can act as an electrophile and attack an unreacted molecule of 4-(pentafluorosulfanyl)aniline (which is a nucleophile) to form a colored azo compound. This is more likely if the diazotization was incomplete or if the pH is not sufficiently acidic.
-
Solution: Ensure the diazotization reaction goes to completion before hydrolysis. The hydrolysis step is typically performed by adding the cold diazonium salt solution to hot aqueous acid. This procedure ensures that the diazonium salt reacts with water immediately upon addition, minimizing its concentration and the opportunity for azo coupling.
-
Caption: Troubleshooting decision tree for the hydrolysis step.
Problem 3: Difficulty in purifying the final this compound product.
-
Probable Cause: Co-elution of non-polar byproducts or starting material with the product during column chromatography.
-
Scientific Rationale: While the phenol is polar, the highly lipophilic SF₅ group can impart significant non-polar character to the molecule, leading to chromatographic behavior that is sometimes closer to its aniline precursor than expected.
-
Solution: Use a gradient elution method for silica gel chromatography, starting with a less polar solvent system (e.g., 5% Ethyl Acetate in Hexane) and gradually increasing the polarity (e.g., to 20-30% Ethyl Acetate). This will help separate the slightly more polar phenol product from the less polar aniline and any non-polar impurities. Recrystallization from a hexane/dichloromethane solvent system can also be an effective alternative.
-
Physicochemical Property Comparison
The introduction of the SF₅ group significantly alters the properties of the parent phenol molecule, especially when compared to its more common trifluoromethyl (CF₃) analog.
| Property | Phenol | 4-(trifluoromethyl)phenol | This compound | Rationale & Reference |
| Molecular Weight | 94.11 g/mol | 162.11 g/mol | 220.16 g/mol | Increased mass from fluorine and sulfur atoms.[11][12] |
| logP (Octanol-Water) | 1.46 | ~2.5 | ~3.3 - 3.6 | The SF₅ group is significantly more lipophilic than CF₃, which can improve membrane permeability.[1][13] |
| pKa | 9.95 | 7.6 | ~6.5 - 7.0 (Estimated) | The SF₅ group is a much stronger electron-withdrawing group than CF₃, increasing the acidity of the phenolic proton.[1] |
| Chemical Stability | Prone to oxidation | High | Very High | Strong S-F bonds confer exceptional resistance to chemical and thermal degradation.[2][5] |
Detailed Experimental Protocol
Synthesis of this compound via Diazotization-Hydrolysis
Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments.
Step 1: Diazotization of 4-(pentafluorosulfanyl)aniline
-
To a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 4-(pentafluorosulfanyl)aniline (e.g., 5.0 g, 22.8 mmol) and 50 mL of 3M aqueous hydrochloric acid.
-
Cool the resulting suspension to 0 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (NaNO₂) (e.g., 1.74 g, 25.1 mmol) in 10 mL of cold deionized water.
-
Add the sodium nitrite solution dropwise to the aniline suspension over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C. The formation of a clear solution indicates the successful formation of the diazonium salt. Use this solution immediately in the next step.
Step 2: Hydrolysis of the Diazonium Salt
-
In a separate 500 mL flask, prepare a solution of 50 mL concentrated sulfuric acid in 100 mL of deionized water. Heat this solution to boiling (approx. 110-120 °C).
-
Slowly add the cold diazonium salt solution from Step 1 to the boiling acidic solution. Vigorous nitrogen gas evolution will be observed.
-
After the addition is complete, maintain the reaction mixture at reflux for 1 hour to ensure complete hydrolysis.
-
Cool the reaction mixture to room temperature and then further in an ice bath.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 75 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Step 3: Purification
-
Purify the crude solid by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate (e.g., starting from 95:5 and gradually increasing to 80:20).
-
Combine the fractions containing the pure product (monitor by TLC) and remove the solvent in vacuo to yield this compound as a white to off-white solid.
References
- Rowan. (n.d.). The Pentafluorosulfanyl Group (SF5).
-
Librando, V., et al. (2005). Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation. PubMed. [Link]
- BenchChem. (2025). Technical Support Center: Stability of SF5-Functionalized Molecules.
-
Wikipedia. (n.d.). Pentafluorosulfanylbenzene. Retrieved from Wikipedia. [Link]
-
Welter, C., et al. (2020). Pentafluorosulfanyl group: an emerging tool in optoelectronic materials. RSC Publishing. [Link]
-
Vida, N., et al. (2014). Synthesis of aliphatic sulfur pentafluorides by oxidation of SF₅-containing anisole, phenols, and anilines. PubMed. [Link]
- Dolbier, W. R., et al. (2004). Method for incorporation of pentafluorosulfanyl (sf5) substituents into aliphatic and aromatic compounds.
-
Beier, P., et al. (2014). Synthesis of Aliphatic Sulfur Pentafluorides by Oxidation of SF5-Containing Anisole, Phenols, and Anilines. ResearchGate. [Link]
-
Lim, J., et al. (2018). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. PubMed Central. [Link]
-
Beier, P., et al. (2016). Synthesis of Aliphatic Sulfur Pentafluorides by Oxidation of SF5‑Containing Anisole, Phenols, and Anilines. ACS Figshare. [Link]
-
Röschenthaler, G.-V., et al. (2022). Straightforward Pentafluorosulfanylation for Molecular Design. ChemRxiv. [Link]
-
Sani, M., & Zanda, M. (2022). Pentafluorosulfanyl Group: An Emerging Tool in Optoelectronic Materials. ResearchGate. [Link]
-
Tlili, A., et al. (2025). Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction. ACS Organic & Inorganic Au. [Link]
-
Kim, J., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. MDPI. [Link]
-
Kim, J., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. PubMed Central. [Link]
-
Akagi, T., et al. (2021). Recent Advances in Sulfur Tetrafluoride Chemistry: Syntheses, Structures, and Applications. ResearchGate. [Link]
-
Wikipedia. (n.d.). Fluorination by sulfur tetrafluoride. Retrieved from Wikipedia. [Link]
-
Pitts, C. R., et al. (2019). Making the SF5 Group More Accessible: A Gas‐Reagent‐Free Approach to Aryl Tetrafluoro‐λ‐sulfanyl Chlorides. ResearchGate. [Link]
-
Wikipedia. (n.d.). 4-Aminophenol. Retrieved from Wikipedia. [Link]
-
Beier, P., et al. (2004). A New Synthesis of Pentafluorosulfanylbenzene. ResearchGate. [Link]
-
Sani, M., & Zanda, M. (2022). Chemistry of Pentafluorosulfanyl Derivatives and Related Analogs: From Synthesis to Applications. OUCI. [Link]
-
Cobb, S. L., et al. (2018). Synthesis of pentafluorosulfanyl (SF 5 ) containing aromatic amino acids. ResearchGate. [Link]
-
Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. ACS Publications. [Link]
- Black, W. C. (1999). Diazotization of amines.
-
PubChem. (n.d.). 4-Aminophenol. Retrieved from PubChem. [Link]
-
Al-Dahhan, W. H. A., et al. (2021). Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method. MDPI. [Link]
-
Al-Abachi, A. M., & Al-Ghabsha, T. S. (2014). Exploiting the diazotization reaction of 4-aminoacetophenone for Methyldopa determination. Baghdad Science Journal. [Link]
- BenchChem. (2025). An In-depth Technical Guide to the Diazotization Reactions for the Preparation of 5-(4-Bromophenyl)furan-2-carbaldehyde.
Sources
- 1. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 2. Pentafluorosulfanyl group: an emerging tool in optoelectronic materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Fluorination by sulfur tetrafluoride - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pentafluorosulfanylbenzene - Wikipedia [en.wikipedia.org]
- 8. This compound | 774-94-7 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Page loading... [guidechem.com]
- 12. 4-Aminophenol | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reactions with 4-(Pentafluorosulfanyl)phenol
Welcome to the technical support center for 4-(pentafluorosulfanyl)phenol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging the unique properties of the pentafluorosulfanyl (SF₅) group in their synthetic endeavors. The SF₅ moiety is an exceptional bioisostere for groups like trifluoromethyl and tert-butyl, offering high electronegativity, remarkable chemical and thermal stability, and increased lipophilicity.[1][2] These properties make it highly attractive for modulating the pharmacokinetic and pharmacodynamic profiles of novel compounds.[3]
However, the same electronic properties that make the SF₅ group so valuable also introduce distinct synthetic challenges.[1] This guide provides in-depth, field-proven insights to help you troubleshoot common issues and improve the yield and efficiency of your reactions involving this compound.
Section 1: Understanding the Core Reactivity of this compound
Before troubleshooting specific reactions, it is crucial to understand the fundamental electronic and chemical nature of this building block.
Q1: How does the SF₅ group electronically influence the reactivity of the phenol ring?
The reactivity of this compound is governed by a compelling electronic tug-of-war between its two substituents:
-
The Pentafluorosulfanyl (SF₅) Group: This is one of the most powerfully electron-withdrawing groups known in organic chemistry.[2] Through a strong negative inductive effect (-I), it significantly reduces the electron density of the aromatic ring. This deactivates the ring towards electrophilic aromatic substitution (EAS), making reactions like nitration or halogenation more challenging than on phenol itself.[4][5]
-
The Hydroxyl (-OH) Group: Conversely, the hydroxyl group is a strong activating group. It donates electron density to the ring via a positive mesomeric effect (+M), primarily at the ortho and para positions. It is a classic ortho-, para- director in EAS reactions.[5]
The net effect is a highly polarized ring where the positions ortho to the hydroxyl group are the most electron-rich and thus the most susceptible to electrophilic attack, despite the overall deactivation by the SF₅ group. Furthermore, the strong electron withdrawal by the SF₅ group increases the acidity of the phenolic proton compared to phenol.
Q2: What are the primary stability concerns when working with this compound?
While the SF₅ group itself is exceptionally robust and resistant to thermal and chemical degradation[1][6], the molecule as a whole has two main vulnerabilities:
-
Oxidation of the Phenol: Phenols are susceptible to oxidation, which can be exacerbated by harsh reaction conditions (e.g., strong acids, high temperatures, or oxidizing agents). This can lead to the formation of colored impurities, quinone-like structures, or even ring-opening under severe conditions, significantly reducing the yield of the desired product.[7][8][9]
-
Acid-Catalyzed Ether Cleavage: If the phenol has been converted to an ether derivative (e.g., an anisole) to enhance reactivity, this C-O bond can be cleaved under strong acidic conditions, particularly with hydrohalic acids like HBr or HI.[10][11] This is a critical consideration during reaction workup or subsequent synthetic steps.
Section 2: Troubleshooting Guide for Common Reactions
This section addresses specific, high-frequency issues encountered during key transformations of this compound.
A. Electrophilic Aromatic Substitution (EAS)
Q: My electrophilic aromatic substitution (e.g., nitration, bromination) on this compound is failing or giving very low yields. What are the causes and how can I fix it?
This is a common challenge stemming directly from the molecule's electronic profile.
-
Problem: Low or no conversion to the desired product.
-
Primary Cause: Insufficient electrophilic activation to overcome the deactivating effect of the SF₅ group. The energy barrier for the rate-determining step—the formation of the Wheland intermediate—is too high under standard conditions.[4]
-
Solution 1: Increase Reaction Severity (with caution). Gradually increase the temperature or use a stronger Lewis acid catalyst. This provides the necessary energy to overcome the activation barrier. However, this approach risks decomposition and oxidation. It is crucial to monitor the reaction closely by TLC or LC-MS.
-
Solution 2: Enhance Ring Activation via O-Alkylation. The most reliable strategy is to convert the phenol to its methyl ether, 4-(pentafluorosulfanyl)anisole. The methoxy group (-OCH₃) is a more powerful activating group than the hydroxyl group, which significantly lowers the activation energy for EAS. The ether is also less prone to oxidation. The methyl group can be readily cleaved later using reagents like BBr₃ to regenerate the phenol. (See Protocol 1).
-
-
Problem: Formation of multiple products and poor regioselectivity.
-
Primary Cause: While the hydroxyl group strongly directs ortho, steric hindrance from the adjacent SF₅ group or competing electronic factors can lead to mixtures.
-
Solution: Employ a Directing Group Strategy. Using a bulkier protecting group on the oxygen, such as a benzyl or silyl ether, can sterically hinder the ortho positions, thereby increasing selectivity for substitution at the other ortho position (C3 or C5).
-
Caption: Decision tree for troubleshooting electrophilic aromatic substitution.
B. O-Alkylation and O-Acylation (Ether/Ester Formation)
Q: I am struggling to achieve full conversion in my Williamson ether synthesis with this compound. What can I do to improve the yield?
-
Problem: The reaction stalls and starting material remains.
-
Primary Cause: Incomplete deprotonation of the phenol. Due to the SF₅ group's electron-withdrawing nature, the pKa of this compound is lower (more acidic) than phenol. However, achieving full, irreversible deprotonation is key to generating the nucleophilic phenoxide. Common bases like K₂CO₃ or Cs₂CO₃ may result in an unfavorable equilibrium.
-
Solution 1: Use a Stronger Base. Employ a non-nucleophilic, strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an anhydrous aprotic solvent (e.g., THF, DMF). This will quantitatively deprotonate the phenol, driving the reaction forward.
-
Solution 2: Enhance the Electrophile's Reactivity. Switch from less reactive alkyl chlorides or bromides to more reactive alkyl iodides or triflates. This increases the rate of the Sₙ2 reaction.
-
Solution 3: Optimize the Solvent. Use a polar aprotic solvent like DMF or DMSO. These solvents solvate the cation of the base (e.g., Na⁺) but not the phenoxide anion, leaving it "naked" and more nucleophilic.
-
C. Palladium-Catalyzed Cross-Coupling Reactions
Q: How can I prepare my this compound for a Suzuki-Miyaura coupling, and what are the common pitfalls?
The phenolic hydroxyl group is not a suitable leaving group for cross-coupling. It must first be converted into a group that is active in the palladium catalytic cycle.
-
Problem: How to make the phenol reactive for cross-coupling.
-
Cause: The C-O bond of a phenol is very strong and does not readily undergo oxidative addition to a Pd(0) center.
-
Solution: Convert -OH to a Tristate or Nonaflate. The most common and effective strategy is to convert the phenol to an aryl trifluoromethanesulfonate (triflate, -OTf) or nonafluorobutanesulfonate (nonaflate, -ONf). These are excellent leaving groups. This is typically achieved by reacting the phenol with triflic anhydride (Tf₂O) or nonaflyl fluoride in the presence of a non-nucleophilic base like pyridine or triethylamine. (See Protocol 2).
-
-
Problem: The Suzuki coupling of the resulting aryl triflate proceeds with low yield.
-
Cause 1: Catalyst/Ligand Mismatch. The electron-deficient nature of the 4-(pentafluorosulfanyl)phenyl triflate can make the oxidative addition step sluggish.
-
Solution 1: Screen a panel of modern palladium catalysts and phosphine ligands. Electron-rich, bulky biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are often superior to traditional ligands like PPh₃ for these challenging substrates.[12]
-
Cause 2: Protodeboronation of the Boronic Acid. The boronic acid coupling partner can be sensitive to moisture and base, leading to its decomposition before it can participate in the catalytic cycle.
-
Solution 2: Use rigorously anhydrous and degassed solvents. A common effective base is K₃PO₄. Sometimes, using a boronic ester (e.g., a pinacol ester) can improve stability and yield.
-
Caption: General pathway for utilizing 4-(SF₅)phenol in Suzuki coupling.
Section 3: Frequently Asked Questions (FAQs)
Q1: How stable is the SF₅ group to common strong acids (e.g., TFA, conc. HCl) and strong bases (e.g., NaH, n-BuLi)? The SF₅ group itself is exceptionally stable and generally does not degrade under conditions commonly used for workups or reactions.[1][13] However, you must always consider the stability of other functional groups in your molecule, which are far more likely to be the point of failure.[13]
Q2: What is the most modern and efficient way to synthesize the this compound starting material itself? While classical methods starting from nitro-SF₅-arenes exist[14], recent advances in cycloaddition chemistry have proven highly effective. A [4+2] Diels-Alder reaction between an activated diene and an SF₅-substituted alkyne offers a highly convergent and regioselective route to substituted SF₅-phenols, often in a single step from complex precursors.[14][15]
Q3: My purified product containing the SF₅-phenol moiety darkens over time. Why is this happening? This is almost certainly due to slow air oxidation of the sensitive phenol group. To ensure long-term stability, store your compound under an inert atmosphere (argon or nitrogen), protected from light, and preferably at low temperatures (-20 °C).
Q4: Are there viable synthetic strategies that avoid direct functionalization of this compound? Absolutely. A powerful alternative is a "late-stage functionalization" approach. You can begin with a more robust precursor, such as 1-bromo-4-(pentafluorosulfanyl)benzene. Perform your desired reaction (e.g., Suzuki coupling, Buchwald-Hartwig amination) on the bromo-derivative.[16] In a final step, you can then introduce the phenol functionality, for example, by converting a pre-installed methoxy group back to a hydroxyl group using BBr₃.
Section 4: Key Experimental Protocols
Protocol 1: O-Methylation of this compound
-
Causality: This protocol converts the phenol to a more electron-rich anisole, which is more reactive in EAS and less prone to oxidation. Sodium hydride ensures complete formation of the nucleophilic phenoxide.
-
To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 equiv).
-
Dissolve the phenol in anhydrous DMF (approx. 0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes. Effervescence (H₂ gas) should be observed.
-
Add methyl iodide (MeI, 1.5 equiv) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Triflation of this compound for Cross-Coupling
-
Causality: This protocol transforms the inert C-O bond of the phenol into a C-OTf bond, creating an excellent leaving group for Pd-catalyzed cross-coupling reactions. Pyridine acts as a non-nucleophilic base to neutralize the triflic acid byproduct.
-
To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 equiv).
-
Dissolve the phenol in anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine (2.0 equiv) via syringe.
-
Add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv) dropwise via syringe over 10 minutes. The solution may turn color.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash sequentially with cold 1 M HCl (2x), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting 4-(pentafluorosulfanyl)phenyl triflate is often used in the next step without further purification, but can be purified by column chromatography if necessary.
Table 1: Comparative Data for Reaction Conditions
| Reaction Type | Common Issue | Standard Conditions | Recommended Improvement | Rationale |
| Nitration (EAS) | Low Yield | HNO₃, H₂SO₄, 0 °C | 1. O-Methylation2. HNO₃, Ac₂O, 0 °C | -OCH₃ is a stronger activator than -OH. |
| Ether Synthesis | Stalled Reaction | K₂CO₃, MeI, Acetone | NaH, MeI, Anhydrous DMF | Stronger base ensures full deprotonation. |
| Suzuki Coupling | No Reaction | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O | 1. Triflation2. Pd₂(dba)₃, SPhos, K₃PO₄, Dioxane | Triflate is a competent leaving group; modern ligands accelerate oxidative addition. |
References
- Rowan. (n.d.). The Pentafluorosulfanyl Group (SF5).
-
Vida, N., Pastýříková, T., Klepetářová, B., & Beier, P. (2014). Synthesis of aliphatic sulfur pentafluorides by oxidation of SF₅-containing anisole, phenols, and anilines. The Journal of Organic Chemistry, 79(18), 8906–8911. Available at: [Link]
-
Vida, N., Pastýříková, T., Klepetářová, B., & Beier, P. (2014). Synthesis of Aliphatic Sulfur Pentafluorides by Oxidation of SF5-Containing Anisole, Phenols, and Anilines. American Chemical Society. Available at: [Link]
- BenchChem. (n.d.). Catalytic Methods for SF5Cl-Mediated Reactions: Application Notes and Protocols.
-
Dalvit, C., & Vulpetti, A. (2019). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. RSC Medicinal Chemistry. Available at: [Link]
-
Rocaboy, F., El Sater, M. A., Han, L., Welsch, S., Khrouz, L., Monnereau, C., Médebielle, M., Blanchard, N., & Bizet, V. (2025). Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction. ACS Organic & Inorganic Au. Available at: [Link]
- Enamine. (n.d.). SF5-containing building blocks.
-
Pike, S. D., & Weller, A. S. (2018). Pentafluorosulfanyl group: an emerging tool in optoelectronic materials. Journal of Materials Chemistry C. Available at: [Link]
-
Rocaboy, F., El Sater, M. A., Han, L., Welsch, S., Khrouz, L., Monnereau, C., Médebielle, M., Blanchard, N., & Bizet, V. (2025). Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction. National Institutes of Health. Available at: [Link]
-
Lin, J., et al. (2018). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. National Institutes of Health. Available at: [Link]
-
Lin, J., et al. (2018). Synthesis of pentafluorosulfanyl (SF 5 ) containing aromatic amino acids. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Ether cleavage. Available at: [Link]
- BenchChem. (n.d.). Technical Support Center: Stability of SF5-Functionalized Molecules.
-
Beier, P., et al. (2014). Synthesis of Aliphatic Sulfur Pentafluorides by Oxidation of SF5-Containing Anisole, Phenols, and Anilines. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). The oxidative degradation of phenol via in situ H2O2 synthesis using Pd supported Fe-modified ZSM-5 catalysts. Available at: [Link]
-
Lamoureux, G., & Arias-Álvarez, C. (2020). Grids I: Electrophilic Aromatic Substitution. Educación Química. Available at: [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Available at: [Link]
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Technical Support Center: Purification of 4-(pentafluorosulfanyl)phenol
Welcome to the technical support center for the purification of 4-(pentafluorosulfanyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for obtaining high-purity this compound. Here, we address common challenges and provide detailed protocols and troubleshooting guides based on established purification principles and field-proven insights.
The pentafluorosulfanyl (SF₅) group is increasingly utilized in medicinal chemistry and materials science due to its unique electronic and steric properties, often being referred to as a "super-trifluoromethyl group"[1]. The reliable purification of SF₅-containing building blocks like this compound is therefore a critical step in many synthetic workflows. This guide will equip you with the necessary knowledge to confidently purify this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that I should be aware of during purification?
A1: this compound is a solid at room temperature with a molecular weight of 220.16 g/mol [2]. It is important to note its acidic phenolic proton, which can influence its solubility and interaction with different chromatography media. The compound should be stored in a dark place, under an inert atmosphere, at 2-8°C to ensure its stability[2]. Due to its fluorine content, it can be readily monitored by ¹⁹F NMR spectroscopy, which is a powerful tool for assessing purity.
Q2: What are the primary safety precautions I should take when handling this compound?
A2: this compound is a hazardous substance. It is classified as toxic if swallowed or inhaled[2]. Therefore, it is imperative to handle this compound in a well-ventilated fume hood at all times. Personal protective equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves, must be worn. Avoid generating dust. In case of accidental contact with skin or eyes, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.
Q3: Which analytical techniques are most suitable for assessing the purity of this compound?
A3: A combination of techniques is recommended for a comprehensive purity assessment.
-
Thin-Layer Chromatography (TLC): An excellent and rapid method for monitoring the progress of a purification, particularly for column chromatography. A common eluent system is a mixture of hexane and ethyl acetate[3][4].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for structural confirmation and purity assessment. The presence of the SF₅ group makes ¹⁹F NMR particularly informative.
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive method for quantitative purity analysis.
-
Mass Spectrometry (MS): Useful for confirming the molecular weight of the purified compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor separation during column chromatography (streaking or overlapping spots on TLC) | 1. Inappropriate solvent system: The polarity of the eluent may be too high or too low. 2. Column overloading: Too much crude material was loaded onto the column. 3. Acidic nature of silica gel: The phenolic proton may be interacting with the silica, causing streaking. 4. Insoluble impurities: The crude material may not have fully dissolved before loading. | 1. Optimize the eluent system using TLC. Aim for an Rf value of 0.25-0.35 for the desired compound in a hexane/ethyl acetate mixture[5]. 2. Reduce the amount of material loaded. A general rule is to use a silica gel to crude material ratio of 50:1 to 100:1 by weight. 3. Deactivate the silica gel. This can be done by adding a small amount of a mild base like triethylamine (0.1-1%) to the eluent. 4. Ensure complete dissolution of the sample. If the sample is not soluble in the eluent, it can be "dry loaded" by adsorbing it onto a small amount of silica gel before adding it to the column. |
| Low recovery of the compound after purification | 1. Compound is too polar and is retained on the column. 2. Decomposition on silica gel. 3. Loss during solvent removal. | 1. Gradually increase the polarity of the eluent. A gradient elution from a less polar to a more polar solvent system can help elute highly retained compounds. 2. Consider using a less acidic stationary phase such as alumina or deactivated silica. 3. Use rotary evaporation at a moderate temperature and pressure. Avoid excessive heat, which could lead to sublimation and loss of the product. |
| Crystals do not form during recrystallization | 1. Solution is not supersaturated. 2. Inappropriate solvent or solvent mixture. 3. Presence of impurities that inhibit crystallization. | 1. Concentrate the solution slowly. If using a solvent pair, add the anti-solvent dropwise to the point of persistent cloudiness, then warm to redissolve before slow cooling. 2. Experiment with different solvents. Good recrystallization solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For a polar compound like a phenol, consider solvents like toluene, heptane/ethyl acetate, or even water. 3. Pre-purify the material by column chromatography to remove impurities that may be hindering crystal formation. |
| Product appears as an oil instead of a solid | 1. Presence of residual solvent. 2. Melting point is below room temperature due to impurities. | 1. Dry the product under high vacuum for an extended period. Gentle heating under vacuum can help remove stubborn solvents. 2. Further purification is necessary. Re-subject the material to column chromatography or attempt recrystallization from a different solvent system. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This is the most commonly cited method for purifying SF₅-containing aromatic compounds.
1. Preliminary TLC Analysis:
- Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
- Spot the solution on a silica gel TLC plate.
- Develop the plate in various hexane/ethyl acetate mixtures (e.g., 9:1, 4:1, 2:1).
- Visualize the spots under UV light (254 nm).
- The optimal eluent system will give an Rf value of approximately 0.25-0.35 for the product spot[5].
2. Column Preparation:
- Select a glass column of appropriate size.
- Prepare a slurry of silica gel in the chosen eluent (the least polar mixture if using a gradient).
- Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
- Ensure the silica bed is level and free of cracks or air bubbles.
3. Sample Loading:
- Wet Loading: Dissolve the crude material in a minimal amount of the eluent and carefully pipette it onto the top of the silica bed.
- Dry Loading: Dissolve the crude material in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.
4. Elution and Fraction Collection:
- Carefully add the eluent to the column.
- Apply gentle pressure to begin elution.
- Collect fractions in test tubes or vials.
- Monitor the elution process by TLC analysis of the collected fractions.
5. Product Isolation:
- Combine the fractions containing the pure product.
- Remove the solvent using a rotary evaporator.
- Dry the purified solid under high vacuum.
Protocol 2: Purification by Recrystallization
This protocol is based on general principles and should be optimized for this compound.
1. Solvent Selection:
- Test the solubility of the crude material in small amounts of various solvents at room temperature and upon heating.
- Ideal solvents will show low solubility at room temperature and high solubility when hot.
- Consider single solvents (e.g., toluene, heptane) or solvent pairs (e.g., ethyl acetate/hexane, dichloromethane/hexane).
2. Recrystallization Procedure:
- Place the crude solid in an Erlenmeyer flask.
- Add a minimal amount of the chosen hot solvent to just dissolve the solid.
- If using a solvent pair, dissolve the solid in the "good" solvent and add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify.
- Allow the solution to cool slowly to room temperature.
- If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of cold solvent.
- Dry the crystals under high vacuum.
References
-
Beier, P., Pastýříková, T., & Klepetářová, B. (2014). Synthesis of Aliphatic Sulfur Pentafluorides by Oxidation of SF5-Containing Anisole, Phenols, and Anilines. The Journal of Organic Chemistry, 79(18), 8906–8911. [Link][6][7][8]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 2, 2026, from [Link][9]
-
MDPI. (2021). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules, 26(18), 5536. [Link][10]
-
UCLA Chemistry and Biochemistry. (n.d.). 5. Thin Layer Chromatography. Retrieved January 2, 2026, from [Link][3]
-
ResearchGate. (n.d.). Thin layer chromatography (TLC) plate with compounds eluted using an ethyl acetate-hexane mixture. Retrieved January 2, 2026, from [Link][4]
-
René, F., Abd El Sater, M., Blanchard, N., & Bizet, V. (2022). Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction. ACS Organic & Inorganic Au, 2(3), 223–232. [Link][11][12][13]
-
Cheméo. (n.d.). Chemical Properties of Phenol, pentafluoro- (CAS 771-61-9). Retrieved January 2, 2026, from [Link][14]
-
RSC Publishing. (2022). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. RSC Medicinal Chemistry, 13(8), 917-935. [Link][1]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved January 2, 2026, from [Link][15]
-
National Center for Biotechnology Information. (2015). Detection Progress of Selected Drugs in TLC. BioMed Research International, 2015, 890274. [Link][16]
-
Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. Retrieved January 2, 2026, from [Link][5]
-
National Center for Biotechnology Information. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Molecules, 28(12), 4735. [Link][17]
-
Google Patents. (n.d.). CN105384603A - Synthesis method of poly-fluorinated phenol compound. Retrieved January 2, 2026, from [18]
-
National Center for Biotechnology Information. (2015). Characterization of the Sublimation and Vapor Pressure of 2-(2-Nitrovinyl) Furan (G-0) Using Thermogravimetric Analysis: Effects of Complexation with Cyclodextrins. Molecules, 20(8), 15179–15194. [Link][19][20]
-
National Center for Biotechnology Information. (2019). Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization. Molecules, 24(4), 812. [Link][21]
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- 18. CN105384603A - Synthesis method of poly-fluorinated phenol compound - Google Patents [patents.google.com]
- 19. Characterization of the Sublimation and Vapor Pressure of 2-(2-Nitrovinyl) Furan (G-0) Using Thermogravimetric Analysis: Effects of Complexation with Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
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stability of 4-(pentafluorosulfanyl)phenol under reaction conditions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals utilizing 4-(pentafluorosulfanyl)phenol in their synthetic workflows. As Senior Application Scientists, we have compiled this information based on literature and field experience to help you navigate the unique reactivity and stability profile of this valuable building block.
Section 1: General Stability & Handling FAQ
This section addresses the most common initial questions regarding the handling, storage, and inherent stability of this compound.
Question: What is the general stability of the pentafluorosulfanyl (SF₅) group itself?
Answer: The pentafluorosulfanyl (SF₅) group is renowned for its exceptional chemical and thermal stability.[1][2] It is often referred to as a "super-trifluoromethyl group" due to its strong electron-withdrawing nature and robustness.[3] This inherent stability means that under most conditions, the SF₅ moiety itself will remain intact. The primary reactivity and potential instability of this compound stem from the phenol functional group and the aromatic ring.
Question: How should I properly store and handle this compound?
Answer: Proper storage is crucial to maintain the integrity of the compound.
-
Storage Conditions: Store in a tightly sealed container in a dark, cool, and dry place. Recommended storage is at 2-8°C under an inert atmosphere (e.g., argon or nitrogen).[4][5]
-
Handling: this compound is a solid with a melting point of 104-105°C.[6] It is classified as toxic if swallowed or inhaled and is very toxic to aquatic life.[4] Always handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.
Question: What are the key physical and chemical properties I should be aware of?
Answer: Understanding the fundamental properties of the SF₅ group is key to predicting its behavior. The SF₅ group is highly electronegative, with a Hammett constant (σp = 0.68) greater than that of the CF₃ group (σp = 0.53).[7] It is also significantly lipophilic and has a larger steric footprint than a trifluoromethyl group.[7] The phenolic proton is acidic, with a predicted pKa of approximately 8.08, meaning it will be readily deprotonated by common bases.[6]
Section 2: Stability Under Specific Reaction Conditions
This section provides detailed answers to questions about the compound's stability in the presence of various classes of reagents.
Question: How stable is this compound to acidic and basic conditions?
Answer: The stability is highly dependent on the specific conditions and other reagents present.
-
Acidic Conditions: The SF₅-aryl core is generally stable to strong acids. For instance, it has been used as a substrate in concentrated sulfuric acid in the presence of an oxidizing agent.[8][9] However, strongly acidic conditions can promote side reactions if other reactive species are present.
-
Basic Conditions: The primary reaction under basic conditions is the deprotonation of the phenolic hydroxyl group to form the corresponding phenoxide. This phenoxide is significantly more electron-rich and nucleophilic than the parent phenol, making the aromatic ring highly activated towards electrophilic attack and more susceptible to oxidation. While the SF₅ group itself is stable, the increased reactivity of the phenoxide must be carefully managed. In some cases, strong bases in protic solvents like methanol can lead to degradation of similar fluoroaromatic ethers.[10]
Question: Can I use strong oxidizing agents with this compound?
Answer: No, this is a critical incompatibility. The phenolic ring is highly susceptible to oxidation. Strong oxidizing agents, such as 30% hydrogen peroxide in concentrated sulfuric acid or lead tetraacetate, will attack the aromatic ring, leading to dearomatization and ring-opening products.[8][9][11] This is one of the most significant limitations on the reaction conditions for this molecule. If your synthesis requires an oxidation elsewhere in the molecule, the phenol group must be protected.
Question: Is the compound stable to common reducing agents?
Answer: The pentafluorosulfanyl group is exceptionally stable and resistant to reduction. The phenol and aromatic ring are also generally stable to many common reducing conditions. Reagents such as catalytic hydrogenation (e.g., H₂ over Pd/C) or hydride reagents (e.g., NaBH₄) are not expected to affect the this compound moiety. However, as with any new substrate, it is always best practice to first test the reaction on a small scale.
Question: Is this compound compatible with palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira)?
Answer: Yes, the SF₅-aryl scaffold is robust and generally stable under the conditions required for palladium-catalyzed cross-coupling. While the phenol itself would typically be protected or derivatized (e.g., as a triflate) to act as a coupling partner, the SF₅ group is an innocent bystander. Studies on related SF₅-aryl compounds, such as 4-(pentafluorosulfanyl)benzenediazonium salts and bromo-SF₅-arenes, have shown successful participation in Suzuki, Heck, Sonogashira, and Negishi couplings without degradation of the SF₅ group.[12][13]
Section 3: Troubleshooting Guide
This guide provides a problem-solving framework for common issues encountered during reactions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction turns black/tarry, low yield of desired product. | Oxidative decomposition of the phenol/phenoxide. This is the most common failure mode, especially if the reaction is run in air, at elevated temperatures, or in the presence of catalytic metals without proper degassing. | 1. Run the reaction under a strict inert atmosphere (argon or nitrogen).2. Use degassed solvents.3. Consider adding a mild antioxidant if compatible with your reaction.4. Protect the phenol as an ether (e.g., methyl, benzyl) or another suitable group before proceeding. |
| No reaction or incomplete conversion. | 1. Insufficient activation of the phenol: If using a base, it may not be strong enough to fully deprotonate the phenol (pKa ~8.08).2. Steric hindrance: The SF₅ group is sterically bulky, which may hinder the approach of reagents to the ortho positions or the hydroxyl group. | 1. Switch to a stronger base (e.g., NaH, K₂CO₃, Cs₂CO₃) to ensure complete formation of the phenoxide for O-functionalization.2. For reactions on the ring, consider that the SF₅ is a meta-director. For reactions requiring ortho/para approach, steric hindrance may necessitate higher temperatures or longer reaction times. |
| Multiple unexpected side products observed by LCMS/NMR. | Unintended electrophilic aromatic substitution. Under basic conditions, the resulting phenoxide is highly activated and can react with electrophiles present in the reaction mixture, leading to substitution on the ring (primarily ortho to the hydroxyl group). | 1. Protect the phenol group prior to performing reactions involving electrophiles.2. Carefully control reaction stoichiometry and temperature to minimize side reactions.3. Analyze the side products to understand the unintended reaction pathway (e.g., C-alkylation vs. O-alkylation). |
Workflow for Reaction Planning
Use this decision tree to assess the compatibility of your planned reaction with this compound.
Oxidative Decomposition Pathway
The diagram below illustrates the general pathway for the oxidative degradation of this compound, which proceeds via dearomatization and ring-opening.
Section 4: Experimental Protocols
This section provides a sample protocol that considers the stability of this compound.
Protocol: O-Methylation of this compound
This procedure for a standard Williamson ether synthesis highlights the necessary precautions.
Reagents & Equipment:
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methyl iodide (MeI)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask with stir bar
-
Septum and needle for inert gas
-
Standard workup and purification glassware/reagents (e.g., separatory funnel, ethyl acetate, brine, rotary evaporator, silica gel)
Procedure:
-
Inert Atmosphere Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Addition of Base and Solvent: Add anhydrous potassium carbonate (1.5 eq) to the flask. Through the septum, add anhydrous DMF via syringe to create a stirrable suspension (approx. 0.2 M concentration).
-
Phenoxide Formation: Stir the mixture at room temperature for 30 minutes. The base deprotonates the phenol to form the potassium phenoxide in situ.
-
Addition of Electrophile: Add methyl iodide (1.2 eq) dropwise via syringe.
-
Scientist's Note: The phenoxide is a potent nucleophile. Adding the electrophile slowly helps to control any potential exotherm and minimizes side reactions.
-
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LCMS. The reaction is typically complete within 2-4 hours. Check for the disappearance of the starting material.
-
Workup:
-
Once the reaction is complete, quench by slowly adding water.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers and wash with water, followed by brine, to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 4-methoxy-1-(pentafluorosulfanyl)benzene.
Section 5: References
-
Murphy, C. D., et al. (2018). Biodegradation of pentafluorosulfanyl-substituted aminophenol in Pseudomonas spp. Environmental Science and Pollution Research, 25(19), 18483–18491. --INVALID-LINK--
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Guidechem. This compound (CAS No. 774-94-7) SDS. --INVALID-LINK--
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Vida, N., et al. (2016). Synthesis and reactivity of aliphatic sulfur pentafluorides from substituted (pentafluorosulfanyl)benzenes. Beilstein Journal of Organic Chemistry, 12, 110-116. --INVALID-LINK--
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Vida, N., et al. (2014). Synthesis of aliphatic sulfur pentafluorides by oxidation of SF₅-containing anisole, phenols, and anilines. The Journal of Organic Chemistry, 79(18), 8906-8911. --INVALID-LINK--
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Sigma-Aldrich. This compound Product Page. --INVALID-LINK--
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Vida, N., Václavík, J., & Beier, P. (2016). Synthesis and reactivity of aliphatic sulfur pentafluorides from substituted (pentafluorosulfanyl)benzenes. Beilstein Journal of Organic Chemistry, 12, 110–116. --INVALID-LINK--
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René, F., et al. (2025). Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction. ACS Organic & Inorganic Au. --INVALID-LINK--
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Welch, J. T., & Lim, D. S. (2007). Reactions of Organic Pentafluorosulfanyl-Containing Compounds. ResearchGate. --INVALID-LINK--
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AK Scientific, Inc. Safety Data Sheet for 4-(3-Fluoro-5-hydroxyphenyl)phenol. --INVALID-LINK--
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PubChem. 4-(Pentafluorosulfur)phenylacetic acid. --INVALID-LINK--
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SynQuest Labs. Pentafluorophenol Safety Data Sheet. --INVALID-LINK--
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BLD Pharm. 774-94-7|this compound. --INVALID-LINK--
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Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130-1190. --INVALID-LINK--
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Weiss, R., et al. (2018). The Supramolecular Structural Chemistry of Pentafluorosulfanyl and Tetrafluorosulfanylene Compounds. ChemistryOpen, 7(1), 84-93. --INVALID-LINK--
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Furlan, V., et al. (2021). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. RSC Medicinal Chemistry, 12(8), 1238-1253. --INVALID-LINK--
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Hancock, J. C., et al. (2021). Pentafluorosulfanyl group: an emerging tool in optoelectronic materials. Journal of Materials Chemistry C, 9(43), 15349-15361. --INVALID-LINK--
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René, F., et al. (2024). Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes. Comptes Rendus. Chimie, 27, 227-240. --INVALID-LINK--
-
Wikipedia. Pentafluorophenol. --INVALID-LINK--
-
Prakash, G. K. S., et al. (2012). 4-(Pentafluorosulfanyl)benzenediazonium Tetrafluoroborate: A Versatile Launch Pad for the Synthesis of Aromatic SF5 Compounds. Chemistry - A European Journal, 18(5), 1635-1644. --INVALID-LINK--
-
LookChem. This compound. --INVALID-LINK--
-
Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130-1190. --INVALID-LINK--
-
Smith, J. M., et al. (2018). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. Journal of Fluorine Chemistry, 212, 120-124. --INVALID-LINK--
-
Cloutier, M., et al. (2020). Evaluation of the compatibility of pentafluorosulfanyl chloride with various solvents and additives. ResearchGate. --INVALID-LINK--
-
Cobb, S. L., et al. (2019). Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. Chemical Communications, 55(8), 1092-1095. --INVALID-LINK--
-
Cole-Parmer. Chemical Compatibility Database. --INVALID-LINK--
-
Ortwine, D. F., et al. (2018). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ResearchGate. --INVALID-LINK--
-
Industrial Pump Specialists. Chemical Compatibility Guide. --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. Pentafluorosulfanyl group: an emerging tool in optoelectronic materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 774-94-7 [sigmaaldrich.com]
- 5. 774-94-7|this compound|BLD Pharm [bldpharm.com]
- 6. This compound|lookchem [lookchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of aliphatic sulfur pentafluorides by oxidation of SF₅-containing anisole, phenols, and anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and reactivity of aliphatic sulfur pentafluorides from substituted (pentafluorosulfanyl)benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for SF₅-Phenol Synthesis
Welcome to the technical support center for the synthesis of pentafluorosulfanyl (SF₅)-substituted phenols. The SF₅ group is of immense interest in medicinal chemistry and materials science, often referred to as a "super-trifluoromethyl group" due to its potent electron-withdrawing nature, high stability, and significant lipophilicity.[1][2] However, its installation, particularly onto a phenol moiety, presents unique challenges that require careful optimization of reaction conditions.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing SF₅-phenols?
A1: The synthesis of SF₅-phenols has evolved significantly, moving from harsh, multi-step sequences to more convergent and functional-group-tolerant methods. The main strategies include:
-
Diels-Alder Cycloaddition: A modern and highly effective method involves the [4+2] cycloaddition of an SF₅-alkyne with an electron-rich diene.[3][4] This approach is convergent and often exhibits high regioselectivity due to the steric bulk and electronic properties of the SF₅ group.[3]
-
Nucleophilic Aromatic Substitution (SₙAr): This classic method typically involves reacting an activated SF₅-substituted arene (e.g., 3- or 4-nitro-(pentafluorosulfanyl)benzene) with a nucleophile like sodium methoxide, followed by a deprotection step to reveal the phenol.[3]
-
Directed Ortho-Metalation: The SF₅ group can act as a directing group for ortho-lithiation. The subsequent trapping of the lithiated species with a silyl electrophile, followed by oxidation (e.g., with KF/H₂O₂), yields the corresponding ortho-SF₅-phenol.[3]
-
Oxidation of SF₅-Anisoles: A straightforward approach involves the oxidation of more readily available SF₅-substituted anisoles or phenols using strong oxidizing agents like a mixture of hydrogen peroxide and sulfuric acid.[5]
Q2: Why is the SF₅ group considered more advantageous than the CF₃ group in drug design?
A2: The SF₅ group's unique combination of properties makes it a compelling alternative to the trifluoromethyl (CF₃) group. It is significantly more electron-withdrawing, as indicated by its larger Hammett parameter, which can profoundly impact a molecule's pKa and binding interactions.[2] Despite its strong electronic pull, it is highly lipophilic, a rare combination that can enhance membrane permeability.[2] Furthermore, the SF₅ group is exceptionally stable, showing resistance to hydrolysis under both strongly acidic and basic conditions where a CF₃ group might degrade.[2][6]
Q3: What are the main safety considerations when working with SF₅-containing reagents?
A3: Many reagents used to introduce the SF₅ group are hazardous. Sulfur chloride pentafluoride (SF₅Cl), a common reagent for generating the SF₅ radical, is a highly toxic and reactive gas.[7] Reactions involving SF₅Cl should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Always consult the Safety Data Sheet (SDS) for any SF₅ reagent before use. While the final SF₅-functionalized phenol is typically very stable, the synthetic intermediates and reagents require careful handling.
Troubleshooting Guide: Common Experimental Issues
Q1: My Diels-Alder reaction to form an SF₅-phenol is giving low yields. What are the likely causes and how can I fix it?
A1: Low yields in the SF₅-alkyne Diels-Alder cycloaddition are a common challenge. Here’s a systematic approach to troubleshooting:
-
Cause 1: Poor Diene Reactivity: The diene must be sufficiently electron-rich to react efficiently in a normal-electron-demand Diels-Alder reaction with the electron-poor SF₅-alkyne.
-
Solution: Ensure your diene has electron-donating groups. If using a furan-based diene, consider that the subsequent aromatization step (loss of the oxygen bridge) can be sluggish. Microwave irradiation has been shown to improve yields and reduce reaction times for these cycloadditions.[3]
-
-
Cause 2: Incorrect Stoichiometry: An excess of the diene is often required to drive the reaction to completion, especially if the diene is volatile or prone to decomposition under the reaction conditions.
-
Solution: Try increasing the equivalents of the diene used (e.g., from 1.5 to 3 or more equivalents) and monitor the reaction progress by TLC or LC-MS.
-
-
Cause 3: Suboptimal Solvent and Temperature: The reaction's success is highly dependent on the solvent and temperature.
-
Solution: High-boiling, polar aprotic solvents like 1,2-dichlorobenzene or NMP are often effective, particularly under microwave conditions at temperatures around 150 °C.[3] Screen a matrix of conditions to find the optimal balance.
-
Visual Guide: Troubleshooting Low Yield in Diels-Alder Synthesis
Below is a decision tree to guide your optimization process.
Caption: A troubleshooting decision tree for low-yield SF₅-phenol synthesis via Diels-Alder reaction.
Q2: I am observing significant side products during the SₙAr synthesis of an SF₅-phenol precursor. How can I improve selectivity?
A2: Side product formation in SₙAr reactions on SF₅-arenes often stems from competing nucleophilic attack or harsh reaction conditions.
-
Cause 1: Competing Reaction Sites: If your SF₅-arene has other leaving groups or acidic protons, the nucleophile (e.g., methoxide) may react at unintended positions.
-
Solution: Carefully analyze your substrate. Protecting groups may be necessary for other sensitive functionalities. Ensure your starting material is pure and free of isomers that could lead to undesired products.
-
-
Cause 2: Over-reaction or Degradation: High temperatures or prolonged reaction times can lead to decomposition or secondary reactions. The SF₅ group itself is very stable, but the aromatic ring it's attached to can be highly activated.
-
Solution: Monitor the reaction closely and stop it as soon as the starting material is consumed. Try running the reaction at a lower temperature for a longer period. For the subsequent demethylation step to yield the phenol, using a thiol-based reagent (e.g., sodium thiophenolate) is often a mild and effective method.[3]
-
Q3: The purification of my final SF₅-phenol product is difficult. It co-elutes with impurities on silica gel. What other methods can I try?
A3: Phenols can be challenging to purify via standard silica gel chromatography due to their acidity, which causes peak tailing. The presence of other polar impurities further complicates this.
-
Strategy 1: Acid/Base Extraction: Utilize the acidic nature of the phenol. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with an aqueous base (e.g., 1M NaOH). The SF₅-phenolate salt will move to the aqueous layer, leaving non-acidic impurities behind. Carefully re-acidify the aqueous layer (e.g., with 1M HCl) to precipitate or extract the pure phenol.
-
Strategy 2: Alternative Chromatography: If extraction is insufficient, consider other stationary phases. Reverse-phase chromatography (C18) is often effective for purifying phenols. Alternatively, you can try treating your silica gel with a small amount of acid (e.g., 1% acetic acid in the eluent) to suppress the deprotonation of the phenol and reduce tailing.
-
Strategy 3: Crystallization: SF₅-phenols are often crystalline solids. Attempting crystallization from a suitable solvent system (e.g., hexane/ethyl acetate, toluene) can be a highly effective method for obtaining material of very high purity.
Experimental Protocols
Protocol 1: Synthesis of an SF₅-Phenol via Diels-Alder Cycloaddition
This protocol describes a general procedure for the microwave-assisted cycloaddition of an SF₅-alkyne with a furan-based diene, adapted from literature procedures.[3]
Step-by-Step Methodology:
-
To a 10 mL microwave vial equipped with a magnetic stir bar, add the SF₅-alkyne (1.0 eq., e.g., 0.5 mmol).
-
Add the furan diene (e.g., tert-butyl furan-2-ylcarbamate) (2.0 - 3.0 eq.).
-
Add anhydrous 1,2-dichlorobenzene (DCB) to achieve a concentration of ~0.2 M.
-
Seal the vial tightly with a cap.
-
Place the vial in a microwave reactor and irradiate at 150 °C for 1-3 hours. Monitor the reaction by LC-MS to confirm the formation of the bridged cycloadduct and its subsequent aromatization to the phenol.
-
After cooling, carefully uncap the vial in a fume hood.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired SF₅-phenol.
Visual Guide: General Workflow for SF₅-Phenol Synthesis
Caption: A generalized experimental workflow for the synthesis and purification of SF₅-phenols.
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for the synthesis of SF₅-phenols via the Diels-Alder approach, demonstrating the impact of different substituents on the SF₅-alkyne.
| Entry | SF₅-Alkyne Substituent (Ar) | Diene | Conditions | Yield (%) | Reference |
| 1 | 4-Biphenyl | tert-butyl furan-2-ylcarbamate | DCB, 150 °C, MW, 3h | 85 | [3] |
| 2 | 4-Methoxyphenyl | tert-butyl furan-2-ylcarbamate | DCB, 150 °C, MW, 3h | 99 | [3] |
| 3 | 4-Fluorophenyl | tert-butyl furan-2-ylcarbamate | DCB, 150 °C, MW, 3h | 75 | [3] |
| 4 | 4-Cyanophenyl | tert-butyl furan-2-ylcarbamate | DCB, 150 °C, MW, 3h | 57 | [3] |
| 5 | 1-Tosyl-1H-indol-5-yl | tert-butyl furan-2-ylcarbamate | DCB, 150 °C, MW, 3h | 77 | [3] |
References
-
Synthesis of Aliphatic Sulfur Pentafluorides by Oxidation of SF5-Containing Anisole, Phenols, and Anilines. ResearchGate. [Link]
-
Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction. National Institutes of Health (NIH). [Link]
-
Synthesis of aliphatic sulfur pentafluorides by oxidation of SF₅-containing anisole, phenols, and anilines. PubMed. [Link]
-
Pioneering syntheses of C−SF5 and SF5Cl. ResearchGate. [Link]
-
Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. MDPI. [Link]
-
Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. ResearchGate. [Link]
-
Synthesis and Reaction of Pentafluorosulfanyl Chloride (SF5Cl). ResearchGate. [Link]
-
Sulfur chloride pentafluoride. Wikipedia. [Link]
-
PhD Candidacy Exam: Synthesis of SF5 Substituted Ligands for Catalysis. YouTube. [Link]
Sources
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- 2. m.youtube.com [m.youtube.com]
- 3. Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of aliphatic sulfur pentafluorides by oxidation of SF₅-containing anisole, phenols, and anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Sulfur chloride pentafluoride - Wikipedia [en.wikipedia.org]
Technical Support Center: Regioselectivity in Diels-Alder Reactions for SF5-Phenols
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for navigating the complexities of Diels-Alder reactions involving pentafluorosulfanyl (SF5)-phenols. This guide is designed to provide you, as a senior application scientist, with in-depth, field-proven insights to troubleshoot common experimental challenges and answer frequently asked questions. The unique electronic and steric properties of the SF5 group present both opportunities and challenges in controlling regioselectivity. This resource will help you understand the underlying principles and optimize your synthetic strategies.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, offering step-by-step solutions grounded in mechanistic principles.
Issue 1: Poor or No Regioselectivity Observed in the Diels-Alder Reaction
Question: I'm reacting an SF5-substituted phenol (as the diene component after tautomerization or as part of a diene) with an unsymmetrical dienophile, and I'm getting a nearly 1:1 mixture of regioisomers. How can I improve the regioselectivity?
Answer:
Achieving high regioselectivity in Diels-Alder reactions hinges on maximizing the electronic and steric differences between the reacting termini of the diene and dienophile. The potent electron-withdrawing nature of the SF5 group is a key handle to manipulate this.[1][2][3]
Initial Diagnostic Workflow
Influence of SF5 position on the phenol ring's electronics.
The interplay between the electron-donating hydroxyl group and the electron-withdrawing SF5 group creates a unique electronic environment. This environment determines which carbons of the diene system are more nucleophilic and will preferentially attack the more electrophilic carbon of the dienophile. A detailed FMO analysis, often supported by computational chemistry, is the most reliable way to predict the outcome for a specific substitution pattern. [4][5][6] Q3: Can SF5-alkynes be used as dienophiles in Diels-Alder reactions to synthesize SF5-phenols?
A3: Yes, this is a viable and increasingly popular strategy. SF5-alkynes are excellent dienophiles in normal electron-demand Diels-Alder reactions due to the strong electron-withdrawing nature of the SF5 group, which lowers their LUMO energy. [7]Reacting an SF5-alkyne with an electron-rich diene can lead to a highly regioselective cycloaddition, providing a straightforward route to functionalized SF5-aromatic compounds, including phenols. [7]This approach has been successfully used to generate 2-SF5-4-aminophenols as the major regioisomers. [7] Q4: Are there any computational resources available to predict the regioselectivity of these reactions?
A4: Yes, computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the regioselectivity of Diels-Alder reactions. [4][8]By calculating the activation energies of the transition states leading to the different possible regioisomers, you can predict which product will be kinetically favored.
-
Software: Gaussian, Spartan, and other quantum chemistry packages are commonly used.
-
Methodology: A typical approach involves geometry optimization of the reactants, locating the transition state structures for each possible cycloaddition pathway, and performing frequency calculations to confirm they are true transition states. The relative energies of these transition states provide a quantitative prediction of the expected product ratio. [4][5][6]
References
-
Vida, N., Václavík, J., & Beier, P. (2016). Synthesis and reactivity of aliphatic sulfur pentafluorides from substituted (pentafluorosulfanyl)benzenes. Beilstein Journal of Organic Chemistry, 12, 110–116. [Link]
-
Vida, N., Václavík, J., & Beier, P. (2016). Synthesis and reactivity of aliphatic sulfur pentafluorides from substituted (pentafluorosulfanyl)benzenes. PubMed, 12, 110-6. [Link]
-
(2016). Synthesis and Reactivity of Aliphatic Sulfur Pentafluorides from Substituted (Pentafluorosulfanyl)benzenes. ResearchGate. [Link]
-
(2023). Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction. ACS Organic & Inorganic Au. [Link]
-
(2021). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. ResearchGate. [Link]
-
(2015). Reactions of Organic Pentafluorosulfanyl-Containing Compounds. ResearchGate. [Link]
-
The Pentafluorosulfanyl Group (SF5). Rowan University. [Link]
-
(2021). Lewis Acid‐Catalyzed Diels‐Alder Reactions: Reactivity Trends across the Periodic Table. Chemistry – A European Journal. [Link]
-
Origins of Regioselectivity of Diels–Alder Reactions for the Synthesis of Bisanthraquinone Antibiotic BE-43472B. PMC - NIH. [Link]
-
Computational Studies of the Reactivity, Regio-Selectivity and Stereo-Selectivity of Pericyclic Diels-Alder Reactions of Substituted Cyclobutenones. Longdom Publishing. [Link]
-
How Lewis Acids Catalyze Diels–Alder Reactions. PMC - NIH. [Link]
-
Regioselectivity of Diels–Alder reactions. ResearchGate. [Link]
-
Regioselectivity and Stereospecificity in Diels-Alder Reactions. Wolfram Demonstrations Project. [Link]
-
Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. PubMed Central. [Link]
-
How Lewis Acids Catalyze Diels–Alder Reactions. Vrije Universiteit Amsterdam. [Link]
-
Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
How Lewis Acids Catalyze Diels–Alder Reactions. Radboud Repository. [Link]
-
Regioselectivity of the Diels-Alder Reaction. YouTube. [Link]
-
Selective employment of electronic effects of the pentafluorosulfanyl group across linear and tripodal push–pull chromophores with two-photon absorption. RSC Publishing. [Link]
-
Double-boron heterocyclic carbenes: a computational study of Diels–Alder reactions. Physical Chemistry Chemical Physics (RSC Publishing). [Link]
-
Stereo- and regioselectivity of the hetero-Diels–Alder reaction of nitroso derivatives with conjugated dienes. Beilstein Journals. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 4. Origins of Regioselectivity of Diels–Alder Reactions for the Synthesis of Bisanthraquinone Antibiotic BE-43472B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. Stereo- and regioselectivity of the hetero-Diels–Alder reaction of nitroso derivatives with conjugated dienes [beilstein-journals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Double-boron heterocyclic carbenes: a computational study of Diels–Alder reactions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Moisture-Sensitive Conditions in SF₅ Synthesis
Welcome to the technical support center for pentafluorosulfanyl (SF₅) chemistry. The SF₅ group is a powerful tool in modern drug discovery and materials science, offering unique electronic and steric properties.[1][2][3][4][5][6][7] However, its synthesis is often hampered by the moisture sensitivity of key reagents and intermediates. This guide provides practical, field-proven insights to help you navigate these challenges, ensuring successful and reproducible outcomes in your research.
Our approach is built on three pillars: explaining the "why" behind experimental choices (Expertise), providing self-validating protocols (Trustworthiness), and grounding our advice in authoritative literature (Authoritative Grounding).
Frequently Asked Questions (FAQs)
Here we address the most common initial queries researchers have when starting with SF₅ synthesis.
Q1: Why is moisture so detrimental to SF₅ synthesis?
A1: The primary issue with moisture lies in the high reactivity of the reagents and intermediates used to construct the hypervalent sulfur(VI) center of the SF₅ group.
-
Reagent Degradation: Key reagents like sulfur chloride pentafluoride (SF₅Cl), a common building block, can react with water.[8][9] More importantly, many precursors to aryl-SF₅ compounds, such as aryl sulfur trifluorides (ArSF₃) or tetrafluorosulfanyl chlorides (ArSF₄Cl), are highly susceptible to hydrolysis.[10][11] This reaction consumes your starting material and reduces the overall yield.
-
Formation of Undesired Byproducts: Hydrolysis doesn't just consume reagents; it generates impurities that can be difficult to separate from the desired product. For instance, the reaction of an ArSF₄Cl intermediate with water can lead to the formation of the corresponding sulfonyl fluoride (ArSO₂F), complicating purification.
-
Inhibition of Catalysts/Initiators: Many SF₅ addition reactions are radical-based, often initiated by species like triethylborane (Et₃B) or other organoboranes.[8][12] These initiators are themselves sensitive to moisture and oxygen, and their decomposition will prevent the radical chain reaction from starting, leading to complete reaction failure.[13]
Q2: My SF₅Cl addition reaction is not working or giving very low yields. What are the most likely causes related to moisture?
A2: Low or no yield in SF₅Cl additions is a frequent problem, and improper exclusion of atmospheric moisture is a primary culprit. Here’s a logical breakdown of potential issues:
-
"Wet" Solvents: This is the most common oversight. Many organic solvents are hygroscopic and will absorb water from the air.[14] Using a solvent straight from the bottle, even if labeled "anhydrous," is often insufficient for these sensitive reactions.
-
Contaminated Reagents: The substrate (alkene/alkyne) or the radical initiator may have been exposed to moisture during storage or handling.
-
Improper Reaction Setup: A poorly assembled reaction apparatus can allow atmospheric moisture to leak in over the course of the reaction. This includes loose septa, poorly greased joints, or an inadequate inert atmosphere.
-
Ineffective Inert Gas Blanket: Simply purging the flask once with nitrogen or argon may not be enough to remove all the adsorbed moisture from the glassware surface.
For a systematic approach to diagnosing these issues, please refer to the Troubleshooting Guide below.
Troubleshooting Guide: Low Yields and Reaction Failures
This section provides a structured, question-driven approach to pinpointing and solving common problems encountered during moisture-sensitive SF₅ synthesis.
Issue 1: The reaction fails to initiate (no consumption of starting material).
| Question | Potential Cause & Explanation | Recommended Action & Scientific Rationale |
| How were your solvents dried and handled? | Insufficiently dried solvent. Even trace amounts of water can quench sensitive reagents or initiators. Standard drying agents like Na₂SO₄ are often not rigorous enough.[14] | Use a robust drying method. Distilling the solvent over a suitable drying agent (e.g., CaH₂ for hydrocarbons and ethers, Na/benzophenone for ethers) is the gold standard.[15][16] Alternatively, passing the solvent through an activated alumina column can effectively remove water.[15][17] Always dispense the dried solvent via a syringe or cannula under a positive pressure of inert gas.[18][19] |
| How was your glassware prepared? | Adsorbed water on glassware. Glass surfaces are hydrophilic and hold a thin film of moisture. | Flame-dry or oven-dry all glassware. Heat the glassware under vacuum or with a heat gun while purging with a dry inert gas (N₂ or Ar) to drive off adsorbed water.[18][20] Allow it to cool to room temperature under a positive pressure of the inert gas before adding reagents. |
| How did you establish and maintain an inert atmosphere? | Incomplete removal of air/moisture. A brief purge may not be sufficient. | Use the vacuum/backfill technique. Evacuate the sealed, dried flask with a vacuum pump and then refill it with a high-purity inert gas like argon or nitrogen.[21] Repeat this cycle 3-5 times to ensure a truly inert atmosphere.[21] Maintain a slight positive pressure throughout the reaction using a gas bubbler or balloon.[18][20] |
Issue 2: The reaction starts but gives a low yield of the desired SF₅ product.
| Question | Potential Cause & Explanation | Recommended Action & Scientific Rationale |
| Are you observing the formation of side products? | Slow moisture ingress. A small leak in the system can introduce moisture gradually, leading to the slow degradation of reagents or intermediates over the reaction time. This often results in a mixture of product and byproducts from hydrolysis. | Check all seals and joints. Ensure septa are fresh and not punctured excessively. Use high-vacuum grease for all glass joints. Consider wrapping connections with Parafilm as an extra precaution.[14] |
| How was the SF₅Cl reagent added? | Localized concentration issues or reagent loss. SF₅Cl is a gas at room temperature (b.p. -19 °C).[22] Bubbling it directly into the solution can be inefficient and lead to poor stoichiometry. | Use a standardized solution of SF₅Cl. A highly effective and practical method is to prepare a solution of SF₅Cl in a dry, inert solvent (e.g., n-hexane).[22][23] This allows for accurate, reproducible addition via syringe and improves handling safety.[22] |
| What is your reaction temperature? | Suboptimal temperature. Radical additions can be temperature-sensitive. Some reactions require low temperatures (e.g., -40 °C) for initiation before warming.[13][24] | Optimize the reaction temperature. Review literature precedents for similar substrates.[13] If the reaction is sluggish, a modest increase in temperature might help, but be wary of promoting side reactions. Conversely, if side product formation is an issue, lowering the temperature may improve selectivity.[13] |
Experimental Protocols: Best Practices for Anhydrous SF₅ Synthesis
Adherence to rigorous anhydrous technique is non-negotiable for success. The following protocols represent best practices in the field.
Protocol 1: General Setup for a Moisture-Sensitive SF₅Cl Addition Reaction
This workflow outlines the critical steps for setting up a reaction that is protected from atmospheric oxygen and moisture.
-
Glassware Preparation:
-
Select a round-bottom flask (or Schlenk tube) of appropriate size, equipped with a magnetic stir bar.
-
Assemble all necessary glassware, including condensers and addition funnels.
-
Oven-dry all glassware at >120 °C for at least 4 hours, or flame-dry under vacuum.[20]
-
Assemble the apparatus hot and allow it to cool under a stream of dry nitrogen or argon.
-
-
Establishing Inert Atmosphere:
-
Seal the cooled apparatus with rubber septa.
-
Insert a needle connected to a vacuum line and another connected to an inert gas line (e.g., a Schlenk line).
-
Perform at least three vacuum/backfill cycles to thoroughly purge the vessel.[21]
-
Maintain a positive pressure of inert gas, typically visualized with an oil bubbler.
-
-
Reagent Addition:
-
Add the dried solvent and liquid reagents via a dry syringe.[18]
-
To ensure the syringe is dry, you can flush it with the inert gas from the reaction flask before drawing up the reagent.
-
Add solid reagents under a strong counter-flow of inert gas or in a glovebox.
-
For gaseous reagents like SF₅Cl, it is highly recommended to use a pre-prepared, standardized solution in an anhydrous solvent.[22][23]
-
-
Running the Reaction:
-
Maintain the inert atmosphere for the entire duration of the reaction.
-
If heating, use a reflux condenser with an inert gas inlet at the top.
-
Upon completion, cool the reaction to room temperature before quenching. Quenching is often done by carefully adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to neutralize any remaining reactive species.[24]
-
Diagram: Anhydrous Reaction Setup Workflow
The following diagram illustrates the key stages and decision points for setting up a moisture-sensitive reaction.
Caption: Workflow for setting up a moisture-sensitive SF₅ synthesis reaction.
Diagram: Troubleshooting Logic for Failed SF₅ Reactions
This decision tree helps diagnose the root cause of a failed reaction, prioritizing moisture-related issues.
Caption: Decision tree for troubleshooting failed SF₅ synthesis reactions.
References
-
Ajenjo, J., Klepetářová, B., Greenhall, M., & Beier, P. (2019). Preparation of (Pentafluorosulfanyl)benzenes by Direct Fluorination of Diaryldisulfides: Synthetic Approach and Mechanistic Aspects. ResearchGate. Available at: [Link]
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Wikipedia. (n.d.). Sulfur chloride pentafluoride. In Wikipedia. Retrieved January 2, 2026, from [Link]
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Conte, A., et al. (2020). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. PMC. Available at: [Link]
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Joliton, A., & Carreira, E. M. (2021). Straightforward Pentafluorosulfanylation for Molecular Design. ChemRxiv. Available at: [Link]
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Bizet, V., Abd El Sater, M., Popek, L., & Blanchard, N. (2024). Recent Advances in the Chemistry and Application of SF5-Compounds. Thieme Chemistry. Available at: [Link]
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Bizet, V., Abd El Sater, M., Popek, L., & Blanchard, N. (2024). Recent advances in the chemistry and the application of SF5-compounds. ResearchGate. Available at: [Link]
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Aslam, A. S., et al. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? ResearchGate. Available at: [Link]
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Fiveable. (n.d.). Inert atmosphere Definition. Organic Chemistry II Key Term. Retrieved January 2, 2026, from [Link]
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Yang, H.-Y., et al. (2025). A general leaving group assisted strategy for synthesis of pentafluorosulfanyl allylic compounds. PMC. Available at: [Link]
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Cornella, J. (2021). Synthesis of Ar-SF4Cl and Ar-SF5 Compounds from Arylphosphorothiolates. Thieme Chemistry. Available at: [Link]
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Rowan. (n.d.). The Pentafluorosulfanyl Group (SF5). Retrieved January 2, 2026, from [Link]
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Kim, J., et al. (2021). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. PMC. Available at: [Link]
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Kim, J., et al. (2021). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. MDPI. Available at: [Link]
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Organic Chemistry Lab Techniques. (2022). Inert Atmosphere. YouTube. Available at: [Link]
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Melius Organics. (n.d.). Pentafluorosulfanyl (SF5) technology. Retrieved January 2, 2026, from [Link]
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Gard, G. L. (2022). Synthesis of aliphatic sulfur pentafluorides from SF5‐anisole and phenol. ResearchGate. Available at: [Link]
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Beier, P. (2014). New SF5-containing building blocks and their application in medicinal chemistry. Morressier. Available at: [Link]
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Welch, J. T. (2023). Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry. Figshare. Available at: [Link]
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Edelmann, F. T. (2021). How to create inert atmosphere? ResearchGate. Available at: [Link]
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Paquin, J.-F. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au. Available at: [Link]
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Beck, T., & Arney, L. (2015). Preparing Anhydrous Reagents and Equipment. JoVE. Available at: [Link]
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Burfield, D. R., Lee, K.-H., & Smithers, R. H. (1977). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. ACS Publications. Available at: [Link]
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Qing, F.-L. (2021). Preparation of α‐SF5 carbonyl compounds with SF5Cl. ResearchGate. Available at: [Link]
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Dolbier, W. R. (2023). Radical Addition of SF5Cl to Cyclopropenes: Synthesis of (Pentafluorosulfanyl)cyclopropanes. ResearchGate. Available at: [Link]
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Technical Support Center: Managing Hazardous Decomposition of Pentafluorosulfanyl (SF₅) Compounds
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The pentafluorosulfanyl (SF₅) group is increasingly utilized in medicinal chemistry and materials science due to its unique properties, including high electronegativity, thermal stability, and lipophilicity, which can enhance the pharmacokinetic and pharmacodynamic profiles of molecules.[1][2] Often dubbed a "super-trifluoromethyl group," the SF₅ moiety's stability is a key advantage.[2] However, under certain experimental conditions—such as high temperatures, strong acidic or basic environments, or during specific chemical transformations—compounds containing this group can undergo hazardous decomposition.[3][4]
This guide provides in-depth technical support for identifying, managing, and mitigating the risks associated with the decomposition of SF₅-containing compounds. Our focus is on providing actionable troubleshooting advice and clear, validated protocols to ensure laboratory safety and experimental integrity.
Hazard Identification: The Primary Decomposition Threats
The primary concern with the decomposition of SF₅ compounds is the formation of highly toxic and reactive gaseous byproducts. Understanding these hazards is the first step toward effective risk management.
| Decomposition Product | Formula | Key Hazards | Odor |
| Disulfur Decafluoride | S₂F₁₀ | Extremely Toxic .[5] Toxicity is comparable to or greater than phosgene.[5][6][7] It is a potent pulmonary irritant.[6] | Odorless or similar to sulfur dioxide (SO₂)[8] |
| Thionyl Fluoride | SOF₂ | Toxic and Corrosive . Reacts with moisture to form sulfurous acid and hydrofluoric acid.[7] | |
| Hydrogen Fluoride | HF | Highly Corrosive and Toxic . Causes severe burns upon contact with skin, eyes, or respiratory tract. | Sharp, pungent |
| Sulfur Tetrafluoride | SF₄ | Toxic and Corrosive . Reacts with water to form sulfur dioxide and hydrogen fluoride. |
A Note on Disulfur Decafluoride (S₂F₁₀): S₂F₁₀ is of particular concern due to its insidious nature. It is a colorless liquid or gas with an odor similar to sulfur dioxide.[8] Its high toxicity, which is reported to be four times that of phosgene, makes it a significant risk even at low concentrations.[5][7] Exposures as low as 0.1 ppm for 18 hours have been shown to cause lung irritation in animal studies.[6]
Troubleshooting Guide: A Q&A Approach
This section addresses specific issues you may encounter during your experiments.
Question 1: My reaction involving an SF₅-arene has turned dark, and I notice a faint, sharp odor. What could be happening and what should I do immediately?
Answer: A sudden color change and the appearance of a sharp odor are strong indicators of compound decomposition and the potential release of acidic gases like HF.
Immediate Actions:
-
Ensure Ventilation: Verify that your experiment is being conducted in a properly functioning chemical fume hood with the sash at the appropriate height.[9][10]
-
Cease Heating: If the reaction is being heated, immediately turn off the heat source.
-
Do Not Inhale: Avoid breathing in the fumes from the reaction vessel.
-
Prepare for Quenching: If the reaction appears to be escalating (e.g., vigorous gas evolution, rapid temperature increase), prepare to quench the reaction as described in the protocol below.
Question 2: How can I confirm if my SF₅ compound is degrading under my planned reaction conditions?
Answer: Proactively assessing the stability of your SF₅-functionalized molecule is a critical step before scaling up any reaction. A small-scale stability study is highly recommended.
Experimental Protocol: Small-Scale Stability Assessment This protocol helps determine the stability of your compound under specific thermal or chemical conditions.
-
Preparation:
-
Prepare a stock solution of your SF₅ compound in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL).
-
In separate vials, replicate the intended reaction conditions (e.g., solvent, reagents, pH) but on a small scale (e.g., 1 mL).
-
-
Incubation:
-
Spike each vial with the stock solution to a final concentration of ~10 µg/mL.
-
Prepare a "Time Zero" (T0) sample by immediately quenching one of the vials. To do this, add an equal volume of cold acetonitrile to stop the reaction.[11]
-
Incubate the remaining vials at the target reaction temperature.
-
-
Time-Point Sampling:
-
At predetermined intervals (e.g., 0, 1, 4, 8, 24 hours), remove a vial and quench it as described for the T0 sample.
-
-
Analysis:
-
Analyze all quenched samples, including T0, using a validated HPLC or LC-MS method.
-
Calculate the percentage of the parent compound remaining at each time point relative to the T0 sample.[11]
-
-
Interpretation:
-
Plot the percentage of the remaining parent compound against time. A significant downward slope indicates degradation.
-
Question 3: I suspect my reaction has produced hazardous byproducts. How do I safely quench the reaction and work up the mixture?
Answer: Quenching a reaction that may contain highly reactive and toxic species must be done with extreme caution, under an inert atmosphere, and in a chemical fume hood.[12][13]
Protocol: Safe Quenching of Potentially Hazardous SF₅ Reactions
Safety First: This procedure should be performed in a well-ventilated fume hood. Full personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and appropriate chemical-resistant gloves, is mandatory.[9][14][15]
-
Inert Atmosphere & Cooling:
-
Ensure the reaction flask is under an inert atmosphere (Nitrogen or Argon).
-
Cool the reaction vessel to 0 °C using an ice-water bath. This slows down the reaction rate and reduces the vapor pressure of volatile byproducts.[12]
-
-
Initial Quench with a Less Reactive Alcohol:
-
Slowly and cautiously add a less reactive alcohol, such as isopropanol or sec-butanol, via a syringe or dropping funnel.[13][16] Causality: Isopropanol reacts less vigorously with potential reactive intermediates than water, allowing for a more controlled quench.
-
Add the alcohol dropwise, observing for any signs of vigorous reaction (e.g., gas evolution, temperature increase). If a strong reaction occurs, pause the addition until it subsides.
-
-
Introduction of Water:
-
Once the addition of isopropanol no longer produces a significant reaction, switch to a 1:1 mixture of isopropanol and water. Add this mixture slowly.[12]
-
Finally, after the mixture addition is complete and the reaction is quiescent, slowly add water to ensure all reactive species are fully quenched.
-
-
Neutralization:
-
The resulting aqueous mixture will likely be acidic due to the formation of HF and other acids. Cautiously neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate or another weak base until gas evolution ceases. Never use a strong base for initial neutralization as it can cause a violent exothermic reaction.
-
-
Work-up:
-
Once neutralized, the mixture can be transferred to a separatory funnel for standard aqueous/organic extraction.
-
Question 4: What analytical techniques are suitable for detecting the hazardous byproducts of SF₅ decomposition?
Answer: Detecting these byproducts, especially at trace levels, requires sensitive analytical methods. The choice of technique depends on the specific byproduct of interest and the sample matrix.
| Analytical Technique | Target Analytes | Key Advantages | Considerations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | S₂F₁₀, SF₄, SOF₂ | High sensitivity and specificity. Excellent for identifying unknown byproducts.[6][17] | Requires volatile samples. S₂F₁₀ can be challenging to handle due to its high toxicity and reactivity.[18] |
| Infrared (IR) Spectroscopy | SOF₂, HF, SO₂ | Well-suited for online, real-time monitoring of gaseous decomposition.[19][20] | May have lower sensitivity for trace components compared to GC-MS. Spectral overlap can be an issue. |
| Electrochemical Sensors | HF, SO₂ | Provide continuous, real-time monitoring and can be integrated into safety systems.[19][20] | Sensors are specific to certain gases and may be subject to cross-interference. |
| ¹⁹F NMR Spectroscopy | All fluorine-containing species | Provides structural information and can quantify the degradation of the parent SF₅ compound and the formation of F⁻ ions.[21] | Lower sensitivity than mass spectrometry. Requires soluble samples. |
Frequently Asked Questions (FAQs)
Q1: Are all SF₅ compounds equally prone to decomposition? A: No. The stability of an SF₅ compound is highly dependent on the rest of the molecular structure. For instance, aryl-SF₅ compounds are generally known for their high thermal and chemical stability.[1][2] However, the introduction of certain functional groups or subjecting the molecule to harsh conditions can compromise this stability. For example, some 2-SF₅-indoles show exothermic decomposition at temperatures above 165 °C.[3][22]
Q2: Can SF₅ compounds decompose in the presence of water (hydrolysis)? A: The SF₅ group itself is generally considered to be hydrolytically stable.[23] However, the overall stability of the molecule to hydrolysis depends on other functional groups present. Photodegradation studies of some aromatic SF₅ compounds in water have shown that the SF₅ group can degrade under environmentally relevant conditions, eventually releasing fluoride ions.[21]
Q3: What are the best practices for storing SF₅ reagents like SF₅Cl? A: Reagents like pentafluorosulfanyl chloride (SF₅Cl) are highly reactive and toxic gases or liquids.[24] They should be handled with extreme care. While recent developments have made solutions of SF₅Cl more accessible[25], they should always be stored in a cool, dry, well-ventilated area, away from incompatible materials, and in accordance with the manufacturer's safety data sheet (SDS).[9][26]
Q4: Is there a simple colorimetric test for S₂F₁₀? A: Research has been conducted to develop simple chemical assays for S₂F₁₀. One promising method involves the reaction of S₂F₁₀ with p-phenylenediamine to produce a pink or red color, indicating its presence.[27] However, this should be considered a qualitative indicator, and quantitative analysis should be performed using more sensitive techniques like GC-MS.
References
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Griffin, G., Ryan, M. S., et al. (1991). Disulfur Decafluoride (S2F10): A Review of the Biological Properties and Our Experimental Studies of This Breakdown Product of SF6. Semantic Scholar. [Link]
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Chemchart. (n.d.). DISULFUR DECAFLUORIDE (5714-22-7). Chemchart. [Link]
-
Wikipedia. (n.d.). Disulfur decafluoride. Wikipedia. [Link]
-
Rowan. (n.d.). The Pentafluorosulfanyl Group (SF5). Rowan. [Link]
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Griffin, G. D., et al. (1989). Cytotoxic activity of disulfur decafluoride (S2F10), a decomposition product of electrically-stressed SF6. PubMed. [Link]
-
Schenker, U., et al. (2011). Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation. PubMed. [Link]
-
Rábai, J., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. MDPI. [Link]
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Bizet, V., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Publications. [Link]
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Bizet, V., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. PubMed Central. [Link]
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ResearchGate. (n.d.). SF5 thermal decomposition G changes with temperature. ResearchGate. [Link]
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Dong, M., et al. (2017). Electrochemical and Infrared Absorption Spectroscopy Detection of SF₆ Decomposition Products. PubMed. [Link]
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Hu, K., et al. (2023). Photocatalytic Diverse Synthesis of Transformable SF5-Scaffolds Utilizing SF6. ChemRxiv. [Link]
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ResearchGate. (n.d.). Synthesis and further use of SF5-alkynes as platforms for the design of more complex SF5-containing products. ResearchGate. [Link]
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Bizet, V., et al. (2024). Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes. Comptes Rendus de l'Académie des Sciences. [Link]
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Wikipedia. (n.d.). Sulfur chloride pentafluoride. Wikipedia. [Link]
-
ResearchGate. (n.d.). Making the SF5 Group More Accessible: A Gas Reagent-free Approach to Aryl Tetrafluoro-λ6-sulfanyl Chlorides. ResearchGate. [Link]
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Dong, M., et al. (2017). Electrochemical and Infrared Absorption Spectroscopy Detection of SF6 Decomposition Products. MDPI. [Link]
-
Li, J., et al. (2021). Research on the detection of SF6 decomposition products based on non-resonant photoacoustic spectroscopy. Analytical Methods. [Link]
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University of Notre Dame. (2015). Common Standard Operating Procedure. Henderson Lab. [Link]
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ResearchGate. (n.d.). 1.10 The Pentafluorosulfanyl Group (SF5). ResearchGate. [Link]
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ResearchGate. (n.d.). Pentafluorosulfanyl Group: An Emerging Tool in Optoelectronic Materials. ResearchGate. [Link]
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University of California, Irvine. (n.d.). Quenching Solvent Drying Still Bottoms. UCI Physical Sciences. [Link]
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Xi'an Jiaotong University. (n.d.). Progress in chemical detection and treatment technology for decomposition products of SF>6> in power equipment. Xi'an Jiaotong University. [Link]
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Scribd. (n.d.). Pentafluorosulfanyl-Containing Compounds. Scribd. [Link]
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Semantic Scholar. (n.d.). Synthesis and Reaction of Pentafluorosulfanyl Chloride (SF5Cl). Semantic Scholar. [Link]
-
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-
CoLab. (n.d.). Recent advances in the chemistry and the application of SF5-compounds. CoLab. [Link]
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ResearchGate. (n.d.). Detection of decomposition products of SF6/air gas mixture by electron attachment mass spectrometry. ResearchGate. [Link]
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Technical Support Center: Catalyst Selection for Pentafluorosulfanyl Compound Synthesis
Welcome to the technical support guide for the synthesis of pentafluorosulfanyl (SF5) compounds. The unique electronic properties, high stability, and lipophilicity of the SF5 group make it a compelling substituent in medicinal and agrochemical research, earning it the nickname "super-trifluoromethyl".[1][2] However, the introduction of this sterically demanding and electron-withdrawing group presents unique synthetic challenges.
This guide is designed for researchers, scientists, and drug development professionals. It provides answers to frequently asked questions and detailed troubleshooting for common issues encountered during catalyst selection and reaction optimization.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic strategies for introducing the SF5 group into organic molecules?
The incorporation of the SF5 moiety is broadly achieved through two main approaches:
-
Radical Addition to Unsaturated Systems: This is the most prevalent method for creating aliphatic SF5 compounds. It involves the radical addition of a pentafluorosulfanyl source, most commonly pentafluorosulfanyl chloride (SF5Cl), across alkenes, alkynes, and other unsaturated bonds.[3][4] The key is the initial generation of the SF5• radical, which can be accomplished using thermal radical initiators, chemical initiators, or photoredox catalysis.[5][6]
-
Cross-Coupling Reactions for Aromatic Systems: To synthesize SF5-arenes, transition metal-catalyzed cross-coupling reactions are frequently employed. For example, a Negishi cross-coupling using a palladium catalyst can couple an organozinc reagent with an SF5-containing aryl bromide.[7] These methods are crucial for building complex aromatic molecules that are common in drug discovery.
-
Oxidative Fluorination of Sulfur-Containing Aromatics: While often a multi-step process, the synthesis of aromatic SF5 compounds can be achieved through the oxidative fluorination of aryl disulfides or thiols.[8][9] This route typically involves the formation of an Ar-SF4Cl intermediate, followed by a chlorine-fluorine exchange.[10]
Q2: Pentafluorosulfanyl chloride (SF5Cl) is a common reagent. What are its handling challenges and how can they be mitigated?
SF5Cl is the workhorse reagent for generating the SF5 radical, but its physical properties present significant handling challenges.[11][12]
-
The Challenge: SF5Cl is a toxic gas at room temperature with a low boiling point of -19 °C.[12] Historically, its synthesis also involved hazardous reagents like S2F10 or SF4.[1][12] These factors make it difficult to handle, store, and accurately dose, requiring specialized equipment and stringent safety protocols.
-
The Solution: To improve safety and ease of handling, recent advancements have focused on "gas-free" synthesis methods.[10][13] For laboratory use, a highly practical solution is the use of commercially available, bench-stable solutions of SF5Cl in solvents like n-hexane.[12][13] This allows for standard syringe-based liquid handling techniques, greatly improving safety and convenience.
Q3: What are the main classes of catalysts and initiators used in SF5 synthesis?
Catalyst or initiator selection is dictated by the reaction mechanism.
-
For Radical Additions (using SF5Cl):
-
Chemical Initiators: Trialkylboranes like triethylborane (Et3B) are classic low-temperature initiators that react with trace oxygen to generate radicals.[6] However, they are pyrophoric. Air-stable amine-borane complexes have emerged as safer, thermally activated alternatives.[5][6]
-
Photocatalysts: Visible-light photoredox catalysts (e.g., iridium or ruthenium complexes, or organic dyes) provide a mild and highly efficient method for generating the SF5 radical from SF5Cl at room temperature.[5][11] Direct UV irradiation can also be used.[4]
-
-
For Cross-Coupling Reactions:
-
Transition Metal Catalysts: Palladium-based catalysts are common, often requiring specific phosphine ligands (e.g., SPhos, P(o-tol)3) to achieve good yields in reactions like Negishi or Suzuki couplings.[7] Ruthenium and copper catalysts are also used for specific transformations like enantioselective additions or chloropentafluorosulfanylation.[5][14]
-
-
For SF6 Activation:
Q4: My reaction mixture is degrading during workup. Is the SF5 group unstable?
This is a common concern, but in most cases, the SF5 group itself is not the culprit.
-
Causality: The SF5 group is known for its exceptional thermal and chemical stability due to the strong S-F bonds.[2][16] It is highly resistant to cleavage under standard laboratory conditions, including typical acidic or basic workups.
-
Troubleshooting: If you observe degradation, the issue most likely lies with other functional groups within your molecule.
-
Analyze Your Substrate: Carefully inspect your molecule for acid- or base-sensitive groups such as acetals, silyl ethers, or t-butyl esters. These are far more probable sources of instability.[16]
-
Modify Conditions: If possible, use milder workup conditions. This could involve using a weaker acid/base, performing the procedure at a lower temperature (e.g., 0 °C), or minimizing the exposure time.[16]
-
Alternative Purification: Consider non-aqueous or pH-neutral purification methods like chromatography on a different stationary phase or crystallization.
-
Section 2: Troubleshooting Guide for Catalyst & Initiator Selection
Scenario 1: Radical Addition of SF5Cl to an Alkene/Alkyne
Problem: I am attempting a radical addition of SF5Cl to my alkene using a chemical initiator, but I am getting low yields, poor conversion, or recovering only starting material.
Causality & Troubleshooting Logic:
The success of a radical chain reaction hinges on efficient initiation, propagation, and minimizing termination. Low yields point to a failure in one of these steps.
start [label="Low Yield in SF5Cl Radical Addition"]; q1 [label="Which initiator are you using?", shape=diamond, style="filled", fillcolor="#FBBC05"]; et3b [label="Triethylborane (Et3B)"]; amine_borane [label="Amine-Borane Complex"]; photocat [label="Photocatalyst"];
et3b_cause1 [label="Cause: Et3B is highly pyrophoric and sensitive to improper handling or aged reagents."]; et3b_sol1 [label="Solution: Use a freshly opened bottle or a recently titrated solution. Ensure strict anaerobic conditions during addition.", fillcolor="#E6F4EA", fontcolor="#202124"];
amine_cause1 [label="Cause: Reaction temperature is too low for thermal initiation."]; amine_sol1 [label="Solution: Increase reaction temperature. Most amine-borane initiations require 50-80 °C.", fillcolor="#E6F4EA", fontcolor="#202124"];
photocat_cause1 [label="Cause: Inefficient photon flux or incorrect wavelength."]; photocat_sol1 [label="Solution: Ensure vial is close to the light source. Check that the lamp's emission spectrum overlaps with the photocatalyst's absorption.", fillcolor="#E6F4EA", fontcolor="#202124"]; photocat_cause2 [label="Cause: Oxygen is quenching the excited state of the photocatalyst."]; photocat_sol2 [label="Solution: Thoroughly degas the solvent and reaction mixture (e.g., with 3-4 freeze-pump-thaw cycles or by bubbling argon for >15 mins).", fillcolor="#E6F4EA", fontcolor="#202124"];
start -> q1; q1 -> et3b [label="Et3B"]; q1 -> amine_borane [label="Amine-Borane"]; q1 -> photocat [label="Photocatalysis"];
et3b -> et3b_cause1 -> et3b_sol1; amine_borane -> amine_cause1 -> amine_sol1; photocat -> photocat_cause1 -> photocat_sol1; photocat -> photocat_cause2 -> photocat_sol2; }
Troubleshooting low yields in SF5Cl radical addition.
Comparative Data: Radical Initiation Methods for SF5Cl Addition
| Initiation Method | Catalyst/Initiator (Typical Loading) | Temperature | Advantages | Disadvantages | Ref. |
| Chemical (Classic) | Triethylborane (Et3B) (10-20 mol%) | -40 °C to RT | Low temperature, well-established | Pyrophoric, air-sensitive, requires careful handling | [6] |
| Chemical (Modern) | Amine-Borane Complex (10 mol%) | 50 - 80 °C | Air-stable, easy to handle | Requires elevated temperatures | [5][6] |
| Photocatalytic | fac-Ir(ppy)3 or Ru(bpy)3Cl2 (1-5 mol%) | Room Temp. | Mild conditions, high efficiency, excellent functional group tolerance | Requires light source, oxygen sensitive | [5][11] |
Scenario 2: Synthesis of SF5-Arenes via Cross-Coupling
Problem: My Palladium-catalyzed Negishi cross-coupling to form a C(sp²)-C(sp³) bond and install an SF5-phenylalanine moiety is failing.
Causality & Troubleshooting Logic:
Palladium cross-coupling cycles (oxidative addition, transmetalation, reductive elimination) are sensitive to ligands, solvents, and the quality of the organometallic reagent.
-
Cause 1: Inappropriate Ligand. The ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle. For sterically demanding or electronically challenging substrates like SF5-arenes, a generic ligand like PPh3 may be insufficient.
-
Solution: Switch to a more electron-rich, bulky monodentate biarylphosphine ligand. SPhos is often an excellent choice for Negishi couplings as it promotes the oxidative addition and reductive elimination steps.[7] In a study synthesizing SF5-containing amino acids, switching from P(o-tol)3 to SPhos dramatically improved the yield from 8% to 38%.[7]
-
-
Cause 2: Poorly Formed Organozinc Reagent. The transmetalation step requires an active organometallic partner. Incomplete formation of the organozinc reagent is a common failure point.
-
Solution: Ensure the zinc dust is properly activated. Heating zinc dust under vacuum to remove oxide layers and surface moisture is critical. A catalytic amount of iodine can also be used for chemical activation.[7]
-
Experimental Protocol: Ligand Screening for Negishi Cross-Coupling
This protocol describes a general procedure for synthesizing an SF5-containing amino acid, highlighting the critical catalyst and ligand components.[7]
-
Zinc Activation: Add zinc dust (4.0 equiv.) to a flame-dried Schlenk flask. Heat at 100 °C under vacuum for 30 minutes. Allow to cool, then backfill with argon.
-
Organozinc Formation: Add a catalytic amount of iodine in dry DMF and heat to 70 °C for 20 minutes to activate the zinc. Add a solution of the iodo-alanine derivative (1.0 equiv.) in dry DMF and heat at 50 °C for 20 minutes.
-
Coupling Reaction: To the freshly prepared organozinc reagent, add the (bromophenyl)sulfur pentafluoride (1.0 equiv.), the palladium catalyst Pd(dba)2 (3 mol%), and the phosphine ligand (SPhos , 6 mol%).
-
Reaction Execution: Stir the reaction mixture at 50 °C for 3-5 hours, then at room temperature for 24 hours.
-
Workup and Purification: Upon completion, quench the reaction and purify the crude material by flash column chromatography.
Scenario 3: Exploring Greener Alternatives with Sulfur Hexafluoride (SF6)
Problem: I want to avoid using toxic SF5Cl and explore SF6 as a pentafluorosulfanylation reagent, but I'm unsure how to activate this notoriously inert gas.
Causality & Solution:
Sulfur hexafluoride (SF6) is exceptionally stable, non-toxic, and inexpensive, making it an ideal SF5 source from a green chemistry perspective.[1][17] However, its inertness means that radical generation requires a potent driving force. The solution is photoredox catalysis .
-
Mechanism: An excited-state photocatalyst (e.g., fac-Ir(ppy)3) becomes a powerful reductant. It can engage in a single electron transfer (SET) to SF6, causing its fragmentation into the SF5• radical and a fluoride ion. This process allows the catalytic generation of the key SF5• radical under mild, visible-light-driven conditions.[1][15]
PC [label="Photocatalyst (PC)"]; PC_star [label="PC*", style="filled", fillcolor="#D6EAF8"]; SF6 [label="SF6"]; SF5_rad [label="SF5•", style="filled", fillcolor="#FADBD8"]; F_ion [label="F⁻"]; Substrate [label="Substrate (e.g., Enamine)"]; Sub_rad [label="Substrate-SF5 Adduct•"]; Product [label="Product"]; Reductant [label="Reductant (e.g., Hantzsch Ester)"]; Reductant_ox [label="Reductant(ox)"];
PC -> PC_star [label="hν (Visible Light)"]; PC_star -> PC [label="SET"]; PC_star -> SF5_rad [label="SET"]; SF6 -> SF5_rad [style=invis]; edge [constraint=false]; PC_star -> SF6 [label="e⁻ transfer"]; SF6 -> F_ion; SF5_rad -> Sub_rad [label="+ Substrate"]; Sub_rad -> Product [label="+ Reductant\n- Reductant(ox)"]; Reductant -> Reductant_ox; PC -> Reductant_ox [label="e⁻ transfer"]; }
Simplified photocatalytic cycle for SF6 activation.
Experimental Protocol: General Procedure for Photocatalytic Pentafluorosulfanylation with SF6
This protocol is adapted from a method for synthesizing α-pentafluorosulfanyl ketones from enamines.[1]
-
Setup: To a flame-dried Schlenk tube equipped with a stir bar, add the aryl enamine substrate (0.1 mmol, 1.0 equiv.), the photocatalyst (e.g., phenothiazine, PTZ, 20 mol%), and tetrabutylammonium chloride (TBAC, 0.7 equiv.).
-
Solvent & SF6 Addition: Add the solvent system (e.g., MeOH/EtOAc). Seal the tube, cool to -78 °C (dry ice/acetone bath), and evacuate and backfill with SF6 gas (1 atm) three times.
-
Irradiation: Place the reaction mixture in front of a 24 W purple LED lamp (380-400 nm) and irradiate at 15 °C for 28 hours with stirring.
-
Hydrolysis & Workup: After irradiation, add HCl (12 M, 0.6 mL) and stir for 12 hours to hydrolyze the intermediate. Quench the reaction, extract with an organic solvent, dry, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired α-pentafluorosulfanyl ketone.
Section 3: Key Experimental Protocols
Protocol 1: Copper-Catalyzed Chloropentafluorosulfanylation of 1,3-Enynes [5]
This method provides access to SF5-containing propargylic chlorides.
-
Setup: To a dried Schlenk tube under an argon atmosphere, add the 1,3-enyne (0.2 mmol, 1.0 equiv.) and the copper(I) catalyst (e.g., CuCl, 10 mol%).
-
Solvent Addition: Add the specified dry solvent (e.g., Dichloromethane, 2.0 mL).
-
SF5Cl Addition: Cool the mixture to -40 °C in a cooling bath. Slowly bubble SF5Cl gas through the solution for 5 minutes, or add a pre-made solution of SF5Cl in the reaction solvent (0.3 mmol, 1.5 equiv.).
-
Reaction: Seal the tube and stir the reaction mixture at the specified temperature (e.g., -40 °C to room temperature) for the indicated time (typically 2-12 hours).
-
Workup: Upon completion, carefully vent the tube. Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extraction & Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by flash column chromatography.
Protocol 2: Visible-Light Photocatalytic Chloropentafluorosulfanylation of Alkenes [5]
This protocol offers a mild, room-temperature alternative for SF5Cl addition.
-
Setup: In a vial equipped with a magnetic stir bar, dissolve the alkene (0.2 mmol, 1.0 equiv.) and the photocatalyst (e.g., Ru(bpy)3Cl2, 1-5 mol%) in the specified solvent (2.0 mL).
-
Degassing: Degas the solution by bubbling with argon for 15 minutes. This is critical to remove oxygen, which can quench the catalyst's excited state.
-
SF5Cl Addition: Add SF5Cl (0.3 mmol, 1.5 equiv.) as a gas or as a solution in the reaction solvent.
-
Irradiation: Seal the vial and place it at a defined distance from a blue LED lamp (e.g., 450 nm). Irradiate the mixture at room temperature with stirring for the indicated time (typically 4-24 hours).
-
Workup & Purification: Follow steps 5 and 6 from Protocol 1 for quenching, extraction, and purification.
References
- Catalytic Methods for SF5Cl-Mediated Reactions: Application Notes and Protocols. (n.d.). BenchChem.
- Technical Support Center: Stability of SF5-Functionalized Molecules. (n.d.). BenchChem.
- Photocatalytic Diverse Synthesis of Transformable SF5-Scaffolds Utilizing SF6. (2025). ChemRxiv.
- Light-activation of SF5Cl for the atom transfer radical addition onto alkenes and alkynes. (2024). ResearchGate.
- Amine–borane complex-initiated SF5Cl radical addition on alkenes and alkynes. (2020). Beilstein Journal of Organic Chemistry.
- Photocatalytic Diverse Synthesis of Transformable SF5-Scaffolds Utilizing SF6. (2025). ChemRxiv.
- Technical Support Center: Synthesis and Handling of SF5 Reagents. (n.d.). BenchChem.
- Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. (n.d.). PubMed Central.
- Silyl Chloroalkenyl and Alkynyl Sulfur Pentafluorides as versatile reagents to access novel fundamental SF5 building blocks. (2025). ChemRxiv.
-
Three‐Component Reaction of Pentafluorosulfanyl Chloride, Alkenes and Diazo Compounds and Synthesis of Pentafluorosulfanylfurans. (2022). Angewandte Chemie International Edition. Retrieved from [Link]
-
Synthesis and Reaction of Pentafluorosulfanyl Chloride (SF5Cl). (n.d.). ResearchGate. Retrieved from [Link]
- Straightforward Pentafluorosulfanylation for Molecular Design. (n.d.). ChemRxiv.
- The Pentafluorosulfanyl Group (SF5). (n.d.). Rowan.
-
Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Radical Addition of SF5Cl to Cyclopropenes: Synthesis of (Pentafluorosulfanyl)cyclopropanes. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. (2021). PubMed Central. Retrieved from [Link]
-
Developments in the synthesis of new SF5-containing compounds. (n.d.). Corpus UL. Retrieved from [Link]
-
Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes. (2014). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Radical Addition of SF5Cl to Cyclopropenes: Synthesis of (Pentafluorosulfanyl)cyclopropanes. (2021). ACS Publications. Retrieved from [Link]
-
Three-Component Reaction of Pentafluorosulfanyl Chloride, Alkenes and Diazo Compounds and Synthesis of Pentafluorosulfanylfurans. (2022). PubMed. Retrieved from [Link]
- Photoredox Catalytic Hydropentafluorosulfanylation of Alkynes by Sulfur Hexafluoride. (2025). ChemRxiv.
-
A general leaving group assisted strategy for synthesis of pentafluorosulfanyl allylic compounds. (2025). PubMed Central. Retrieved from [Link]
-
CF2 and SF5 Chemistry (Important Papers). (2024). YouTube. Retrieved from [Link]
-
Making the SF5 Group More Accessible: A Gas‐Reagent‐Free Approach to Aryl Tetrafluoro‐λ‐sulfanyl Chlorides. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and Characterization of Pentafluorosulfanyl-Functionalized Fullerenes. (n.d.). ResearchGate. Retrieved from [Link]
-
Free radical addition to olefins. Part 4.—The light-induced addition of sulphur chloride pentafluoride to ethylene. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. (2021). ACS Publications. Retrieved from [Link]
-
Recent Advances in the Synthesis and Medicinal Chemistry of SF5 and SF4Cl Compounds. (2025). MDPI. Retrieved from [Link]
-
General Photo-Driven Chemoselective and Rapid Hydropentafluorosulfanylation of Alkenes via an Orchestrated Radical Chain Process. (2025). Journal of the American Chemical Society. Retrieved from [Link]
-
Design of three‐component reaction of SF5Cl, diazo and alkene. (n.d.). ResearchGate. Retrieved from [Link]
-
Photoredox Catalytic Pentafluorosulfanylative Domino Cyclization of α‐Substituted Alkenes to Oxaheterocycles by Using SF6. (2021). PubMed Central. Retrieved from [Link]
-
Racemic and enantioselective metal-catalyzed synthesis of SF5-containing diarylmethanols. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 3. corpus.ulaval.ca [corpus.ulaval.ca]
- 4. A general leaving group assisted strategy for synthesis of pentafluorosulfanyl allylic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. BJOC - Amine–borane complex-initiated SF5Cl radical addition on alkenes and alkynes [beilstein-journals.org]
- 7. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Racemic and enantioselective metal-catalyzed synthesis of SF5-containing diarylmethanols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. benchchem.com [benchchem.com]
- 17. chemrxiv.org [chemrxiv.org]
Technical Support Center: Microwave Synthesis of SF₅-Substituted Compounds
Welcome to the technical support center for the microwave-assisted synthesis of compounds bearing the pentafluorosulfanyl (SF₅) group. This guide is designed for researchers, medicinal chemists, and materials scientists who are leveraging the unique properties of the SF₅ moiety and the efficiency of microwave synthesis. The pentafluorosulfanyl group is often considered a "super-trifluoromethyl group" due to its high electronegativity, thermal stability, and lipophilicity, making it a valuable substituent in pharmaceuticals and advanced materials.[1][2][3] Microwave-assisted synthesis offers a powerful method to accelerate these reactions, often leading to higher yields and cleaner product profiles in a fraction of the time required by conventional heating methods.[4][5]
This document provides practical, field-tested advice to help you overcome common challenges and optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions encountered when setting up microwave-assisted SF₅ reactions.
Q1: Why should I use a microwave reactor instead of an oil bath for my SF₅ synthesis?
A: Microwave synthesis offers several key advantages over conventional heating.[4]
-
Speed: Reactions that might take hours or days at reflux can often be completed in minutes.[4] Microwave energy couples directly with polar molecules in the reaction mixture, leading to rapid and efficient internal heating (dielectric heating).[6][7]
-
Higher Yields & Purity: The rapid heating can minimize the formation of side products that often occur during long reaction times at elevated temperatures.[4]
-
Superheating: In sealed microwave vials, solvents can be heated far beyond their atmospheric boiling points, allowing reactions to be performed at much higher temperatures safely, dramatically increasing reaction rates.[4]
-
Reproducibility: Modern microwave reactors provide precise control over temperature and pressure, leading to more consistent and reproducible results.[8]
Q2: My reaction mixture isn't heating effectively. What's the problem?
A: This is almost always a solvent issue. Microwave heating relies on the interaction of the electric field with polar molecules (dipolar polarization) or ions (ionic conduction).[6][9] If your solvent is non-polar (e.g., hexane, toluene, dioxane), it will not absorb microwave energy efficiently.[10][11]
-
Solution 1: Switch to a more polar solvent with a high dielectric loss, such as DMF, DMSO, or acetonitrile.[10][12]
-
Solution 2: If the reaction chemistry requires a non-polar solvent, you can add a small amount of a high-absorbing co-solvent or an ionic liquid to facilitate heating.[10]
-
Solution 3: Add a passive heating element (a strongly microwave-absorbing, inert material like silicon carbide) to the vial. This will absorb microwave energy and transfer heat to the surrounding solution via conduction.
Q3: What is the best general-purpose solvent for these reactions?
A: There is no single "best" solvent, as the choice depends on reactant solubility and chemical compatibility. However, for general microwave-assisted SF₅ radical additions, acetonitrile (MeCN) is an excellent starting point. It is a medium microwave absorber, is relatively inert under radical conditions, and has a high vapor pressure, allowing for high reaction temperatures in sealed vials.[10][12] DMF and DMSO are also effective but can sometimes participate in side reactions at very high temperatures.
Q4: How do I handle SF₅Cl, and are there alternatives?
A: Sulfur chloride pentafluoride (SF₅Cl) is the most common commercially available reagent for introducing the SF₅ group via radical pathways.[13] It is a highly reactive and toxic gas at room temperature (B.P. -19 °C), which presents handling challenges.[13]
-
Handling: Due to its reactivity and low boiling point, recent methodologies have been developed for the in situ generation of SF₅Cl or its use as a pre-prepared, bench-stable solution in a suitable solvent like n-hexane, which is much safer and more convenient to handle.[1][14][15] Always handle SF₅Cl solutions in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).[16]
-
Alternatives: SF₅Br can be used similarly to SF₅Cl for radical additions.[13] For aromatic systems, other methods involving the oxidative fluorination of aryl disulfides or thiols are common, though these are typically multi-step processes not always suited for a one-pot microwave reaction.[17]
Q5: Can I use a standard glass vial in the microwave?
A: No. You must use specialized, pressure-rated microwave vials made from borosilicate glass. Standard lab glassware is not designed to withstand the high pressures and rapid temperature changes generated during microwave synthesis and can shatter, leading to a dangerous failure.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving specific experimental problems.
Problem 1: Low or No Product Yield
This is the most common issue. A logical, step-by-step diagnosis is key to solving it.
-
Poor Microwave Coupling:
-
Diagnosis: The reaction fails to reach the set temperature, or the instrument reports low applied power.
-
Solution: As discussed in the FAQ, your solvent is likely non-polar. Re-evaluate your solvent choice based on the table below. Increase the polarity of your reaction medium by switching solvents or adding a co-solvent/ionic liquid.[10][18]
Solvent Class Examples Microwave Absorption Dielectric Loss (ε'') High Absorbers Ethanol, Methanol, DMSO Excellent > 14 Medium Absorbers Acetonitrile, DMF, Water Good 1 - 14 Low Absorbers Toluene, Hexane, THF, DCM Poor < 1 (Data synthesized from sources[11][12]) -
-
Reagent Instability or Impurity:
-
Diagnosis: The reaction fails even with good heating. SF₅Cl is highly reactive, and radical initiators (like AIBN or triethylborane) can have limited shelf lives.
-
Solution: Use freshly prepared SF₅Cl solution or a recently purchased stock.[14] Ensure your radical initiator is pure and has been stored correctly. If adding your substrate as a solution, ensure that solvent is anhydrous and degassed, as oxygen can quench radical reactions.
-
-
Sub-Optimal Reaction Conditions (Time/Temp):
-
Diagnosis: You observe starting material but little product, suggesting the reaction is too slow. Or, you see many side products, suggesting the temperature is too high.
-
Solution: Systematically screen reaction parameters.
-
Temperature: Increase the set temperature in 10-20 °C increments. Microwave heating allows you to safely exceed the solvent's boiling point.[4]
-
Time: If increasing temperature leads to decomposition, return to a lower temperature and increase the reaction hold time.
-
Power: Use a "power-max" setting with a temperature limit. This ensures the fastest possible ramp time to the set temperature, which can minimize the formation of low-temperature byproducts.
-
-
-
Inefficient Stirring:
-
Diagnosis: Inconsistent results between identical runs. Localized overheating (hotspots) can occur without proper agitation, leading to decomposition.[19]
-
Solution: Use an appropriately sized, high-quality magnetic stir bar designed for the microwave vial. Ensure the stirring speed is set high enough to create a visible vortex before sealing the vial.
-
Caption: Diagnostic flowchart for troubleshooting low product yield.
Problem 2: Product Decomposition or Multiple Side Products
Diagnosis: LC-MS or ¹⁹F NMR analysis shows multiple products, a complex baseline, or loss of the characteristic SF₅ signal (a quintet for the apical fluorine and a doublet for the four equatorial fluorines).[3][20]
-
Thermal Stress (Overheating):
-
Cause: The target compound or intermediates are unstable at the set temperature. While high temperatures accelerate the desired reaction, they also accelerate decomposition pathways.
-
Solution:
-
Reduce the set temperature by 15-25 °C and increase the hold time.
-
Use a two-step heating profile: a rapid ramp to a moderate temperature to consume starting materials, followed by a shorter hold at a higher temperature to complete the conversion.
-
-
-
Formation of Hotspots:
-
Cause: As mentioned before, poor stirring can lead to localized regions of extremely high temperature, causing decomposition even if the bulk temperature sensor reads correctly.
-
Solution: Improve stirring. For viscous reaction mixtures, consider diluting the reaction slightly to improve mass transfer.
-
-
Reaction with Solvent:
-
Cause: At very high temperatures, solvents like DMF can decompose (releasing dimethylamine and CO) or participate in side reactions.
-
Solution: Switch to a more robust solvent like acetonitrile, 1,4-dioxane (with a polar additive), or cyclopentyl methyl ether (CPME).
-
Principles of Microwave Heating
Understanding the mechanism of microwave heating is crucial for effective method development. Unlike conventional heating which relies on slow conduction and convection from the vessel walls inward, microwave heating is a direct, volumetric process.[4][6]
Caption: Comparison of conventional vs. microwave heating mechanisms.
The primary mechanisms are:
-
Dipolar Polarization: Polar molecules, like solvent molecules, continuously try to align their dipoles with the rapidly oscillating electric field of the microwave. This constant molecular rotation and resulting friction generates heat.[6][9]
-
Ionic Conduction: If ions are present in the solution, they will migrate back and forth in the oscillating electric field. Collisions caused by this migration generate heat.[6][21]
This direct energy transfer is why microwave chemistry is so efficient and rapid.[5][8]
Experimental Protocol: Microwave-Assisted Radical Addition of SF₅Cl to an Alkene
This protocol is a representative example and should be adapted for your specific substrate.
Reaction: Radical addition of SF₅Cl to 1-octene.
-
1-Octene
-
SF₅Cl (as a 1M solution in MeCN)
-
Triethylborane (TEB) (as a 1M solution in Hexane)
-
Acetonitrile (MeCN), anhydrous
-
10 mL pressure-rated microwave vial with a magnetic stir bar
Caption: Step-by-step workflow for microwave SF₅ synthesis.
-
Preparation: In a 10 mL microwave vial containing a magnetic stir bar, add 1-octene (e.g., 1 mmol). Add 3 mL of anhydrous acetonitrile.
-
Degassing: Sparge the solution with a gentle stream of argon for 5 minutes to remove dissolved oxygen.
-
Reagent Addition: Under an argon atmosphere, add the SF₅Cl solution (e.g., 1.2 mmol, 1.2 eq). Finally, add the triethylborane solution (e.g., 0.1 mmol, 0.1 eq) dropwise. The solution may warm slightly.
-
Sealing: Immediately and securely cap the vial using a crimper.
-
Microwave Irradiation: Place the vial in the microwave reactor cavity. Set the reaction parameters:
-
Temperature: 120 °C
-
Hold Time: 10 minutes
-
Ramp Time: As fast as possible
-
Stirring: High
-
-
Cooling: After the irradiation is complete, the instrument's compressed air cooling system will rapidly cool the vessel. Do not attempt to open the vial until the temperature is below 50 °C and the internal pressure has subsided.
-
Workup and Analysis: Carefully uncap the vial in a fume hood. Quench the reaction by adding a saturated solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate), dry, concentrate, and purify by column chromatography. Analyze the product by ¹H, ¹³C, and ¹⁹F NMR.
Safety First: Handling SF₅ Reagents
The pentafluorosulfanyl group is highly stable once incorporated into a molecule, but the reagents used to install it are hazardous.
-
Toxicity: SF₅Cl and related reagents are highly toxic and corrosive.[13][22] Inhalation can cause severe respiratory irritation and pulmonary edema.[23][24] Skin contact can cause irritation or burns.[16]
-
Handling Precautions:
-
First Aid:
-
Inhalation: Move the person to fresh air immediately. Seek urgent medical attention.[23]
-
Skin Contact: Remove contaminated clothing and wash the affected area immediately with soap and plenty of water for at least 15 minutes.[16]
-
Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Seek urgent medical attention.[16]
-
References
-
Wikipedia. Microwave chemistry. [Link]
- Grewal, H. S., et al. (2014).
- Bandyopadhyay, D. (2014). Microwave Chemistry: A Review.
-
Shamberger, R. J., & Edwards, J. C. (2012). Effective Dielectric Properties of Solvent Mixtures at Microwave Frequencies. The Journal of Physical Chemistry A. [Link]
-
CEM Corporation. Microwave Heating - Mechanism and Theory. [Link]
-
CEM Corporation. Solvent Choice for Microwave Synthesis. [Link]
-
GazFinder. sulfur pentafluoride (S2F10). [Link]
-
UCSB MRL. Microwave Synthesis Conditions. [Link]
-
CEM Corporation. Microwave Chemistry with Non-polar Reaction Solutions. [Link]
-
Azila, A., et al. (2022). Dielectric properties in microwave-assisted solvent extraction-Present trends and future outlook. ResearchGate. [Link]
-
Wikipedia. Sulfur chloride pentafluoride. [Link]
-
Matouš, J., et al. (2023). Recent Advances in the Synthesis and Medicinal Chemistry of SF5 and SF4Cl Compounds. ResearchGate. [Link]
-
Qing, F.-L. (2023). Synthesis and Reaction of Pentafluorosulfanyl Chloride (SF₅Cl). Chinese Journal of Chemistry. [Link]
-
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Lee, H., et al. (2019). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules. [Link]
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Validation & Comparative
4-(Pentafluorosulfanyl)phenol vs. 4-(Trifluoromethyl)phenol: A Comparative Analysis for Drug Design
An In-Depth Guide for Medicinal Chemists:
In the contemporary landscape of drug discovery, the strategic incorporation of fluorinated moieties is a cornerstone for optimizing the potency, selectivity, and pharmacokinetic profiles of therapeutic candidates. The trifluoromethyl (CF₃) group has long been the workhorse in this domain, valued for its ability to modulate key molecular properties.[1] However, the pentafluorosulfanyl (SF₅) group is rapidly emerging as a powerful alternative, often dubbed a "super-trifluoromethyl group," offering a unique and frequently superior profile.[2][3] This guide provides a detailed, data-driven comparison of 4-(pentafluorosulfanyl)phenol and 4-(trifluoromethyl)phenol, two critical building blocks that exemplify the distinct advantages and applications of these influential functional groups.
The Contenders: Distinct Geometries and Electronics
While both share a phenolic scaffold, the fundamental differences between the octahedral SF₅ group and the conical CF₃ group give rise to profound distinctions in their physicochemical properties. The SF₅ group is recognized for its exceptional thermal and chemical stability, high electronegativity, and significant steric bulk.[4] In contrast, the CF₃ group, while also a potent electron-withdrawing group, is smaller and possesses different electronic characteristics that influence its interactions within biological systems.[5] These differences are not merely academic; they translate into tangible effects on acidity, lipophilicity, metabolic stability, and ultimately, biological activity.
Head-to-Head Physicochemical Comparison
The choice between an SF₅ and a CF₃ substituent is a strategic decision made to fine-tune a molecule's properties for optimal target engagement and ADME (absorption, distribution, metabolism, and excretion) characteristics.
The acidity of the phenolic proton is a critical determinant of a molecule's ionization state at physiological pH, which directly impacts solubility, membrane permeability, and the potential for hydrogen bonding interactions. The potent electron-withdrawing nature of both groups increases the acidity of the phenol relative to the unsubstituted parent molecule. However, the SF₅ group exerts a significantly stronger effect.
| Compound | pKa |
| Phenol | ~9.9 |
| 4-(Trifluoromethyl)phenol | 8.68[6] |
| This compound | 8.08 (Predicted)[7] |
| Table 1: Comparison of phenolic pKa values. |
The stronger electron-withdrawing capacity of the SF₅ group leads to greater stabilization of the resulting phenoxide anion, making this compound a stronger acid than its CF₃ counterpart.[8] This enhanced acidity can be a crucial design element for optimizing interactions with target proteins or improving aqueous solubility.
Lipophilicity is a key parameter that governs a drug's ability to cross biological membranes and its distribution throughout the body. While both groups increase lipophilicity, the SF₅ group does so to a much greater extent.
| Compound | Calculated logP |
| 4-(Trifluoromethyl)phenol | 2.8[9][10] |
| This compound | 4.05 |
| Table 2: Comparison of calculated logP values. |
The substantially higher logP of this compound is a direct result of the larger, highly fluorinated surface area of the SF₅ group.[11] This property can be leveraged to enhance a drug's penetration into lipophilic environments, such as the central nervous system. However, it also necessitates careful management to avoid issues with metabolic instability or off-target toxicity associated with excessive lipophilicity. Comparative studies have consistently shown that SF₅-substituted ligands exhibit higher lipophilicity than their CF₃ analogues.[12]
Standardized Experimental Protocols
To ensure the reproducibility and accuracy of these key physicochemical parameters, standardized experimental workflows are essential.
Caption: Workflow for logP determination using reverse-phase HPLC.
Pharmacological & Metabolic Implications
The choice of a fluorinated group extends beyond simple physicochemical modulation; it has profound effects on a compound's pharmacological profile.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and as such, the CF₃ group often enhances metabolic stability by blocking sites susceptible to oxidative metabolism. [13]The SF₅ group takes this a step further; the sulfur-fluorine bonds are extremely robust, making the moiety exceptionally resistant to metabolic degradation. [4][11]This superior stability can lead to a longer drug half-life and an improved pharmacokinetic profile.
-
Target Binding: The larger size and distinct electronic nature of the SF₅ group can lead to different binding interactions compared to the CF₃ group. This can be exploited to enhance binding affinity and selectivity for a target protein. [14]For instance, in a study on cannabinoid receptor ligands, SF₅-substituted pyrazoles generally demonstrated slightly higher or equivalent CB1 receptor affinity compared to their CF₃ and tert-butyl counterparts. [12]
Strategic Application in Drug Design
The decision to use this compound over 4-(trifluoromethyl)phenol, or vice versa, is context-dependent and should be guided by the specific objectives of the drug discovery program.
Consider this compound when:
-
A significant increase in lipophilicity is needed to improve membrane permeability or target engagement in a lipidic pocket.
-
Maximizing metabolic stability is a primary concern to increase the compound's half-life.
-
A stronger acidic character is required to modulate the ionization state or form specific hydrogen bonds.
-
The larger steric profile of the SF₅ group can be used to probe a binding site or enhance selectivity.
Consider 4-(trifluoromethyl)phenol when:
-
A more moderate increase in lipophilicity and acidity is sufficient for the desired activity.
-
The larger size of the SF₅ group presents a steric clash within the target's binding site.
-
Synthetic accessibility and cost are major considerations, as CF₃-containing building blocks are generally more established and widely available. [15] In conclusion, while the trifluoromethyl group remains an indispensable tool in medicinal chemistry, the pentafluorosulfanyl group offers a compelling and powerful alternative for addressing specific challenges in drug design. By understanding the nuanced differences in their physicochemical properties and metabolic profiles, researchers can make more informed decisions, ultimately accelerating the development of safer and more effective therapeutics.
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A Comparative Analysis of the Electronic Properties of Pentafluorosulfanyl (SF5) and Trifluoromethyl (CF3) Phenols: A Guide for Researchers
In the landscape of medicinal chemistry and drug development, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern molecular design. These groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. While the trifluoromethyl (CF₃) group has long been a workhorse for chemists, the pentafluorosulfanyl (SF₅) group is rapidly emerging as a "super-trifluoromethyl" group, offering a unique and often superior set of physicochemical properties.[1][2] This guide provides an in-depth, objective comparison of the electronic properties of SF₅ and CF₃ substituted phenols, supported by experimental data, to empower researchers in their quest for more effective and stable therapeutic agents.
Introduction: The Rise of "Super-Trifluoromethyl"
The CF₃ group is widely employed to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[3][4] Its strong carbon-fluorine bonds are resistant to metabolic degradation, and its electron-withdrawing nature can significantly alter the properties of a parent molecule.[3] However, the quest for functional groups with even more pronounced and tunable effects has led to a surge of interest in the SF₅ moiety.[2][5] The SF₅ group is characterized by its exceptional thermal and chemical stability, high electronegativity, and distinct steric profile.[2][5] These attributes make it an attractive bioisostere for the CF₃ group, often with advantageous outcomes.[6]
This guide will dissect the key electronic differences between SF₅ and CF₃ substituted phenols, focusing on three critical parameters: electron-withdrawing strength, acidity (pKa), and lipophilicity. Understanding these differences is paramount for medicinal chemists aiming to fine-tune the properties of phenolic compounds, which are common scaffolds in numerous bioactive molecules.
Quantitative Comparison of Physicochemical Properties
The electronic influence of a substituent is often quantified by its Hammett constant (σ), a measure of the electron-donating or electron-withdrawing effect on a benzene ring. Acidity is expressed by the pKa value, while lipophilicity is commonly represented by the Hansch parameter (π). The table below summarizes these key experimental values for the SF₅ and CF₃ groups.
| Property | 4-SF₅-phenol | 4-CF₃-phenol | Rationale for Significance in Drug Design |
| Hammett Constant (σp) | 0.68[7] | 0.53[8] | A higher σp value indicates stronger electron-withdrawing ability through resonance and inductive effects, which can influence reaction rates, metabolic stability, and binding interactions. |
| Hammett Constant (σm) | 0.61[7] | 0.43[8] | The σm value primarily reflects the inductive electron-withdrawing effect. The significant difference here highlights the potent inductive pull of the SF₅ group. |
| Acidity (pKa) | ~7.9 (Calculated) | 8.6 - 9.0 | A lower pKa value signifies a stronger acid. This property is crucial for determining the ionization state of a molecule at physiological pH, which in turn affects its solubility, membrane permeability, and receptor binding. |
| Lipophilicity (π) | 1.23[8] | 0.88[8] | The Hansch parameter quantifies the contribution of a substituent to a molecule's lipophilicity. Higher π values generally correlate with increased membrane permeability and can influence oral bioavailability. |
Deep Dive into Electronic Effects
Electron-Withdrawing Strength: A Clear Distinction
The Hammett constants unequivocally demonstrate that the SF₅ group is a more powerful electron-withdrawing group than the CF₃ group, both at the para (σp = 0.68 for SF₅ vs. 0.53 for CF₃) and meta (σm = 0.61 for SF₅ vs. 0.43 for CF₃) positions.[7][8] This superior electron-withdrawing capacity stems from the high electronegativity of the fluorine atoms and the overall architecture of the SF₅ group.[5] This enhanced inductive and resonance effect can have profound implications for molecular design. For instance, a stronger electron-withdrawing group can increase the acidity of a nearby proton, as is the case with phenols, and can also influence the electron density of the aromatic ring, affecting its susceptibility to metabolic enzymes like cytochrome P450.[3]
Acidity of Substituted Phenols: The Impact on pKa
The acidity of a phenol is a direct reflection of the stability of its corresponding phenoxide anion. Electron-withdrawing groups stabilize the negative charge on the phenoxide ion, thereby increasing the acidity of the parent phenol (i.e., lowering its pKa).[9]
dot
Caption: Workflow for pKa determination by potentiometric titration.
UV-Vis Spectrophotometry
This method is particularly useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.
Methodology:
-
Spectral Analysis: The UV-Vis spectra of the substituted phenol are recorded in highly acidic (fully protonated form) and highly basic (fully deprotonated form) solutions to determine the absorbance maxima (λ_max) for each species.
-
Buffer Solutions: A series of buffer solutions with known pH values spanning the expected pKa of the phenol are prepared.
-
Absorbance Measurements: The absorbance of the substituted phenol at a fixed concentration is measured in each buffer solution at the λ_max of either the protonated or deprotonated form.
-
Calculation: The pKa is calculated using the Henderson-Hasselbalch equation, adapted for spectrophotometric data: pKa = pH + log[(A_b - A) / (A - A_a)] where A is the absorbance in the buffer, A_a is the absorbance in the acidic solution, and A_b is the absorbance in the basic solution.
dot
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
Visualizing Electronic Effects: Electrostatic Potential Maps
Electrostatic potential (ESP) maps are powerful computational tools that illustrate the charge distribution on the surface of a molecule. Regions of negative potential (typically colored red) indicate electron-rich areas, while regions of positive potential (blue) are electron-poor.
For 4-trifluoromethylphenol and 4-pentafluorosulfanylphenol, the ESP maps would visually confirm the strong electron-withdrawing nature of the SF₅ and CF₃ groups. The phenolic proton in 4-SF₅-phenol is expected to be more "blue" (more positive potential) than in 4-CF₃-phenol, indicating it is more acidic and more readily donated. Conversely, the phenoxide oxygen in the conjugate base of 4-SF₅-phenol would exhibit a less intense red color compared to the 4-CF₃-phenoxide, signifying greater delocalization and stabilization of the negative charge.
Protocol for Generating ESP Maps:
-
Structure Optimization: The 3D structures of the phenol and its corresponding phenoxide are built and geometry-optimized using a quantum chemistry software package (e.g., Gaussian, Spartan). A suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G*, is typically employed.
-
ESP Calculation: A single-point energy calculation is performed on the optimized structure to compute the electrostatic potential at the electron density surface.
-
Visualization: The ESP is then mapped onto the molecular surface, with a color scale representing the potential values.
Implications for Drug Design and Development
The distinct electronic properties of the SF₅ group compared to the CF₃ group offer medicinal chemists a valuable tool for fine-tuning the characteristics of phenolic drug candidates:
-
Modulating Acidity: The ability of the SF₅ group to significantly lower the pKa of a phenol can be exploited to control the ionization state of a drug at a specific physiological pH. This can be critical for optimizing interactions with target enzymes or receptors that have specific protonation state requirements.
-
Enhancing Metabolic Stability: The strong electron-withdrawing nature of the SF₅ group can deactivate the aromatic ring towards oxidative metabolism, potentially increasing the drug's half-life. [5]* Improving Membrane Permeability: The increased lipophilicity imparted by the SF₅ group can lead to better absorption and distribution, particularly for drugs that need to cross the blood-brain barrier. [5][8]* Fine-Tuning Binding Interactions: The unique steric and electronic profile of the SF₅ group can lead to novel and more potent binding interactions with the target protein.
Conclusion
The pentafluorosulfanyl group is more than just a "super-trifluoromethyl" group; it is a distinct functional moiety with a unique combination of electronic and steric properties. Its superior electron-withdrawing strength, ability to significantly increase acidity, and enhanced lipophilicity make it a powerful tool in the medicinal chemist's arsenal. By understanding the fundamental differences between SF₅ and CF₃ substituted phenols, researchers can make more informed decisions in the design and optimization of the next generation of therapeutic agents. The experimental and computational protocols outlined in this guide provide a framework for the rational application of these powerful fluorinated groups in drug discovery and development.
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A Comparative Guide to the Spectroscopic Analysis of 4-(pentafluorosulfanyl)phenol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal and materials chemistry, the introduction of the pentafluorosulfanyl (SF₅) group has opened new avenues for molecular design. Its unique electronic properties and steric profile make it a valuable substituent for modulating the characteristics of bioactive molecules and advanced materials. 4-(pentafluorosulfanyl)phenol, in particular, serves as a key building block for more complex structures. A thorough understanding of its analytical profile is paramount for quality control, reaction monitoring, and physicochemical characterization.
This guide provides a comprehensive comparison of the primary spectroscopic techniques used to analyze this compound. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS). Furthermore, we will explore alternative and complementary analytical methodologies, offering a holistic view for researchers in the field.
The Spectroscopic Fingerprint of this compound
Spectroscopic analysis provides a detailed picture of a molecule's structure and electronic environment. For this compound, each technique offers a unique piece of the puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Map
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR each provide critical information.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the hydroxyl proton. The aromatic region will display a characteristic AA'BB' system due to the para-substitution. The protons ortho to the hydroxyl group will appear as a doublet, as will the protons ortho to the SF₅ group. The hydroxyl proton will appear as a singlet, and its chemical shift can be concentration and solvent-dependent.
¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal the number of unique carbon environments. Due to the molecule's symmetry, four signals are expected for the aromatic carbons. The carbon bearing the hydroxyl group (C-OH) and the carbon attached to the SF₅ group (C-SF₅) will have distinct chemical shifts. The remaining four aromatic carbons will appear as two distinct signals. The powerful electron-withdrawing nature of the SF₅ group will cause a significant downfield shift for the carbon atom it is attached to.
¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is particularly informative for SF₅-containing compounds. The SF₅ group typically exhibits a characteristic AX₄ spin system. This results in two signals: a quintet for the apical fluorine (Fa) and a doublet for the four equatorial fluorines (Fe). The large one-bond J-coupling between the apical and equatorial fluorines is a hallmark of the SF₅ group.
Experimental Protocol: NMR Spectroscopy of this compound
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 400 MHz spectrometer, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 100 MHz spectrometer, 1024-4096 scans, relaxation delay of 2-5 seconds.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
Typical parameters: 376 MHz spectrometer, 128-512 scans, relaxation delay of 1-2 seconds.
-
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In this compound, the key vibrational modes to observe are:
-
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
-
Aromatic C-H Stretch: Weaker absorptions typically appearing just above 3000 cm⁻¹.
-
Aromatic C=C Stretch: A series of medium to weak bands in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region.
-
S-F Stretch: Strong and characteristic absorptions for the SF₅ group are expected in the fingerprint region, typically between 800 and 900 cm⁻¹.
Experimental Protocol: FTIR Spectroscopy of this compound
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Phenolic compounds typically exhibit characteristic absorption bands in the UV region. For this compound, the spectrum is expected to show absorptions corresponding to π → π* transitions of the benzene ring. The strong electron-withdrawing nature of the SF₅ group can influence the position and intensity of these absorption maxima compared to phenol itself.
Experimental Protocol: UV-Vis Spectroscopy of this compound
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and determine the molar absorptivity (ε) if the concentration is known.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be observed at m/z corresponding to its molecular weight. Common fragmentation pathways for phenols include the loss of CO and the formation of a cyclopentadienyl cation. The presence of the SF₅ group will also lead to characteristic fragmentation patterns, including the loss of fluorine atoms or the entire SF₅ radical.
Experimental Protocol: Mass Spectrometry of this compound
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.
Comparison with Alternative Analytical Techniques
While the spectroscopic methods described above are the cornerstones of characterization, other analytical techniques offer complementary information and can be more suitable for specific applications, such as quantitative analysis in complex matrices.
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a mobile phase. | Separation and quantification of the compound in a mixture. Purity assessment. | High resolution and sensitivity, suitable for quantitative analysis.[1] | Requires method development, may not provide structural information on its own. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas. | Separation and quantification of volatile analytes. | High efficiency for volatile compounds. | Requires derivatization for non-volatile compounds like phenols.[2] |
| Voltammetry | Measurement of current as a function of applied potential. | Electrochemical properties, quantification. | High sensitivity, low cost, suitable for in-situ measurements.[3] | Can be susceptible to matrix interferences. |
Chromatographic Methods in Detail:
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of this compound, especially in complex mixtures such as reaction monitoring or formulation analysis.[1] A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or acetic acid) to ensure good peak shape. Detection is typically achieved using a UV detector set at the λmax of the compound. For more complex matrices, coupling HPLC with mass spectrometry (LC-MS) provides enhanced selectivity and sensitivity.
Electroanalytical Methods in Detail:
Voltammetric techniques, such as cyclic voltammetry and differential pulse voltammetry, can be employed for the sensitive determination of phenolic compounds.[3] These methods are based on the electrochemical oxidation of the phenol group at an electrode surface. The resulting current is proportional to the concentration of the analyte. Modified electrodes can be used to enhance sensitivity and selectivity.
Visualizing the Analytical Workflow
To better understand the relationship between these analytical techniques, the following workflow diagram illustrates a typical characterization process for this compound.
Caption: A typical analytical workflow for the characterization of this compound.
Conclusion
The comprehensive analysis of this compound relies on a suite of spectroscopic techniques, with NMR, IR, UV-Vis, and Mass Spectrometry each providing indispensable information for structural elucidation and characterization. The choice of technique depends on the specific analytical goal, whether it is routine identification, detailed structural analysis, or quantitative determination in a complex matrix. For quantitative purposes, chromatographic and electroanalytical methods offer powerful alternatives. By understanding the principles and applications of each of these methods, researchers can effectively and accurately characterize this important fluorinated building block, paving the way for its successful application in drug discovery and materials science.
References
-
Yáñez-Sedeño, P., Pingarrón, J. M., & Riu, J. (2000). Voltammetric determination of the phenolic antioxidants 3-tert-butyl-4-hydroxyanisole and tert-butylhydroquinone at a polypyrrole electrode modified with a nickel phthalocyanine complex. Analytica Chimica Acta, 414(1-2), 187-196. Available at: [Link]
-
Bhat, A. P., Mundhenke, T. F., Whiting, Q. T., Peterson, A. A., Pomerantz, W. C., & Arnold, W. A. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au, 2(3), 242-252. Available at: [Link]
-
Beier, P., & Vida, N. (2014). Synthesis of Aliphatic Sulfur Pentafluorides by Oxidation of SF5-Containing Anisole, Phenols, and Anilines. The Journal of Organic Chemistry, 79(18), 8906–8911. Available at: [Link]
-
René, F., El Sater, M., Blanchard, N., & Bizet, V. (2025). Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction. ACS Organic & Inorganic Au. Available at: [Link]
-
U.S. Environmental Protection Agency. (2000). Method 8041A: Phenols by Gas Chromatography. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). Available at: [Link]
Sources
A Researcher's Guide to Computational Analysis of SF₅-Phenols: A Methodological Comparison
Introduction: The Rise of the "Super-Trifluoromethyl" Group in Phenolic Scaffolds
In the landscape of medicinal chemistry and drug development, the strategic incorporation of fluorine-containing functional groups is a cornerstone for optimizing molecular properties. The pentafluorosulfanyl (SF₅) group, in particular, has emerged as a bioisostere of immense interest, often supplanting traditional moieties like trifluoromethyl (CF₃) or tert-butyl groups.[1][2] Its unique combination of properties—including high electronegativity, exceptional thermal and chemical stability, and significant lipophilicity—makes it a powerful tool for modulating the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[3][4]
When appended to a phenolic ring, the SF₅ group exerts a profound electronic influence, drastically altering key physicochemical parameters such as acidity (pKa) and the homolytic O-H bond dissociation enthalpy (BDE). These parameters are critical determinants of a molecule's behavior in a physiological environment, governing everything from receptor binding and membrane permeability to antioxidant activity and metabolic fate.[5] Consequently, the accurate in silico prediction of these properties is not merely an academic exercise; it is a vital component of modern, rational drug design, enabling the prioritization of synthetic targets and accelerating the discovery pipeline.
This guide provides a comparative analysis of computational methodologies, with a focus on Density Functional Theory (DFT), for the robust prediction of pKa and BDE in SF₅-substituted phenols. We will dissect the causality behind methodological choices, present validated protocols, and offer a framework for researchers to confidently apply these techniques to their own molecular design challenges.
The Computational Challenge: Modeling a Hypervalent Electron Sink
The SF₅ group presents a distinct challenge for quantum chemical calculations. Its hypervalent sulfur center and the five highly electronegative fluorine atoms create a potent electron-withdrawing moiety that significantly polarizes the entire molecule. This demands a computational approach that can accurately capture both short-range and long-range electronic effects, as well as the intricate interplay of the molecule with its solvent environment, which is paramount for properties like pKa.
Standard DFT functionals that perform well for simple organic molecules may falter when faced with the complex electronic structure of SF₅-containing systems. Therefore, a critical evaluation of available methods, grounded in their performance on analogous, well-studied phenolic systems, is essential.
Choosing Your Weapon: A Comparative Analysis of DFT Functionals for Phenolic Properties
The accuracy of any DFT calculation is fundamentally dependent on the choice of the exchange-correlation functional and the basis set. No single functional is universally superior; the optimal choice depends on the specific property being calculated. Based on extensive benchmark studies on substituted phenols, we can establish a set of best practices to guide calculations on their SF₅ analogues.[6][7]
For Acidity (pKa) Prediction:
Calculating pKa requires an accurate description of the Gibbs free energy change of deprotonation in solution. This is highly sensitive to long-range electrostatic interactions and solvation effects.
-
Range-Separated Functionals (e.g., CAM-B3LYP, ωB97X-D): These functionals are specifically designed to correctly model long-range interactions and are highly recommended for pKa calculations.[3][4] They have shown exceptional performance in predicting the pKa of phenols with strongly electron-withdrawing substituents, a category where SF₅-phenols undoubtedly belong.
-
Global Hybrids (e.g., B3LYP, PBE0): While widely used, traditional hybrid functionals like B3LYP can sometimes underestimate the acidity of highly polarized systems. PBE0 often shows improvement over B3LYP.[4]
-
Minnesota Functionals (e.g., M06-2X): The M06-2X functional, with its high degree of exact exchange, is generally robust for thermochemistry but can also perform well for pKa predictions, although range-separated functionals are often preferred.[4][8]
For O-H Bond Dissociation Enthalpy (BDE) Prediction:
BDE calculations involve a homolytic bond cleavage, resulting in a radical species. This requires a functional that can accurately describe open-shell systems and thermochemistry.
-
Minnesota Functionals (e.g., M06-2X): M06-2X is widely regarded as one of the best-performing functionals for main-group thermochemistry and kinetics, including BDE calculations.[6][9]
-
(RO)B3LYP: The unrestricted B3LYP method is a workhorse for radical calculations, but the restricted open-shell variant, (RO)B3LYP, is often recommended to minimize spin contamination issues, providing more reliable BDE values for phenolic systems.[10]
-
Dispersion Corrections (e.g., -D3(BJ)): While BDE is primarily an electronic effect, including empirical dispersion corrections (like Grimme's D3 with Becke-Johnson damping) is now standard practice and can improve accuracy, especially in larger systems.[7][9]
Summary of Recommended Methodologies
The table below summarizes the recommended DFT functionals and solvation models based on their proven performance for calculating acidity and BDE in challenging phenolic systems.
| Property | Recommended Functionals | Basis Set | Solvation Model | Rationale & Key Insights |
| Acidity (pKa) | CAM-B3LYP, ωB97X-D | 6-311++G(d,p) or larger | SMD or IEFPCM (with explicit water molecules) | Range-separated functionals excel at describing the charge separation in the phenoxide anion. The SMD model is often superior for solvation energies. Including 1-2 explicit water molecules to model direct H-bonding to the phenoxide is crucial for high accuracy.[3][5] |
| O-H BDE | M06-2X, (RO)B3LYP-D3(BJ) | 6-311++G(d,p) or larger | (Calculation is typically gas-phase) | M06-2X is highly parameterized for thermochemistry. (RO)B3LYP effectively handles the open-shell phenoxyl radical. Calculations are based on gas-phase enthalpies.[10][11] |
Experimental Protocols: High-Accuracy Computational Workflows
Here, we provide step-by-step protocols for calculating the pKa and O-H BDE of a representative molecule, 4-pentafluorosulfanylphenol .
Protocol 1: Aqueous pKa Calculation via the Direct Approach
This protocol leverages a thermodynamic cycle to accurately compute the Gibbs free energy of deprotonation in solution. High accuracy can be achieved by including explicit water molecules to model the specific hydrogen-bonding interactions with the solute.[3]
Caption: Thermodynamic cycle for pKa calculation.
Step-by-Step Methodology:
-
Structure Preparation: Build the initial 3D structures for 4-pentafluorosulfanylphenol (ArOH) and its corresponding phenoxide anion (ArO⁻). For high accuracy, also prepare structures with two explicit water molecules hydrogen-bonded to the oxygen atom in both the neutral and anionic forms.
-
Geometry Optimization & Frequency Calculation:
-
Perform geometry optimizations and frequency calculations in the aqueous phase for all four species (ArOH, ArO⁻, ArOH·2H₂O, ArO⁻·2H₂O).
-
Recommended Level of Theory: CAM-B3LYP/6-311+G(d,p)
-
Solvation Model: SCRF=(SMD, Solvent=Water)
-
Verification: Confirm that the optimizations have converged to true minima by ensuring the absence of imaginary frequencies. The output provides the Gibbs free energy in solution (G_sol) for each species.
-
-
Calculate Gibbs Free Energy of Reaction:
-
Compute the Gibbs free energy change for the deprotonation reaction in solution: ΔG°_aq = G_sol(ArO⁻·2H₂O) - G_sol(ArOH·2H₂O)
-
-
Calculate pKa:
-
Use the following equation to calculate the pKa, where R is the ideal gas constant, T is the temperature (298.15 K), and C° is the standard state concentration (1 mol/L). The value for ΔG°_solv(H⁺) is a well-established experimental constant, typically taken as -265.9 kcal/mol. pKa = (ΔG°_aq + ΔG°_solv(H⁺)) / (RT ln(10))
-
Protocol 2: O-H Bond Dissociation Enthalpy (BDE) Calculation
BDE is calculated as the enthalpy change of the homolytic cleavage of the O-H bond in the gas phase.
Caption: Computational workflow for O-H BDE.
Step-by-Step Methodology:
-
Structure Preparation: Build the initial 3D structures for 4-pentafluorosulfanylphenol (ArOH) and its corresponding phenoxyl radical (ArO•).
-
Geometry Optimization & Frequency Calculation:
-
Perform geometry optimizations and frequency calculations in the gas phase for the neutral phenol, the phenoxyl radical, and a hydrogen atom (H•).
-
Recommended Level of Theory: ROB3LYP-D3(BJ)/6-311++G(d,p) or M062X/6-311++G(d,p). For the radical, ensure you are using a restricted open-shell calculation.
-
Verification: Confirm true minima (no imaginary frequencies for the phenol and radical). The output provides the thermal correction to enthalpy.
-
-
Calculate Enthalpies at 298 K:
-
The total enthalpy (H) for each species is the sum of the electronic energy and the thermal correction to enthalpy from the frequency calculation.
-
H = E_electronic + H_corr
-
-
Calculate BDE:
-
The BDE at 298.15 K is calculated as: BDE = H(ArO•) + H(H•) - H(ArOH)
-
The enthalpy of a single hydrogen atom, H(H•), can be calculated or taken as a standard value which is dependent on the level of theory. At the B3LYP/6-31G(d) level, the thermal correction for H• is typically ~-0.5 hartree.
-
Interpreting the Data: Expected Trends and the Need for Validation
The potent electron-withdrawing nature of the SF₅ group is expected to have two major effects on the properties of SF₅-phenols compared to unsubstituted phenol:
-
Increased Acidity (Lower pKa): The SF₅ group will strongly stabilize the negative charge of the phenoxide anion through induction and resonance, making the corresponding phenol significantly more acidic. For context, while phenol has a pKa of ~9.9, the pKa of 4-nitrophenol is ~7.1. The SF₅ group is a stronger electron-withdrawing group than a nitro group, so a pKa value lower than 7 is anticipated. This is supported by experimental data on 2-SF₅-indoles, which are dramatically more acidic (pKa = 24.44) than their 2-CF₃ analogues (pKa = 26.76).[12]
-
Increased O-H Bond Dissociation Enthalpy: Electron-withdrawing groups tend to increase the O-H BDE.[10] They stabilize the ground-state phenol more than they stabilize the resulting phenoxyl radical, thus increasing the energy required to break the bond. The O-H BDE for phenol is approximately 87-89 kcal/mol, and an increase is expected for 4-SF₅-phenol.[11][13]
While these computational protocols are grounded in robust theory and validated on similar systems, it must be emphasized that direct experimental validation for SF₅-phenols is currently scarce in the literature. The calculated values, therefore, represent high-confidence predictions that strongly advocate for experimental measurement to further cement our understanding of these fascinating molecules. As synthetic routes to SF₅-phenols become more accessible, a collaborative effort between computational and experimental chemists will be crucial.[1][5]
Conclusion
The computational study of SF₅-phenols is a challenging yet rewarding endeavor that provides critical insights for drug discovery and materials science. A direct comparison of DFT methods on these specific molecules is not yet available, but by leveraging well-established, high-accuracy protocols validated on analogous phenolic systems, researchers can generate reliable predictions. For pKa calculations, range-separated functionals like CAM-B3LYP combined with an SMD solvation model and explicit water molecules are recommended. For BDE calculations, the M06-2X or (RO)B3LYP-D3(BJ) methods provide a robust theoretical foundation. By carefully selecting methodologies and rigorously applying these computational workflows, scientists can effectively harness the predictive power of DFT to explore the unique chemical space offered by SF₅-phenols.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Item - Synthesis of Aliphatic Sulfur Pentafluorides by Oxidation of SF5âContaining Anisole, Phenols, and Anilines - American Chemical Society - Figshare [acs.figshare.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 8. nist.gov [nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Critical re-evaluation of the O-H bond dissociation enthalpy in phenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nrc-publications.canada.ca [nrc-publications.canada.ca]
The Pentafluorosulfanyl (SF5) Group: A "Super-CF3" for Bioisosteric Replacement of Trifluoromethyl and Tert-Butyl Groups
A Senior Application Scientist's Guide to Physicochemical Properties, Synthesis, and Comparative In Vitro Evaluation
In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to optimize their absorption, distribution, metabolism, and excretion (ADME) properties and enhance their biological activity is a cornerstone of drug discovery. Bioisosteric replacement, the substitution of one functional group for another with similar physicochemical properties, is a powerful tool in this endeavor. For decades, the trifluoromethyl (CF3) and tert-butyl (t-butyl) groups have been workhorses for medicinal chemists, employed to block metabolic sites, modulate lipophilicity, and influence binding interactions. However, a more recent contender, the pentafluorosulfanyl (SF5) group, is emerging as a compelling alternative, often hailed as a "super-trifluoromethyl" or "super-CF3" group due to its unique and often more pronounced effects on molecular properties.[1][2][3]
This guide provides an in-depth, objective comparison of the SF5 group with its more traditional counterparts, the CF3 and t-butyl groups. We will delve into their comparative physicochemical properties, supported by experimental data, and provide detailed protocols for their synthesis and in vitro evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of the SF5 group in their molecular design strategies.
A Head-to-Head Comparison of Physicochemical Properties
The rationale for employing the SF5 group as a bioisostere for CF3 or t-butyl stems from its distinct combination of steric bulk, electronic character, and lipophilicity. Understanding these fundamental properties is critical to predicting the impact of such a substitution on a molecule's behavior.
Data Presentation: Comparative Physicochemical Properties
The following table summarizes the key physicochemical parameters of the SF5, CF3, and t-butyl groups, providing a quantitative basis for their comparison.
| Property | Pentafluorosulfanyl (SF5) | Trifluoromethyl (CF3) | tert-Butyl (t-butyl) | Rationale for Advantage in Medicinal Chemistry |
| Steric Properties | ||||
| van der Waals Volume (ų) | ~55.4 | ~42.6 | ~64.5 | The SF5 group offers a steric footprint intermediate between the smaller CF3 and the bulkier t-butyl group, providing a unique tool for probing steric interactions in binding pockets.[2] |
| Cone Angle (°) | ~99 | ~93 | ~126 | The moderate cone angle of the SF5 group allows for significant steric influence without the excessive bulk of the t-butyl group. |
| Electronic Properties | ||||
| Electronegativity (Pauling Scale) | ~3.65[3] | ~3.36[3] | ~2.0 | The high electronegativity of the SF5 group can lead to stronger non-covalent interactions, such as dipole-dipole and halogen bonding, with biological targets, potentially increasing binding affinity and potency. It can also modulate the pKa of nearby functionalities.[1][3] |
| Hammett Constant (σp) | +0.68[3] | +0.54 | -0.20 | The stronger electron-withdrawing nature of the SF5 group compared to CF3 can significantly influence the reactivity and metabolic stability of the parent molecule.[3] |
| Lipophilicity | ||||
| Hansch Lipophilicity Parameter (π) | 1.51 | 1.07 | 1.98 | The increased lipophilicity of the SF5 group compared to CF3 can enhance membrane permeability and oral bioavailability.[4] |
The Rationale Behind Experimental Choices: Why Consider the SF5 Group?
The decision to replace a CF3 or t-butyl group with an SF5 moiety is driven by the desire to fine-tune a molecule's properties in ways that the more traditional groups cannot achieve. The SF5 group's unique combination of being strongly electron-withdrawing, sterically demanding, and highly lipophilic allows for a multi-faceted approach to lead optimization.
For instance, the exceptional chemical and thermal stability of the SF5 group can enhance a drug candidate's shelf life and resistance to metabolic degradation.[1] Its potent electron-withdrawing nature can protect adjacent functional groups from oxidative metabolism, a common strategy also employed with the CF3 group, but often with greater effect.[3] Furthermore, the larger size of the SF5 group compared to CF3 can provide a better steric shield to block metabolic attack or to probe larger hydrophobic pockets within a target protein.[2]
Caption: A diagram illustrating the strategic decision-making process for bioisosteric replacement.
Supporting Experimental Data: Case Studies
The true value of a bioisosteric replacement is ultimately determined by its impact on biological activity and pharmacokinetic properties. Here, we present case studies that provide a direct comparison of SF5-substituted compounds with their CF3 and/or t-butyl analogs.
Case Study 1: Inhibition of the AAA ATPase p97
In a study investigating inhibitors of the AAA ATPase p97, a series of 5-substituted indole derivatives were synthesized and evaluated.[5][6] This study provides a direct comparison of the SF5, CF3, and other bioisosteres on the same molecular scaffold.
| Compound (5-substituent) | IC50 (µM) | cLogP |
| SF5 | 21.5 ± 0.4 | 4.03 |
| CF3 | 4.7 ± 2.0 | 2.95 |
| NO2 | 0.05 ± 0.04 | 2.01 |
| CH3 | 0.24 ± 0.11 | 2.59 |
Data sourced from ACS Med. Chem. Lett. 2015, 6, 1225–1230.[5]
Interestingly, in this particular case, the SF5-analog was significantly less active than the CF3-analog. The authors hypothesized that this could be due to the larger size of the SF5 group or its stronger electron-withdrawing effect on the indole ring. This case study highlights that while the SF5 group offers unique properties, its effect on biological activity is target-dependent and not always a simple enhancement over the CF3 group.
Case Study 2: Cannabinoid Receptor Ligands
A study on cannabinoid receptor (CB1) ligands provides a direct comparison of SF5, CF3, and t-butyl analogs.[7] An array of pyrazole-based ligands were synthesized and evaluated for their receptor affinity and lipophilicity.
| 3-Aniline Substituent | CB1 Receptor Affinity (Ki, nM) | Measured LogP |
| p-SF5 | 1.2 ± 0.2 | 5.8 |
| p-CF3 | 2.0 ± 0.3 | 5.4 |
| p-t-butyl | 3.5 ± 0.6 | 6.2 |
Data sourced from RSC Adv., 2014, 4, 20164-20176.[7]
In this series, the SF5-substituted ligands generally exhibited slightly higher or equivalent CB1 receptor affinity compared to both the CF3 and t-butyl analogs.[7] In terms of lipophilicity, the SF5 analogs had higher logP values than their CF3 counterparts but lower than the t-butyl analogs.[7] This study demonstrates a successful application of the SF5 group as a bioisostere for both CF3 and t-butyl, leading to potent ligands with modulated lipophilicity.[7]
Experimental Protocols
To facilitate the practical application of the concepts discussed in this guide, we provide detailed, step-by-step methodologies for the synthesis of a representative SF5-containing compound and for key in vitro assays to compare its properties with CF3 and t-butyl analogs.
Synthesis of a Representative SF5-Aryl Compound
The synthesis of SF5-containing aromatic compounds can be challenging, but several methods have been developed.[8] A common strategy involves the Negishi cross-coupling of a zincated SF5-aryl species with a suitable aryl halide.
Protocol: Synthesis of a 4-SF5-substituted Biaryl Compound
Caption: A workflow for the synthesis of a 4-SF5-substituted biaryl via Negishi cross-coupling.
Step-by-Step Methodology:
-
Preparation of the Organozinc Reagent:
-
To a solution of 4-bromo-1-(pentafluorosulfanyl)benzene (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of zinc chloride (1.1 eq) in THF to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
-
Negishi Cross-Coupling:
-
To the freshly prepared organozinc reagent, add the aryl iodide (1.2 eq), Pd(dba)2 (0.03 eq), and SPhos (0.06 eq).
-
Heat the reaction mixture to 50 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
In Vitro Metabolic Stability Assay
This protocol describes a general method for assessing the metabolic stability of a compound in liver microsomes.
Protocol: Microsomal Stability Assay
Materials:
-
Test compounds (SF5, CF3, and t-butyl analogs)
-
Liver microsomes (human, rat, or other species)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) or methanol (for quenching)
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of test compounds and internal standard in a suitable organic solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system in phosphate buffer.
-
Dilute the liver microsomes to the desired protein concentration in phosphate buffer.
-
-
Incubation:
-
Pre-warm the microsomal solution and NADPH regenerating system to 37 °C.
-
In a 96-well plate, add the microsomal solution to each well.
-
Add the test compound to each well to initiate the reaction (final concentration typically 1-10 µM).
-
Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37 °C with gentle shaking.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 3-4 volumes of ice-cold acetonitrile or methanol containing the internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the slope of the linear regression.
-
Lipophilicity Determination (LogP) by Shake-Flask Method
This classic method directly measures the partitioning of a compound between an aqueous and an organic phase.
Protocol: Shake-Flask LogP Determination
Materials:
-
Test compounds (SF5, CF3, and t-butyl analogs)
-
n-Octanol (pre-saturated with buffer)
-
Phosphate buffer (pH 7.4, pre-saturated with n-octanol)
-
Suitable analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation of Phases:
-
Prepare a phosphate buffer solution (e.g., 0.1 M, pH 7.4).
-
Saturate the n-octanol with the buffer and the buffer with n-octanol by vigorously mixing them and allowing the phases to separate.
-
-
Partitioning:
-
Prepare a stock solution of the test compound in the aqueous or organic phase.
-
Add a known volume of the stock solution to a mixture of the pre-saturated n-octanol and buffer in a glass vial.
-
Shake the vial vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Allow the phases to separate completely, often by centrifugation.
-
-
Quantification:
-
Carefully sample a known volume from both the aqueous and organic layers.
-
Determine the concentration of the test compound in each phase using a suitable analytical method.
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
Express the lipophilicity as LogP, which is the base-10 logarithm of P.
-
Conclusion and Future Perspectives
The pentafluorosulfanyl group is a valuable addition to the medicinal chemist's toolbox, offering a unique set of physicochemical properties that can be leveraged to overcome challenges encountered with more traditional bioisosteres like the trifluoromethyl and tert-butyl groups. Its strong electron-withdrawing character, significant steric bulk, and high lipophilicity provide a powerful combination for modulating a molecule's ADME profile and biological activity.
However, as the case studies demonstrate, the effects of SF5 substitution are not always predictable and can be highly dependent on the specific biological target and the molecular context. Therefore, a thorough understanding of its fundamental properties and a willingness to engage in empirical testing are crucial for its successful application.
The synthetic accessibility of SF5-containing building blocks has historically been a limitation, but recent advances in synthetic methodology are making these compounds more readily available for drug discovery programs.[8] As our understanding of the nuanced effects of the SF5 group continues to grow, and as synthetic routes become more practical, we can expect to see its increased application in the design of next-generation therapeutics. This guide provides a solid foundation for researchers to begin exploring the potential of this fascinating and powerful functional group.
References
- Structure−Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. ACS Medicinal Chemistry Letters. 2015, 6, 1225–1230.
- Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement.
- The pentafluorosulfanyl group in cannabinoid receptor ligands: synthesis and comparison with trifluoromethyl and tert-butyl analogues. SINAPSE. 2022.
- Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97.
- Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. PubMed. 2017.
- Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules.
- A Head-to-Head Battle of Fluorinated Functional Groups: Unpacking the Lipophilicity of SF₅ vs. CF₃. Benchchem.
- advantages of the SF5 group over CF3 in medicinal chemistry. Benchchem.
- Synthesis of a small‐molecule library with CF3/SF5 groups.
- Synthesis of pentafluorosulfanyl (SF5)
- Direct N–SF5 and N–SF4CF3 Bond Formation through Strain-Release Functionalization of 3-Substituted [1.1.0]Azabicyclobutanes. ChemRxiv.
- When SF5 outplays CF3: effects of pentafluorosulfanyl decorated scorpion
- CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue.
- The Pentafluorosulfanyl Group (SF5). Rowan.
- Reactions of Organic Pentafluorosulfanyl-Containing Compounds.
- Synthesis and biological evaluation of the first pentafluorosulfanyl analogs of mefloquine. PubMed. 2009.
- A modular approach to the synthesis of X-CF3 and X-SF5 compounds.
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- 5. escholarship.org [escholarship.org]
- 6. Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The pentafluorosulfanyl group in cannabinoid receptor ligands: synthesis and comparison with trifluoromethyl and tert-butyl analogues – SINAPSE [sinapse.ac.uk]
- 8. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PMC [pmc.ncbi.nlm.nih.gov]
The Pentafluorosulfanyl Group: A Comparative Guide to Structure-Activity Relationships in Drug Design
Introduction: Beyond the Trifluoromethyl Group
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorinated functional groups is a cornerstone for optimizing the physicochemical and pharmacokinetic properties of drug candidates.[1][2][3] For decades, the trifluoromethyl (CF₃) group has been the workhorse for enhancing metabolic stability, binding affinity, and bioavailability. However, the pentafluorosulfanyl (SF₅) group is rapidly emerging as a powerful alternative, often dubbed a "super-trifluoromethyl group," that offers a unique and compelling profile for molecular design.[1][2][4][5][6]
The SF₅ group is distinguished by its unique octahedral geometry, exceptional stability, and a potent combination of electronic and steric properties that differ significantly from its CF₃ counterpart.[7][8] This guide provides an in-depth comparison of the structure-activity relationship (SAR) of SF₅-substituted compounds against common bioisosteres. We will delve into the fundamental physicochemical properties that drive biological outcomes, present experimental data to support these comparisons, and provide detailed protocols for evaluating these critical parameters in your own research.
A Head-to-Head Comparison of Physicochemical Properties: The "Why" Behind the SAR
The decision to incorporate an SF₅ group over a more traditional moiety like CF₃ is rooted in its distinct physicochemical characteristics. Understanding these differences is fundamental to predicting and interpreting the resulting biological activity.
The unique combination of high electronegativity, significant lipophilicity, and steric bulk makes the SF₅ group a powerful tool for medicinal chemists.[7][9][10] For instance, the greater electron-withdrawing nature of SF₅ can modulate the pKa of adjacent functional groups, influencing their ionization state at physiological pH and altering interactions with target proteins.[11]
Caption: Key physicochemical property comparison: SF₅ vs. CF₃.
Quantitative Data Summary
The following table summarizes the key quantitative differences between the SF₅ and CF₃ groups, providing the empirical basis for their differential effects in biological systems.
| Property | Pentafluorosulfanyl (SF₅) | Trifluoromethyl (CF₃) | Rationale for Advantage in Medicinal Chemistry |
| Electronegativity (Pauling) | ~3.65[1][11] | ~3.36[11] | The higher electronegativity of SF₅ can lead to stronger non-covalent interactions (e.g., halogen bonds, dipole interactions) with biological targets, potentially increasing binding affinity and potency. |
| Hammett Constant (σp) | 0.68[8] | 0.53[8] | The stronger electron-withdrawing nature of SF₅ can profoundly influence the electronics of an aromatic ring, affecting metabolic stability and receptor interactions.[12] |
| Lipophilicity (Hansch, π) | 1.23[8][13] | 0.88[8][13] | The significantly increased lipophilicity of the SF₅ group can enhance membrane permeability, potentially improving oral bioavailability and CNS penetration.[9][11] |
| Steric Volume (ų) | 55.4[8] | 34.6[8] | The larger, octahedral shape of SF₅ provides a distinct steric profile that can be used to probe and fill specific pockets in a binding site, potentially increasing selectivity and potency where bulk is tolerated. |
| Metabolic Stability | Very High | High | The robust S-F bonds and steric shielding contribute to exceptional resistance to metabolic degradation, often leading to a longer half-life in vivo.[9][14] |
Impact on ADME Properties and Pharmacological Outcomes
The true value of a functional group in drug design is measured by its influence on a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile and, ultimately, its pharmacological effect.
-
Enhanced Metabolic Stability: The SF₅ group is renowned for its high chemical and thermal stability, which often translates to superior metabolic stability.[9][15] The strong sulfur-fluorine bonds are highly resistant to cleavage by metabolic enzymes like cytochrome P450s. This can significantly reduce metabolic clearance, prolong the drug's half-life, and lead to a more predictable pharmacokinetic profile.[1][14]
-
Modulation of Lipophilicity and Permeability: Lipophilicity is a critical determinant of a drug's ability to cross biological membranes.[] The substantially higher lipophilicity of the SF₅ group compared to the CF₃ group can be leveraged to improve a compound's absorption from the gastrointestinal tract and its penetration into tissues, including the central nervous system.[9][13] However, this must be carefully balanced, as excessively high lipophilicity can lead to poor solubility and increased plasma protein binding.
-
Case Study Insights: The real-world impact is seen in comparative studies. For example, an 8-SF₅ mefloquine analog demonstrated higher in vivo antimalarial activity and a longer half-life than its parent CF₃-containing drug, an improvement attributed to its altered physicochemical properties.[1] Conversely, in a study of p97 inhibitors, the SF₅-analogue was surprisingly the least active compound in a series, suggesting that the increased steric bulk was detrimental to binding in that specific target, while a nitro-analogue with similar electron-withdrawing properties was highly active.[14][17] This highlights that while the SF₅ group offers significant advantages, its success is context-dependent and not a universal guarantee of improved activity.
Caption: Logical flow from SF₅ substitution to potential therapeutic impact.
Essential Experimental Protocols for Evaluation
To properly characterize the SAR of novel SF₅-substituted compounds, a robust set of experiments is required. The following protocols are foundational for generating the comparative data needed for informed drug design decisions.
Protocol 1: Determination of Lipophilicity (logP)
Causality: Lipophilicity (logP) governs a compound's solubility, permeability, and distribution.[] Comparing the logP of an SF₅-analog to its CF₃ counterpart provides a direct measure of this critical property's modulation. The shake-flask method is the gold standard for accuracy, while RP-HPLC offers higher throughput for screening.[18][19][20]
Method: Shake-Flask (Gold Standard) [18][21]
-
Preparation: Prepare a mutually saturated solution of n-octanol and an appropriate aqueous buffer (e.g., phosphate buffer, pH 7.4).
-
Dissolution: Accurately weigh and dissolve the test compound in the n-octanol phase to a known concentration (e.g., 1 mg/mL).
-
Partitioning: Add an equal volume of the aqueous buffer to the n-octanol solution in a glass vial.
-
Equilibration: Cap the vial and shake vigorously at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-24 hours). The system must be allowed to settle completely to ensure phase separation.
-
Sampling: Carefully remove an aliquot from both the n-octanol and the aqueous phase.
-
Quantification: Determine the concentration of the compound in each phase using a validated analytical method, typically LC-MS/MS or UV-Vis spectroscopy.
-
Calculation: Calculate logP using the formula: logP = log([Concentration in Octanol] / [Concentration in Aqueous]).
Protocol 2: In Vitro Metabolic Stability Assay
Causality: This assay predicts a compound's susceptibility to metabolic breakdown, primarily by liver enzymes.[22][23] A compound with low metabolic stability is likely to have high first-pass metabolism and a short in vivo half-life.[24] This protocol assesses the intrinsic clearance of a compound.
Method: Liver Microsomal Stability [24][25]
-
Reagent Preparation: Thaw liver microsomes (e.g., human, rat) on ice. Prepare a cofactor solution containing NADPH in a phosphate buffer (pH 7.4).
-
Incubation Mixture: In a 96-well plate, pre-warm the microsomal suspension (e.g., 0.5 mg/mL final concentration) and the test compound (e.g., 1 µM final concentration) at 37°C for 5-10 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH cofactor solution. This is the t=0 time point.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a "quenching" solution, typically ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound using LC-MS/MS.
-
Data Interpretation: Plot the natural log of the percentage of the remaining parent compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[24]
Protocol 3: Plasma Protein Binding (PPB) Assay
Causality: Only the unbound (free) fraction of a drug is pharmacologically active and available for metabolism and excretion.[26] High lipophilicity often correlates with high PPB. This assay quantifies the extent of this binding. The Rapid Equilibrium Dialysis (RED) method is a widely accepted, high-throughput technique.[27]
Method: Rapid Equilibrium Dialysis (RED) [27]
-
Device Preparation: Prepare the RED device, which consists of single-use inserts with a semipermeable membrane (typically 8 kDa molecular weight cutoff) that separates a sample chamber from a buffer chamber.
-
Sample Addition: Add plasma (e.g., human, rat) containing the test compound (e.g., 1 µM) to the sample chamber of the insert.
-
Buffer Addition: Add an equal volume of dialysis buffer (e.g., PBS, pH 7.4) to the buffer chamber of the base plate.
-
Assembly & Incubation: Place the inserts into the base plate, seal, and incubate at 37°C with shaking for 4-6 hours to allow the free drug to reach equilibrium across the membrane.
-
Sampling: After incubation, carefully remove equal volume aliquots from both the plasma and buffer chambers.
-
Analysis: Combine the plasma sample with an equal volume of buffer and the buffer sample with an equal volume of blank plasma to ensure the samples are matrix-matched. Precipitate proteins with acetonitrile and analyze the concentration of the compound in both final samples by LC-MS/MS.
-
Calculation: The percentage of unbound drug (% unbound) is calculated as: (Concentration in Buffer Chamber / Concentration in Plasma Chamber) * 100.
Caption: A typical experimental workflow for SAR evaluation.
Conclusion and Future Outlook
The pentafluorosulfanyl group is more than just a bulky, lipophilic version of the trifluoromethyl group; it is a distinct chemical entity that provides medicinal chemists with a unique tool to overcome common drug development challenges, particularly poor metabolic stability and low bioavailability. Its strong electron-withdrawing character, exceptional stability, and defined steric profile allow for fine-tuning of molecular properties in a way that is often not achievable with other functional groups.
However, as the case studies demonstrate, the benefits of SF₅ substitution are not universal.[17] Its larger size can introduce negative steric hindrance, and its high lipophilicity must be carefully managed to avoid detrimental effects on solubility and off-target activity. The successful application of SF₅ chemistry relies on a rational, data-driven approach, utilizing the robust experimental protocols outlined in this guide to build a comprehensive structure-activity relationship. As synthetic methods for introducing the SF₅ group become more accessible and diverse, its role in developing the next generation of therapeutics is set to expand significantly.[7][8][28]
References
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- 2. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, structure, and reactivity of compounds bearing the SF5 group and its congeners | Poster Board #3883 - American Chemical Society [acs.digitellinc.com]
- 4. Item - Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry - University of Sussex - Figshare [sussex.figshare.com]
- 5. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides | MDPI [mdpi.com]
- 6. SF5-containing building blocks - Enamine [enamine.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. escholarship.org [escholarship.org]
- 15. benchchem.com [benchchem.com]
- 17. Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 19. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 20. acdlabs.com [acdlabs.com]
- 21. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 22. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 23. Metabolic stability studies of lead compounds supported by separation techniques and chemometrics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 25. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 26. benthamdirect.com [benthamdirect.com]
- 27. sygnaturediscovery.com [sygnaturediscovery.com]
- 28. Recent advances in the chemistry and the application of SF5-compounds | CoLab [colab.ws]
The Emergence of the Pentafluorosulfanyl Group: A Comparative Guide for Drug Discovery
A Senior Application Scientist's In-Depth Technical Guide to SF5 and Other Fluorinated Substituents for Researchers, Scientists, and Drug Development Professionals.
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing substituents is a well-established strategy to modulate the physicochemical and pharmacokinetic properties of drug candidates. While the trifluoromethyl (CF3) group has long been a workhorse in this arena, a powerful contender has emerged: the pentafluorosulfanyl (SF5) group. Often dubbed the "super-trifluoromethyl group," the SF5 moiety offers a unique and often superior profile of electronic, steric, and lipophilic properties.[1][2]
This guide provides a comprehensive comparative analysis of the SF5 group against other commonly employed fluorinated substituents—trifluoromethyl (CF3), trifluoromethoxy (OCF3), and trifluoromethylthio (SCF3). We will delve into the nuanced differences in their physicochemical properties, explore the implications for drug design through case studies, and provide detailed experimental protocols for their evaluation.
A Head-to-Head Comparison: Physicochemical Properties
The true value of the SF5 group lies in its distinct combination of properties that set it apart from other fluorinated analogues. Understanding these differences is paramount for rational drug design.
Electronic Effects: Beyond Simple Induction
The electronic nature of a substituent, often quantified by Hammett constants (σ), profoundly influences a molecule's reactivity, pKa, and potential for intermolecular interactions. The SF5 group is a potent electron-withdrawing group, primarily through a strong inductive effect (σI), surpassing that of CF3, OCF3, and SCF3.[3][4] This strong electron-withdrawing capacity can be leveraged to modulate the acidity or basicity of nearby functional groups and enhance binding affinities through favorable electrostatic interactions.
Lipophilicity: A Key Driver of Pharmacokinetics
Lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is significantly impacted by fluorination. The SF5 group imparts a substantial increase in lipophilicity, as indicated by its large positive Hansch lipophilicity parameter (π).[2][5] This heightened lipophilicity can enhance membrane permeability and improve oral bioavailability.
Steric Profile: A Tool for Fine-Tuning Binding and Stability
The three-dimensional shape and size of a substituent can dramatically affect its interaction with a biological target and its susceptibility to metabolic enzymes. The SF5 group possesses a unique octahedral geometry and a larger van der Waals volume compared to the conical CF3 group.[3] This distinct steric bulk can be advantageous in probing the steric tolerance of a binding pocket and can sterically shield adjacent parts of the molecule from metabolic attack, thereby enhancing metabolic stability.[2]
Metabolic Stability: Resisting the Body's Defenses
A major challenge in drug development is designing molecules that can withstand metabolic degradation to ensure a sufficient duration of action. The inherent strength of the sulfur-fluorine bonds and the steric shielding provided by the five fluorine atoms make the SF5 group exceptionally resistant to metabolic enzymes.[6] This often translates to a longer in vivo half-life compared to compounds bearing other fluorinated groups.[7]
Comparative Data Summary
To facilitate a direct comparison, the following table summarizes key physicochemical parameters for the SF5, CF3, OCF3, and SCF3 groups when attached to a benzene ring. It is important to note that these values can vary slightly depending on the specific molecular context and the experimental or computational methods used for their determination.
| Property | SF5 | CF3 | OCF3 | SCF3 | Rationale for Advantage in Medicinal Chemistry |
| Hammett Constant (σp) | 0.68[2] | 0.53[2] | 0.35 | 0.50 | The stronger electron-withdrawing nature of SF5 can enhance binding affinity and modulate pKa. |
| Hansch Lipophilicity (π) | 1.23[2] | 0.88[2] | 1.04 | 1.44 | Increased lipophilicity of SF5 can improve membrane permeability and oral absorption. |
| Van der Waals Volume (ų) | ~80 | ~43 | ~59 | ~75 | The larger steric bulk of SF5 can provide better shape complementarity in binding pockets and shield against metabolism. |
| Metabolic Stability | Generally High[6] | Moderate to High | Moderate | Moderate | The robust S-F bonds and steric hindrance contribute to the high metabolic stability of SF5-containing compounds.[2] |
Case Study: The Power of SF5 in Antibacterial Drug Discovery
A compelling example of the SF5 group's potential is demonstrated in the development of novel antibacterial agents. In a study exploring SF5- and SCF3-substituted tetrahydroquinolines synthesized via the Povarov reaction, the SF5-containing compounds exhibited potent bactericidal activity against multidrug-resistant Gram-positive bacteria, including persister cells.[1]
The most potent compound, HSD1835, which features an SF5 group, displayed minimum inhibitory concentrations (MICs) as low as 1-4 μg/mL against various drug-resistant strains.[1] Notably, analogues where the SF5 group was replaced with other substituents, including F, OCF3, and CF3, showed reduced or no antibacterial activity.[1] This study highlights that the unique combination of the SF5 group's properties was crucial for the observed potent biological activity, which was found to be mediated by the disruption of the bacterial membrane.[1]
dot
Caption: Synthesis and evaluation of SF5-substituted tetrahydroquinolines.
Experimental Protocols
To empower researchers in their exploration of SF5-containing compounds, we provide the following detailed experimental protocols for key assays.
Protocol 1: Synthesis of an Aryl-SF5 Compound via the Povarov Reaction
This protocol describes a general procedure for the three-component Povarov reaction to synthesize SF5-substituted tetrahydroquinolines, as inspired by the work of Sintim and colleagues.[1]
Materials:
-
Substituted aniline (e.g., 4-(pentafluorosulfanyl)aniline)
-
Substituted aldehyde
-
Alkene (e.g., N-vinylpyrrolidinone)
-
Catalyst (e.g., Yb(OTf)3)
-
Solvent (e.g., Acetonitrile)
Procedure:
-
To a solution of the substituted aniline (1.0 equiv) and substituted aldehyde (1.0 equiv) in acetonitrile, add the catalyst (e.g., 10 mol% Yb(OTf)3).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add the alkene (1.5 equiv) to the reaction mixture.
-
Stir the reaction at an elevated temperature (e.g., 60-80 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the desired tetrahydroquinoline.
dot
Sources
- 1. SF5- and SCF3-substituted tetrahydroquinoline compounds as potent bactericidal agents against multidrug-resistant persister Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. escholarship.org [escholarship.org]
- 7. researchgate.net [researchgate.net]
The Ascendancy of the Pentafluorosulfanyl Group: A Comparative Guide to Assessing Metabolic Stability in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics with optimized pharmacokinetic profiles, medicinal chemists are increasingly turning to bioisosteric replacements to enhance metabolic stability. The pentafluorosulfanyl (SF5) group has emerged as a powerful tool in this endeavor, often supplanting the more traditional trifluoromethyl (CF3) group. Its unique electronic and steric properties confer a remarkable resistance to metabolic degradation. This guide provides an in-depth, objective comparison of the metabolic stability of SF5-containing drugs against their alternatives, supported by experimental data and detailed methodologies, to empower researchers in leveraging this "super-trifluoromethyl" group for robust drug design.
The Physicochemical Advantage of the SF5 Moiety
The pentafluorosulfanyl group's influence on metabolic stability is rooted in its fundamental physicochemical characteristics. Comprising a central sulfur atom bonded to five fluorine atoms, the SF5 group is distinguished by its high electronegativity, thermal and chemical stability, and significant lipophilicity.[1][2] The strong sulfur-fluorine bonds are highly resistant to enzymatic cleavage, a key factor in preventing metabolic degradation and extending a drug's effective lifespan in the body.[1]
Compared to the trifluoromethyl (CF3) group, the SF5 group exhibits superior properties that can be strategically employed to overcome metabolic liabilities.
Table 1: Comparative Physicochemical Properties of SF5 and CF3 Groups
| Property | Pentafluorosulfanyl (SF5) | Trifluoromethyl (CF3) | Rationale for Enhanced Metabolic Stability |
| Electronegativity (Pauling Scale) | ~3.65 | ~3.36 | The higher electronegativity can shield adjacent bonds from enzymatic attack. |
| Hammett Constant (σp) | 0.68 | 0.53 | The stronger electron-withdrawing nature can decrease the electron density of the parent molecule, making it less susceptible to oxidative metabolism. |
| Lipophilicity (Hansch parameter, π) | 1.23 | 0.88 | Increased lipophilicity can influence membrane permeability and interaction with metabolic enzymes, though this requires careful optimization. |
| Steric Bulk | Larger | Smaller | The greater steric hindrance can physically block access of metabolic enzymes to potential sites of metabolism on the drug molecule. |
These properties collectively contribute to the SF5 group's reputation as a "metabolic stabilizer," making it an attractive choice for medicinal chemists aiming to design drug candidates with improved pharmacokinetic profiles.
Assessing Metabolic Stability: A Comparative Experimental Framework
The evaluation of metabolic stability is a critical step in drug discovery, providing insights into a compound's potential for in vivo efficacy and safety.[3] A variety of in vitro assays are employed to predict the in vivo metabolic fate of drug candidates. The most common approaches involve incubating the test compound with liver-derived systems that contain the primary drug-metabolizing enzymes.
Key In Vitro Methodologies:
-
Liver Microsomal Stability Assay: This is a widely used, high-throughput screening method to assess the intrinsic clearance of a compound.[2] Liver microsomes are subcellular fractions containing a high concentration of phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. The rate of disappearance of the parent drug over time is measured to determine its metabolic half-life (t½) and intrinsic clearance (CLint).
-
Hepatocyte Incubation Assay: This assay utilizes intact liver cells (hepatocytes), providing a more physiologically relevant model as it contains both phase I and phase II metabolic enzymes, as well as active transport systems.[4] This allows for a more comprehensive assessment of a compound's metabolic profile, including the formation of conjugated metabolites.
Analytical Quantification:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying the parent drug and identifying its metabolites in these assays. Its high sensitivity and specificity enable the accurate determination of metabolic rates even for compounds with low turnover.
Comparative Metabolic Stability Data: SF5-Containing Drugs vs. Alternatives
The theoretical advantages of the SF5 group in enhancing metabolic stability are borne out by experimental data. While large-scale, direct head-to-head comparisons are still emerging, several studies provide compelling evidence of the superior metabolic robustness of SF5-containing compounds.
A study on novel N,N'-diarylureas as antischistosomal agents demonstrated the high metabolic stability of SF5-substituted compounds in mouse liver microsomes.[3]
Table 2: Metabolic Stability of SF5-Containing N,N'-Diarylureas in Mouse Liver Microsomes [3]
| Compound | % Remaining after 60 min | Metabolic Stability Classification |
| 11 | >70% | High |
| 15 | >70% | High |
| 16 | >70% | High |
| 28 | 62.5% | Moderate |
In another study, SF5-functionalized enobosarm analogues, developed as potential treatments for prostate cancer, exhibited low intrinsic clearance and long half-lives in pooled liver microsomes, indicating high metabolic stability.[2]
Table 3: Metabolic Stability of SF5-Functionalized Enobosarm Analogues in Pooled Liver Microsomes [2]
| Compound | Intrinsic Clearance (CLint) (µL/min/mg protein) | Half-life (t½) (min) |
| 48a | 2.4 | >450 |
| 44n | 2.6 | >450 |
| 45n | 2.8 | >450 |
| 48b | 2.7 | >450 |
These data, while from different compound series, consistently point towards the significant stabilizing effect of the SF5 group. The low clearance rates and long half-lives are indicative of compounds that are likely to have favorable in vivo pharmacokinetic profiles.
Experimental Protocols
To facilitate the reproducible assessment of metabolic stability, detailed, step-by-step methodologies for key in vitro assays are provided below.
Protocol 1: In Vitro Liver Microsomal Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with pooled liver microsomes.
Materials:
-
Test compound and positive control (e.g., a compound with known metabolic instability)
-
Pooled liver microsomes (human, rat, or mouse)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (containing an internal standard for LC-MS/MS analysis)
-
96-well incubation plates and sealing mats
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of the test compound and positive control in a suitable solvent (e.g., DMSO, acetonitrile).
-
Thaw the liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Prepare the NADPH regenerating system solution in phosphate buffer.
-
-
Incubation:
-
Add the liver microsome solution to the wells of a 96-well plate.
-
Add the test compound and positive control to their respective wells and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution to all wells except for the negative control wells (which receive buffer only).
-
-
Time Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Seal the plate and vortex to mix.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent drug versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (k / microsomal protein concentration) * 1000.
-
Visualizing the Workflow
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-(Pentafluorosulfanyl)phenol
The introduction of the pentafluorosulfanyl (SF5) group into molecular scaffolds has provided medicinal and agricultural chemists with a powerful tool for modulating the properties of bioactive compounds.[1][2] Often dubbed a "super-trifluoromethyl group," the SF5 moiety imparts high thermal and chemical stability, strong electronegativity, and significant lipophilicity.[3] 4-(Pentafluorosulfanyl)phenol (CAS No. 774-94-7) is a key building block in this emerging field. However, its unique chemical nature—combining the robust SF5 group with a toxicologically active phenol ring—necessitates a rigorous and informed approach to its handling and disposal.
This guide provides an in-depth, procedural framework for the safe disposal of this compound. It moves beyond mere compliance, grounding each step in the fundamental chemical and toxicological properties of the molecule to ensure the protection of laboratory personnel and the environment.
Hazard Profile: A Duality of Risk
Understanding the proper disposal protocol begins with a clear-eyed assessment of the molecule's inherent hazards. The risk profile of this compound is twofold, stemming from both its phenolic core and its novel organofluorine substituent.
-
Phenolic Toxicity: The phenol functional group is a well-documented protoplasmic poison.[4] It is readily absorbed through the skin and can cause severe chemical burns and systemic toxicity, impacting the central nervous system, heart, kidneys, and lungs.[5][6]
-
Pentafluorosulfanyl (SF5) Group: This group is characterized by exceptionally strong sulfur-fluorine bonds, conferring high thermal and chemical stability.[3] While this stability is advantageous in synthesis, it suggests persistence in the environment. Furthermore, its hazard classification as H410 (Very toxic to aquatic life with long-lasting effects) underscores the environmental danger it poses if improperly released.[7]
The combination of acute systemic toxicity and potential environmental persistence demands that this compound be treated as a hazardous waste stream at all times.
| Property | Data | Source(s) |
| CAS Number | 774-94-7 | [7] |
| Physical Form | Solid | [7] |
| Signal Word | Danger | [7] |
| GHS Hazard Statements | H301: Toxic if swallowedH331: Toxic if inhaledH410: Very toxic to aquatic life with long lasting effects | [7] |
The Regulatory Imperative: RCRA and Generator Responsibility
In the United States, the management of hazardous waste is governed by the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[8] A core principle of RCRA is the "cradle-to-grave" responsibility of the waste generator.[8][9] As a researcher using this compound, you are the generator and are legally responsible for ensuring the waste is managed correctly from the moment it is created until its ultimate disposal.
While specific pentafluorosulfanyl compounds are not yet listed as named hazardous wastes under RCRA, the compound's defined toxicity (H301, H331) and ecotoxicity (H410) firmly place it within the category of regulated hazardous chemical waste.[7][10]
Step-by-Step Disposal Protocol: From Benchtop to Manifest
This protocol provides a systematic approach to ensure safety and compliance. The entire process must be documented as part of your laboratory's chemical hygiene and waste management plans.
Step 1: Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure appropriate PPE is worn. This is non-negotiable.
-
Hand Protection: Nitrile or neoprene gloves. Given phenol's ability to be absorbed dermally, ensure gloves are intact and changed immediately upon contamination.
-
Eye Protection: Chemical safety goggles. A face shield is recommended if there is a risk of splashing.
-
Body Protection: A properly fastened laboratory coat.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a respirator with an appropriate cartridge for organic vapors is necessary.
Step 2: Waste Characterization and Segregation
All waste streams containing this compound must be classified as Hazardous Chemical Waste . This includes:
-
Unused or expired pure compound.
-
Contaminated consumables (e.g., weigh boats, pipette tips, gloves).
-
Reaction mixtures and solutions containing the compound.
-
Solvent rinses from contaminated glassware.
Crucially, do not mix this waste with other waste streams. Halogenated organic waste should be segregated from non-halogenated waste to facilitate proper final disposal.
Step 3: Containment and Labeling
Proper containment is essential to prevent accidental release.
-
Primary Container: Use a chemically compatible, sealable, and non-reactive container (e.g., glass or high-density polyethylene). Ensure the container is in good condition and free of leaks.
-
Labeling: The container must be labeled clearly at the moment the first drop of waste is added. The label must include:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound " and any other components in the waste stream.
-
The specific hazard characteristics: "Toxic, Ecotoxic "
-
The date accumulation started.
-
Step 4: On-Site Accumulation
Follow your institution's guidelines for hazardous waste accumulation, which typically align with EPA regulations.
-
Satellite Accumulation Area (SAA): Waste can be collected at or near the point of generation in a designated SAA. The container must be kept closed except when adding waste.
-
Central Accumulation Area (CAA): Once the container is full or meets time limits, it must be moved to your facility's CAA to await pickup by a licensed hazardous waste transporter.
Approved Final Disposal Methodologies
The chemical stability of the SF5 group dictates the required disposal technology. Simple neutralization or landfilling in a municipal facility is strictly prohibited and ineffective.
Primary Recommended Method: High-Temperature Incineration
High-temperature incineration in a RCRA-permitted facility is the most effective and environmentally sound method for destroying this compound.[11]
-
Why it Works: The extreme temperatures (typically >1,650 °C) and long residence times are necessary to break the highly stable sulfur-fluorine bonds.[12]
-
Mechanism of Destruction: Complete combustion breaks the molecule down into simpler, acidic gases such as hydrogen fluoride (HF), sulfur oxides (SOx), carbon dioxide (CO2), and water.[12]
-
Required Safeguards: The incinerator must be equipped with sophisticated air pollution control systems, including acid gas scrubbers (to neutralize HF and SOx) and particulate filters, to prevent the release of hazardous byproducts.[12]
Alternative Method: Permitted Hazardous Waste Landfill
If high-temperature incineration is not available, disposal in a specially engineered RCRA Subtitle C hazardous waste landfill is a secondary option.[10]
-
Why it's an Option: These landfills are designed with robust containment systems, including double liners, leachate collection systems, and groundwater monitoring wells, to prevent the release of hazardous constituents into the environment.[10]
-
Limitations: This method provides containment, not destruction. The compound will persist in the landfill. Given the "very toxic to aquatic life with long-lasting effects" classification, this should be considered a less preferable option to complete destruction via incineration.
Prohibited Disposal Methods
-
DO NOT pour down the drain. This can harm aquatic life and damage wastewater treatment systems.[7]
-
DO NOT dispose of in regular trash. This risks exposure to sanitation workers and environmental contamination.
-
DO NOT attempt to neutralize with common lab reagents. The SF5 group is highly resistant to chemical attack under standard conditions.[3][13]
-
DO NOT burn in the open or in a standard furnace. This is illegal for organosulfur compounds and will lead to incomplete combustion, releasing the original compound and other toxic fluorinated byproducts.[11][14]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is critical to minimize exposure and environmental release.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Don PPE: Wear the full PPE described in Step 1 of the disposal protocol.
-
Contain the Spill: For a solid spill, carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust. For a solution, cover with an inert absorbent material (e.g., vermiculite, sand, or special chemical absorbent pads).
-
Collect and Clean: Scoop the absorbent material into a hazardous waste container. Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol), collecting the cleaning materials as hazardous waste.
-
Label and Dispose: Seal and label the waste container as described in Step 3.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) office.
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing this compound waste from generation to final disposal.
Caption: Decision workflow for proper disposal.
References
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Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. PubMed Central. [Link]
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The Pentafluorosulfanyl Group (SF5). Rowan University. [Link]
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Pentafluorosulfanylbenzene. Wikipedia. [Link]
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Reactions of Organic Pentafluorosulfanyl-containing Compounds. Current Organic Chemistry. [Link]
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Pentafluorosulfanyl group: an emerging tool in optoelectronic materials. Royal Society of Chemistry. [Link]
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Reactions of Organic Pentafluorosulfanyl-Containing Compounds. ResearchGate. [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling 4-(Pentafluorosulfanyl)phenol
Welcome to your essential guide for the safe handling of 4-(Pentafluorosulfanyl)phenol. This document provides critical safety and logistical information, including detailed operational and disposal protocols. As researchers, scientists, and drug development professionals, your safety is paramount. This guide is designed to provide you with the in-depth technical knowledge necessary to handle this unique chemical with confidence and precision, ensuring a secure laboratory environment.
The pentafluorosulfanyl (SF5) group is gaining significant interest in medicinal chemistry and materials science due to its unique properties, such as high electronegativity, thermal stability, and lipophilicity.[1][2] The incorporation of the SF5 moiety can significantly alter the electronic and physicochemical properties of a molecule, making this compound a valuable building block in modern research.[1] However, its structural attributes also necessitate stringent safety protocols. This guide is built on the foundational principles of laboratory safety, providing not just procedural steps, but the scientific reasoning behind them.
Hazard Analysis: Understanding the Risks
Before handling any chemical, a thorough understanding of its potential hazards is crucial. This compound (CAS No: 774-94-7) is a solid substance that presents significant health and environmental risks.
Table 1: Hazard Identification for this compound
| Hazard Class | GHS Hazard Statement | Signal Word | Pictograms |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed | Danger | 💀, 環境 |
| Acute Toxicity, Inhalation (Category 3) | H331: Toxic if inhaled | Danger | 💀 |
| Hazardous to the Aquatic Environment, Long-Term Hazard (Category 1) | H410: Very toxic to aquatic life with long lasting effects | Danger | 環境 |
Source: Sigma-Aldrich Safety Information
The "Danger" signal word and the skull and crossbones pictogram immediately alert us to the high acute toxicity of this compound. Ingestion or inhalation of even small quantities can be life-threatening. The environmental hazard pictogram indicates that this substance can cause significant, long-lasting harm to aquatic ecosystems, mandating careful handling and disposal to prevent environmental release.
The phenolic hydroxyl group suggests that the compound may be corrosive and can be readily absorbed through the skin, a common hazard with phenols.[3][4] The pentafluorosulfanyl group, while imparting stability to the molecule, also contributes to its toxicological profile.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling this compound. The following recommendations are based on a comprehensive risk assessment of its known and anticipated hazards.
Hand Protection: The Critical Barrier
Given the potential for dermal absorption and the corrosive nature of phenols, selecting the correct gloves is of utmost importance.[5][6]
-
Glove Material: For handling this compound, nitrile gloves are a suitable choice for incidental contact due to their good resistance to a range of chemicals, including phenols.[5] For extended contact or in situations with a high risk of splashing, neoprene or Viton™ gloves offer superior protection against aromatic and halogenated compounds.[5] It is always best to consult the glove manufacturer's compatibility charts for specific breakthrough times.[6]
-
Double Gloving: Wearing two pairs of nitrile gloves is a highly recommended practice. This not only provides an additional layer of protection but also allows for the safe removal of the outer glove immediately after a potential contamination, minimizing the risk of cross-contamination.
-
Glove Inspection and Disposal: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tears.[6] Never reuse disposable gloves.[5] After handling the chemical, remove gloves using the proper technique to avoid skin contact with the contaminated outer surface and dispose of them as hazardous waste.
Eye and Face Protection: Shielding from Splashes and Aerosols
-
Chemical Splash Goggles: At a minimum, chemical splash goggles that provide a complete seal around the eyes must be worn.[7]
-
Face Shield: Due to the high toxicity of the compound, a full-face shield should be worn in addition to safety goggles, especially when handling larger quantities or when there is a significant risk of splashing or aerosol generation.[7] This provides an extra layer of protection for the entire face.
Respiratory Protection: Preventing Inhalation Exposure
Since this compound is toxic if inhaled and is a solid that can form dust, respiratory protection is mandatory.
-
Work in a Fume Hood: All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood to minimize the inhalation of dust or vapors.[8][9]
-
Respirator Requirements: When a fume hood is not available or as an additional precaution, a NIOSH-approved respirator is required. For this compound, a full-face respirator with combination cartridges for organic vapors and particulates (P100 filter) is recommended.[10][11][12] The full-facepiece provides both respiratory and eye protection. A proper fit test is essential to ensure the effectiveness of the respirator.
Body Protection: Guarding Against Contamination
-
Laboratory Coat: A flame-resistant lab coat that fits properly and is fully buttoned is the minimum requirement.
-
Chemical-Resistant Apron or Suit: For procedures with a higher risk of splashes or spills, a chemical-resistant apron or a full chemical-resistant suit should be worn over the lab coat.[7]
-
Footwear: Closed-toe shoes made of a non-porous material are mandatory. Leather shoes should be avoided as they can absorb and retain chemical spills.[3]
Operational Plan: A Step-by-Step Approach to Safety
A well-defined operational plan ensures that all safety measures are in place before, during, and after handling this compound.
Pre-Handling Checklist
-
Safety Data Sheet (SDS) Review: Always review the most current SDS for this compound before beginning any work.[5]
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.
-
PPE Availability: Confirm that all necessary PPE is available, in good condition, and fits correctly.
-
Emergency Equipment Location: Know the location and proper use of the nearest safety shower, eyewash station, and fire extinguisher.
-
Spill Kit: Have a chemical spill kit readily available that is appropriate for handling toxic and corrosive solids.
Safe Handling Protocol
-
Don PPE: Put on all required PPE before entering the designated handling area.
-
Weighing: If weighing the solid, do so in a fume hood on a disposable weigh boat to contain any dust.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Avoid Incompatibilities: Keep this compound away from strong oxidizing agents, strong bases, and acid chlorides, as these may cause vigorous reactions.[13]
-
Labeling: Clearly label all containers with the chemical name, concentration, and appropriate hazard warnings.
-
Storage: Store this compound in a cool, dry, dark, and well-ventilated area under an inert atmosphere, away from incompatible materials.[13]
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action can significantly mitigate the consequences.
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][9] After initial flushing, apply a 2.5% calcium gluconate gel if available, as is common for fluoride-containing compounds. Seek immediate medical attention.[14]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[9][15] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[9] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[9]
Spill Response
-
Small Spills (in a fume hood):
-
Alert others in the area.
-
Wearing appropriate PPE, cover the spill with an absorbent material compatible with the chemical.
-
Carefully collect the absorbed material and contaminated debris into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontaminate the area with a suitable cleaning agent.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Alert your institution's emergency response team.
-
Prevent the spill from entering drains.
-
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and any contaminated materials is crucial to protect the environment.[16]
-
Waste Segregation: All waste containing this compound, including contaminated PPE, absorbent materials, and empty containers, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Disposal Method: As a toxic organic chemical, this compound must be disposed of through a licensed hazardous waste disposal company.[17] The preferred method of disposal for many fluorinated organic compounds is high-temperature incineration in a facility equipped with appropriate scrubbers to handle acidic gases like hydrogen fluoride that may be produced.[13] Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations for hazardous waste.[16][18]
By adhering to the protocols outlined in this guide, you can confidently and safely work with this compound, harnessing its potential while prioritizing your well-being and protecting the environment.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
